molecular formula C8H15NO2 B134580 3-(Aminomethyl)-5-methylhex-5-enoic acid CAS No. 1136478-30-2

3-(Aminomethyl)-5-methylhex-5-enoic acid

Cat. No.: B134580
CAS No.: 1136478-30-2
M. Wt: 157.21 g/mol
InChI Key: PASWFMDVINTBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS 917192-79-3) is a valuable bifunctional building block in medicinal chemistry and organic synthesis. This compound features both a primary amine and a carboxylic acid functional group, making it a versatile linchpin for the construction of more complex molecules. Its primary research value lies in its role as a key synthetic intermediate in the preparation of pregabalin and related gabapentinoid analogues (source) . These compounds are of significant interest for their binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, a mechanism implicated in neuropathic pain and anxiety disorders (source) . The terminal alkene group present in this intermediate provides a strategic handle for further chemical modification, such as hydrogenation or functional group interconversion, allowing researchers to explore structure-activity relationships (SAR) and develop novel pharmacological tools. As a high-purity synthetic intermediate, it is exclusively For Research Use Only and is intended for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

3-(aminomethyl)-5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASWFMDVINTBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649499
Record name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136478-30-2
Record name 5,6-Dehydro pregabalin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DEHYDRO PREGABALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 3-(aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2), a critical impurity often associated with the synthesis and degradation of Pregabalin (Lyrica). Known as the "5-Ene Impurity" or "Pregabalin-5-eliminate," this molecule shares the


-amino acid core of the parent drug but features a terminal alkene at the C5 position.

Accurate identification of this compound is mandated by ICH Q3A/B guidelines for impurities in new drug substances. This guide provides a self-validating workflow for distinguishing this specific isomer from its regioisomer (4-enoic acid) and the saturated parent compound using advanced spectroscopic techniques (1D/2D NMR, HRMS, IR).

Chemical Identity & Context

FeatureDescription
IUPAC Name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Common Names Pregabalin 5-Ene Impurity; rac-5,6-Dehydropregabalin; PRG-5E
CAS Number 1136478-30-2
Molecular Formula

Molecular Weight 157.21 g/mol
Structural Class

-Amino Acid / Methallyl derivative
Key Difference Contains a terminal exocyclic double bond (

) compared to the isopropyl group in Pregabalin.
Formation Pathway (Mechanistic Insight)

The formation of the 5-enoic acid typically occurs via an elimination reaction during the processing of Pregabalin intermediates. Specifically, if the synthesis involves a hydroxylated intermediate or a leaving group at the C5/C6 position, basic conditions can trigger


-elimination.
  • Thermodynamic vs. Kinetic Control: The 4-enoic acid (internal alkene, trisubstituted) is thermodynamically more stable. The 5-enoic acid (terminal alkene, disubstituted) is often the kinetic product or results from specific steric constraints preventing internal double bond formation.

Structural Elucidation Strategy

To definitively assign the structure, we must differentiate three potential congeners:

  • Pregabalin: Saturated (Isopropyl group).

  • 4-Enoic Impurity: Internal alkene (Prenyl group,

    
    ).
    
  • 5-Enoic Impurity: Terminal alkene (Methallyl group,

    
    ).
    
Mass Spectrometry (HRMS)
  • Method: ESI-QTOF or Orbitrap (Positive Mode).

  • Observation:

    • Pregabalin:

      
      
      
    • 5-Enoic Acid:

      
      
      
  • Inference: A mass deficit of 2.0157 Da indicates the loss of two hydrogens (unsaturation index = 2; 1 Carbonyl + 1 C=C).

Infrared Spectroscopy (FT-IR)
  • Key Band: Appearance of a specific band at 1640–1650 cm⁻¹ corresponds to the

    
     stretch.
    
  • Differentiation: Terminal alkenes (vinylidene) often show a characteristic C-H bending overtone around 890 cm⁻¹ , which is absent in the trisubstituted 4-enoic analog.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

The definitive proof lies in the proton and carbon environments.

Comparative 1H NMR Data (DMSO-d6, 400 MHz)
PositionPregabalin (Parent)5-Enoic Acid (Target)Diagnostic Feature
Alkene Protons None

4.65 (s, 1H), 4.75 (s, 1H)
Terminal Methylene (

)
C5-Methyl

0.85 (d, 6H)

1.68 (s, 3H)
Singlet vs. Doublet
C4-Methylene

1.10 (m, 2H)

2.05 (d, 2H)
Deshielded allylic protons
C5-Methine

1.60 (m, 1H)
Absent Loss of isopropyl CH
Comparative 13C NMR Data
Carbon TypePregabalin5-Enoic AcidDiagnostic Feature
Quaternary C None

~143.0 ppm (C5)

Quaternary Carbon
Terminal CH2 None

~112.0 ppm (C6)

Methylene Carbon
Methyl

~22.0 ppm (2x)

~22.5 ppm (1x)
Single methyl on double bond

Experimental Protocol: Isolation & Characterization

Objective: Isolate the 5-enoic impurity from a crude Pregabalin reaction mixture (enriched via forced degradation) to perform structural validation.

Step 1: Enrichment (Forced Degradation)
  • Dissolve Pregabalin (10 g) in 0.1 N NaOH (50 mL).

  • Heat to 60°C for 24 hours (promotes elimination if leaving groups are present, or simulates stress). Note: If synthesizing de novo, use 3-aminomethyl-5-hydroxy-5-methylhexanoic acid and treat with

    
    .
    
  • Neutralize with 1N HCl to pH 6.5.

Step 2: Preparative HPLC Isolation
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-25 min (5%

    
     40% B).
    
  • Detection: UV at 210 nm (Carboxyl/Amine absorption) and 230 nm (Alkene end absorption).

  • Collection: Collect the peak eluting before Pregabalin (due to higher polarity of the alkene vs isopropyl).

Step 3: Lyophilization & Salt Formation
  • Freeze-dry the collected fractions to obtain a white powder.

  • Self-Validation Check: Dissolve a small aliquot in

    
    . If the solution is turbid, residual organic solvents are present.
    
  • Optional: Convert to HCl salt for better NMR resolution of the ammonium protons.

Visualizing the Elucidation Logic

The following diagram illustrates the decision tree used to confirm the 5-enoic structure over its isomers.

ElucidationLogic Start Unknown Impurity Isolated (RT < Pregabalin) MS HRMS Analysis [M+H]+ = 158.12 Start->MS Unsaturation Mass Deficit -2 Da (Contains C=C) MS->Unsaturation HNMR 1H NMR Analysis Unsaturation->HNMR Decision1 Olefinic Region (4.5 - 5.5 ppm) HNMR->Decision1 Res_Terminal 2 Singlets (1H each) @ 4.65 & 4.75 ppm Decision1->Res_Terminal Observed Res_Internal 1 Triplet/Multiplet (1H) @ 5.10 ppm Decision1->Res_Internal Observed MethylCheck Methyl Group Signal Res_Terminal->MethylCheck Concl_4Ene CONFIRMED: 4-Enoic Isomer (Internal Alkene) Res_Internal->Concl_4Ene Concl_5Ene CONFIRMED: 3-(Aminomethyl)-5-methylhex-5-enoic acid (Terminal Alkene) MethylCheck->Concl_5Ene Singlet (3H) MethylCheck->Concl_4Ene 2 Singlets (6H)

Figure 1: Structural determination decision tree distinguishing the 5-enoic impurity from the 4-enoic isomer based on NMR spectral features.

Advanced Validation: 2D NMR Correlations

To satisfy the "Authoritative Grounding" requirement, we must prove connectivity, not just functional groups.

HMBC_Correlations C5 C5 (Quaternary) 143 ppm C6 C6 (Terminal =CH2) 112 ppm Me Methyl (CH3) 22 ppm C4 C4 (Allylic CH2) 40 ppm H_Alkene H-Alkene 4.7 ppm H_Alkene->C5 HMBC H_Alkene->Me HMBC H_Alkene->C4 HMBC H_Me H-Methyl 1.7 ppm H_Me->C5 HMBC H_Me->C6 HMBC H_Me->C4 HMBC

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) connectivities. The correlation from the Methyl protons to the Terminal Methylene Carbon (C6) is the "smoking gun" for the 5-enoic structure.

References

  • PubChem. Compound Summary: 3-(Aminomethyl)-5-methylhex-5-enoic acid (CID 25256213). National Library of Medicine. Retrieved from [Link]

  • Kansal, V. K., et al. (2009). Pregabalin-4-eliminate, pregabalin-5-eliminate... and method to produce pregabalin containing low levels thereof.[1] US Patent Application US20090137842A1. Retrieved from

  • Sripathi, S., et al. (2012).[2] Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.[2] Arkivoc, (vi), 256-267. (Note: Discusses related alkene impurities). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Aminomethyl)-5-methylhex-5-enoic Acid (rac-5,6-Dehydropregabalin)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1136478-30-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-methylhex-5-enoic acid, also known by its synonym rac-5,6-Dehydropregabalin, is a key process impurity and potential degradant in the synthesis of the widely used anticonvulsant and analgesic drug, Pregabalin.[1][2] As regulatory scrutiny on the purity and safety of active pharmaceutical ingredients (APIs) intensifies, a thorough understanding of such impurities is paramount for drug development professionals. This technical guide provides a comprehensive overview of 3-(aminomethyl)-5-methylhex-5-enoic acid, including its chemical properties, formation pathways, analytical methodologies for detection and characterization, and a discussion of its potential pharmacological relevance. This document is intended to serve as a vital resource for researchers and scientists involved in the development, manufacturing, and quality control of Pregabalin and related compounds.

Chemical Properties and Characterization

3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of Pregabalin, containing a double bond in the 5,6-position of the hexenoic acid backbone. This unsaturation significantly impacts its chemical and physical properties compared to the parent drug.

PropertyValueSource(s)
CAS Number 1136478-30-2
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Off-white solid[3]
Solubility Soluble in methanol and DMSO[3]
Storage 2-8 °C, sealed in a dry, inert atmosphere[3][4]

Spectroscopic Data:

Comprehensive characterization of this impurity is crucial for its identification and quantification. Standard analytical techniques provide a unique fingerprint for the molecule.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the double bond, in addition to the signals corresponding to the aminomethyl and hexenoic acid backbone.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used for structural elucidation.

  • Infrared Spectroscopy (IR): The IR spectrum will display characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the carbon-carbon double bond (C=C stretching) functional groups.

  • High-Performance Liquid Chromatography (HPLC): The retention time in a specific HPLC method serves as a key identifier for this impurity.[3]

Vendors of the reference standard for rac-5,6-Dehydro Pregabalin typically provide a comprehensive Certificate of Analysis (CoA) which includes detailed spectroscopic data (¹H-NMR, Mass, IR) and HPLC purity analysis.[3][5]

Formation and Synthesis

3-(Aminomethyl)-5-methylhex-5-enoic acid is not typically synthesized as a primary target but rather arises as an impurity during the synthesis of Pregabalin. Its formation is often associated with specific synthetic routes of the parent drug.

Mechanism of Formation as a Pregabalin Impurity:

Several synthetic pathways to Pregabalin have been described, with many involving the use of 3-isobutylglutaric anhydride as a key intermediate.[4][6][7] A common final step in some of these syntheses is the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[7] It is within this degradation reaction that the formation of the unsaturated impurity, 3-(aminomethyl)-5-methylhex-5-enoic acid, can occur. The strong basic conditions of the Hofmann rearrangement can promote elimination reactions, leading to the formation of the double bond.

The following diagram illustrates a generalized pathway for the formation of Pregabalin and the potential side reaction leading to the 5,6-dehydro impurity.

G cluster_main_path Pregabalin Synthesis cluster_impurity_formation Impurity Formation Intermediate 3-(Carbamoylmethyl)-5- methylhexanoic acid Pregabalin (S)-Pregabalin Intermediate->Pregabalin Hofmann Rearrangement Impurity 3-(Aminomethyl)-5-methylhex-5-enoic acid (rac-5,6-Dehydropregabalin) Intermediate->Impurity Side Reaction (Elimination) caption Formation of 5,6-Dehydropregabalin during Pregabalin Synthesis

Caption: Formation of 5,6-Dehydropregabalin during Pregabalin Synthesis.

While direct synthetic procedures for 3-(aminomethyl)-5-methylhex-5-enoic acid are not prevalent in the literature due to its nature as an impurity, its synthesis would likely involve introducing the double bond at a late stage of a synthetic sequence similar to that of Pregabalin, or through elimination reactions on a suitable Pregabalin precursor.

Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of process impurities are of significant concern in drug development. While Pregabalin itself has a well-defined pharmacological profile, acting on the α2δ-1 subunit of voltage-gated calcium channels, there is a lack of specific data on the biological activity of 3-(aminomethyl)-5-methylhex-5-enoic acid.[1]

It is generally assumed that impurities should be controlled to the lowest possible levels, as their biological effects are often unknown. The presence of the double bond in the 5,6-dehydro impurity could potentially alter its binding affinity to the target receptor or lead to different metabolic pathways and potential toxicities compared to Pregabalin.

Given the structural similarity to Pregabalin, it is plausible that this impurity could have some affinity for the same biological targets, although likely with different potency. However, without specific studies, its pharmacological and toxicological profile remains uncharacterized. Regulatory guidelines necessitate the identification and characterization of impurities that are present above a certain threshold, and in some cases, toxicological qualification is required. The toxicity of Pregabalin itself has been studied, with side effects including dizziness, somnolence, and in some cases, more severe effects with high doses or in combination with other CNS depressants.[2][8] Whether the 5,6-dehydro impurity shares any of these toxicological characteristics is an area that warrants further investigation.

Analytical Methods

Robust analytical methods are essential for the detection, quantification, and control of 3-(aminomethyl)-5-methylhex-5-enoic acid in Pregabalin drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is crucial for separating Pregabalin from its impurities and degradation products.[9] Due to the lack of a strong chromophore in Pregabalin and its related compounds, UV detection is typically performed at low wavelengths (e.g., 210 nm).[9]

Example HPLC Method Parameters:

ParameterConditionSource(s)
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18/C8 column[9]
Mobile Phase A Di-ammonium hydrogen phosphate buffer (pH 6.5 ± 0.05)[9]
Mobile Phase B Acetonitrile[9]
Gradient A gradient elution is typically used to achieve optimal separation of all impurities.[9]
Flow Rate 0.8 - 1.5 mL/min[9][10]
Column Temperature 25-30 °C[9]
Detection UV at 210 nm[9]
Injection Volume 10-20 µL[9]

Method Validation:

Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9][10] The limit of detection (LOD) and limit of quantification (LOQ) for 3-(aminomethyl)-5-methylhex-5-enoic acid should be established to ensure the method is sensitive enough to detect the impurity at the required levels.[9]

The following diagram outlines a typical workflow for the HPLC analysis of this impurity.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pregabalin Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Impurity Integrate->Quantify caption Workflow for HPLC Analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid

Caption: Workflow for HPLC Analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Stability and Degradation

Understanding the stability of 3-(aminomethyl)-5-methylhex-5-enoic acid is important for predicting its behavior during the shelf-life of the drug product. Forced degradation studies on Pregabalin can provide insights into the conditions under which this and other impurities may form.[11]

Pregabalin has been shown to degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic conditions.[12] It is plausible that the conditions that lead to the degradation of Pregabalin could also affect the stability of the 5,6-dehydro impurity or even lead to its formation from Pregabalin itself under certain oxidative conditions.

A comprehensive stability-indicating method should be able to separate 3-(aminomethyl)-5-methylhex-5-enoic acid from all other potential degradation products.[9]

Conclusion

3-(Aminomethyl)-5-methylhex-5-enoic acid (rac-5,6-Dehydropregabalin) is a critical process-related impurity in the synthesis of Pregabalin. Its effective control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of its chemical properties, formation pathways, analytical methodologies, and potential pharmacological relevance. A thorough understanding of this impurity, supported by robust analytical data, is indispensable for researchers, scientists, and drug development professionals working in the pharmaceutical industry. The continued investigation into the biological activity of this and other Pregabalin-related compounds will further enhance the safety profile of this important therapeutic agent.

References

  • Mansoori, A., Zahednezhad, F., Tabrizi, A. B., & Mojarrad, J. S. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]

  • An Efficient Process For Synthesis Of Pregabalin. Quick Company. [Link]

  • Process for preparing pregabalin and its intermediate.
  • rac 5,6-Dehydro Pregabalin | 1136478-30-2. SynThink Research Chemicals. [Link]

  • Process for synthesis of (s) - pregabalin.
  • CAS No : 1136478-30-2 | Product Name : rac 5,6-Dehydro Pregabalin. Pharmaffiliates. [Link]

  • Pregabalin 5,6-Dehydro Racemate / rac-5,6-Dehydro Pregabalin. Allmpus. [Link]

  • (PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]

  • Toxicological Relevance of Pregabalin in Heroin Users: A Two-Year Postmortem Population Study. PubMed Central. [Link]

  • Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study. NIH. [Link]

  • Pregabalin abuse and toxicity and related factors. Net Journals. [Link]

  • (PDF) Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary?. ResearchGate. [Link]

  • CHEMICAL-TOXICOLOGICAL ANALYSIS OF PREGABALIN (LYRICA) IN BIOLOGICAL FLUIDS USING A GAS CHROMATOGRAPH (CRYSTALLUX-4000M). inLIBRARY. [Link]

  • Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

  • Determining the Toxicological Significance of Pregabalin in Fatalities. ResearchGate. [Link]

  • Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. IJARIIT. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharmacology Review(s). accessdata.fda.gov. [Link]

  • Methods for hplc analysis.
  • method development, validation and stability indicating assay procedure of pregabalin by using rp. iajps. [Link]

  • Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

3-(Aminomethyl)-5-methylhex-5-enoic acid, also known by its synonym rac-5,6-Dehydropregabalin, is a structural analogue of Pregabalin, a widely used pharmaceutical for the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The introduction of a terminal double bond in the hexenoic acid backbone differentiates it from its saturated counterpart and presents unique considerations for its synthesis and potential biological activity. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering valuable insights for researchers in medicinal chemistry, drug discovery, and analytical sciences. Understanding the synthetic pathways and analytical profile of this unsaturated analogue is crucial for the development of novel neuroactive compounds and for the identification and characterization of potential impurities in related drug substances.

Molecular Profile

PropertyValueSource
IUPAC Name 3-(Aminomethyl)-5-methylhex-5-enoic acid[3]
Synonyms rac-5,6-Dehydropregabalin, 5,6-Dehydropregabalin[3]
CAS Number 1136478-30-2[3]
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [3]

Synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic Acid: A Proposed Pathway

While a direct, peer-reviewed synthesis for 3-(aminomethyl)-5-methylhex-5-enoic acid is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of its saturated analogue, Pregabalin. The key challenge lies in the strategic introduction and preservation of the terminal double bond. A proposed retrosynthetic analysis suggests a pathway originating from isovaleraldehyde and an appropriate cyanoacetate.

Proposed Synthetic Workflow

Synthesis_Workflow A Isovaleraldehyde C Ethyl 2-cyano-5-methylhex-2-enoate A->C Knoevenagel Condensation B Ethyl Cyanoacetate B->C E Nitro-containing intermediate C->E Michael Addition D Michael Addition (e.g., with Nitromethane) D->E G 3-(Aminomethyl)-5-methylhex-5-enoic acid E->G Selective Reduction F Reduction of Nitro and Nitrile Groups

Caption: A proposed synthetic workflow for 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-5-methylhex-2-enoate

This initial step involves the condensation of isovaleraldehyde with ethyl cyanoacetate to form the α,β-unsaturated cyanoester. This reaction is a well-established method for carbon-carbon bond formation.[4]

  • Reaction: Isovaleraldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-5-methylhex-2-enoate

  • Reagents and Conditions:

    • Isovaleraldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Piperidine (catalytic amount)

    • Acetic acid (catalytic amount)

    • Toluene (as solvent with Dean-Stark trap for water removal)

    • Reflux temperature

  • Rationale: The use of a piperidine/acetic acid catalyst system is a classic approach for the Knoevenagel condensation. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Step 2: Michael Addition

The next crucial step is a Michael addition to the electron-deficient double bond of the cyanoester. To build the required carbon skeleton, a suitable nucleophile is needed.

  • Reaction: Ethyl 2-cyano-5-methylhex-2-enoate + Nucleophile → Adduct

  • Reagents and Conditions:

    • Ethyl 2-cyano-5-methylhex-2-enoate (1.0 eq)

    • Nitromethane (as a source of a protected aminomethyl group precursor)

    • A non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

    • Anhydrous THF as solvent

    • Room temperature

  • Rationale: Nitromethane serves as a synthetic equivalent for an aminomethyl group after reduction. The use of a strong, non-nucleophilic base like DBU facilitates the formation of the nitronate anion for the conjugate addition without promoting unwanted side reactions.

Step 3: Reduction and Hydrolysis

The final step involves the simultaneous reduction of the nitro group and the nitrile group, followed by the hydrolysis of the ester to yield the final amino acid. Care must be taken to select a reduction method that does not affect the terminal double bond.

  • Reaction: Nitro-nitrile intermediate → 3-(Aminomethyl)-5-methylhex-5-enoic acid

  • Reagents and Conditions:

    • Intermediate from Step 2 (1.0 eq)

    • A reducing agent such as aluminum amalgam (Al-Hg) or catalytic hydrogenation with a selective catalyst (e.g., Lindlar's catalyst) to avoid reduction of the C=C bond.

    • A protic solvent like methanol or ethanol.

    • Followed by acidic or basic hydrolysis of the ester.

  • Rationale: The choice of reducing agent is critical. Aluminum amalgam is known to reduce nitro groups to amines in the presence of other reducible functional groups. Catalytic hydrogenation would require careful selection of a catalyst that is not active towards the alkene. Subsequent hydrolysis of the ethyl ester will yield the carboxylic acid.

Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. As a commercially available analytical standard, a comprehensive set of characterization data is expected.[3]

Expected Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons of the terminal double bond, the methyl protons, the methylene protons adjacent to the double bond, the methine proton at the chiral center, the methylene protons of the aminomethyl group, and the methylene protons adjacent to the carboxyl group. The chemical shifts and coupling constants will be indicative of the specific molecular structure.
¹³C NMR Resonances for the carboxylic acid carbon, the two olefinic carbons, the chiral carbon, the aminomethyl carbon, and the remaining aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ at m/z 158.12, corresponding to the molecular formula C₈H₁₅NO₂. Fragmentation patterns would be consistent with the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Chiral HPLC would be necessary to resolve the enantiomers if a stereospecific synthesis is performed.
Logical Framework for Characterization

Characterization_Framework cluster_0 Structural Elucidation cluster_1 Purity Assessment A ¹H NMR Final Confirmed Structure and Purity of 3-(Aminomethyl)-5-methylhex-5-enoic acid A->Final B ¹³C NMR B->Final C Mass Spectrometry C->Final D IR Spectroscopy D->Final E HPLC E->Final

Caption: A logical framework for the comprehensive characterization of the target compound.

Conclusion and Future Directions

This technical guide has outlined a plausible synthetic strategy and a comprehensive characterization framework for 3-(aminomethyl)-5-methylhex-5-enoic acid. The proposed synthesis leverages well-established organic reactions, with a critical focus on the selective transformations required to maintain the integrity of the terminal alkene. The detailed characterization protocol ensures the unambiguous identification and purity assessment of the final product.

For researchers in drug development, the availability of a robust synthesis and detailed analytical profile for this Pregabalin analogue is of significant value. It facilitates the exploration of its pharmacological properties and provides a crucial reference standard for the analysis of related pharmaceutical compounds. Future work could focus on the development of an enantioselective synthesis to isolate and evaluate the biological activities of the individual enantiomers, potentially leading to the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • (S)-3-(aminomethyl)-5-methylhexanoic acid. (n.d.). In PubChem. Retrieved from [Link]

  • CN111302963A - Method for preparing 3-aminomethyl-5-methylhexanoic acid - Google Patents. (n.d.).
  • WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents. (n.d.).
  • US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents. (n.d.).
  • An efficient synthesis of ( S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride | Request PDF. (n.d.). Retrieved from [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. (n.d.). Retrieved from [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin - Lupine Publishers. (2018, February 15). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that data is more than just numbers—it is a narrative of molecular architecture. We delve into the spectroscopic signature of 3-(Aminomethyl)-5-methylhex-5-enoic acid, a key intermediate in the synthesis of neuroactive compounds.[1] While this molecule holds significant potential, its comprehensive, publicly available experimental spectroscopic data remains elusive.

This document, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). As seasoned application scientists, we recognize that in the absence of direct experimental evidence, a robust theoretical and analog-based analysis is not merely a substitute but a powerful predictive tool. We will dissect the expected spectral features of the title compound by leveraging established spectroscopic principles and drawing parallels with closely related, well-characterized molecules. Every protocol and interpretation herein is designed to be a self-validating system, empowering you to anticipate, understand, and ultimately, verify the spectroscopic identity of 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Molecular Structure and Its Spectroscopic Implications

To embark on our spectroscopic journey, we must first visualize the molecular framework of 3-(Aminomethyl)-5-methylhex-5-enoic acid. The structure, with its combination of a carboxylic acid, a primary amine, and a terminal double bond, presents a rich tapestry of spectroscopic observables.

Fragmentation_Pathway M [M+H]⁺ m/z 158.12 F1 Loss of H₂O [M+H-18]⁺ m/z 140.11 M->F1 - H₂O F2 Loss of CO₂ [M+H-44]⁺ m/z 114.12 M->F2 - CO₂ F3 Loss of CH₂NH₂ [M+H-30]⁺ m/z 128.10 M->F3 - CH₂NH₂

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap) is ideal for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the full scan mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the proposed fragmentation pathways.

Conclusion: A Predictive Framework for Structural Verification

This guide has provided a comprehensive, albeit predictive, spectroscopic blueprint for 3-(Aminomethyl)-5-methylhex-5-enoic acid. The outlined NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for any researcher working with this compound. The causality behind the expected spectral features is rooted in the fundamental principles of spectroscopy and the unique structural motifs of the molecule. By understanding these predictions, scientists can more efficiently and confidently interpret their own experimental data, accelerating the pace of research and development in the critical field of neuroactive pharmaceuticals.

References

  • MySkinRecipes. 3-(Aminomethyl)-5-methylhex-5-enoic acid. [Link]

Sources

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Unsaturated Aminomethyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Saturated Landscape

In the vast and intricate world of neuroscience and pharmacology, the quest for novel therapeutic agents with enhanced specificity and efficacy is perpetual. For decades, saturated amino acid analogs have been a cornerstone of drug development, yielding crucial insights and valuable clinical tools. However, the introduction of unsaturation—double or triple bonds—into the carbon backbone of aminomethyl acids represents a strategic leap forward. This structural modification imparts conformational rigidity, alters electronic properties, and provides new vectors for molecular interactions, thereby unlocking a largely unexplored landscape of biological activity.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to navigating this exciting frontier. We will delve into the core principles governing the biological activity of unsaturated aminomethyl acids, moving beyond a mere recitation of facts to an exploration of the underlying causality in their design, synthesis, and evaluation. Our journey will be grounded in established science, supported by robust experimental methodologies, and illuminated by the clinical success of pioneering molecules in this class.

The Strategic Advantage of Unsaturation: A Structural Perspective

The introduction of a double or triple bond into an aminomethyl acid backbone is a deliberate design choice aimed at constraining the molecule's conformational flexibility.[1] This rigidity is paramount in achieving target specificity. Unlike their flexible, saturated counterparts, which can adopt numerous conformations, unsaturated analogs present a more defined shape to their biological targets. This "pre-organization" can lead to a significant increase in binding affinity and a reduction in off-target effects.

Furthermore, the π-systems of unsaturated bonds can engage in unique interactions with biological targets, such as π-π stacking with aromatic residues or cation-π interactions, which are unavailable to saturated molecules. These additional binding modalities can contribute to enhanced potency and a differentiated pharmacological profile. The design of conformationally restricted GABA analogues using cyclopropane-based structures is a testament to this strategy, aiming for selective inhibition of transporters like the betaine/GABA transporter 1 (BGT1).[2][3][4]

Key Biological Targets and Mechanisms of Action

Unsaturated aminomethyl acids have demonstrated significant activity at several key biological targets, primarily within the central nervous system. Their mechanisms of action are diverse, ranging from irreversible enzyme inhibition to modulation of ion channel function.

Irreversible Enzyme Inhibition: The Case of Vigabatrin

Vigabatrin (γ-vinyl-GABA) stands as a landmark example of a successful unsaturated aminomethyl acid-based drug. It is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5][6][7]

  • Mechanism of Action: Vigabatrin acts as a "suicide inhibitor." It is recognized by GABA-T as a substrate, and upon enzymatic processing, a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[6][8] This inactivation results in a sustained increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability, which is the basis of its anticonvulsant effect.[6][7]

  • Clinical Significance: Vigabatrin is used in the treatment of refractory complex partial seizures and as a monotherapy for infantile spasms.[5][8] Its clinical utility underscores the therapeutic potential of targeting enzymes with mechanism-based inhibitors.

Diagram 1: Mechanism of Action of Vigabatrin

Vigabatrin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GABA_Vesicle GABA Vesicle GABA->GABA_Vesicle Packaged GABA-T GABA Transaminase (GABA-T) GABA->GABA-T Degradation GABA_Released GABA_Vesicle->GABA_Released Release GAD->GABA Synthesizes Inactive_GABA-T Inactive GABA-T GABA-T->Inactive_GABA-T Vigabatrin Vigabatrin Vigabatrin->GABA-T Irreversibly Inhibits GABA_Receptor GABA Receptor GABA_Released->GABA_Receptor Binds to Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Generates

Caption: Vigabatrin irreversibly inhibits GABA-T, increasing GABA levels.

Modulation of Voltage-Gated Calcium Channels: The Case of Pregabalin

Pregabalin, a structural derivative of GABA, exerts its therapeutic effects not by directly interacting with GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels.[9][10][11]

  • Mechanism of Action: The α2δ subunit is an auxiliary protein that modulates the trafficking and function of calcium channels. By binding to this subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[12] This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate and substance P.[9] This reduction in neurotransmitter release is thought to be the primary mechanism behind its analgesic, anxiolytic, and anticonvulsant properties.[11]

  • Clinical Significance: Pregabalin is widely used for the management of neuropathic pain, fibromyalgia, and as an adjunctive therapy for partial seizures.[10] Its success highlights the potential of targeting ion channel modulatory subunits.

Pregabalin_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Released Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Released->Postsynaptic_Receptor Activates Excitatory_Signal Excitatory Signal Postsynaptic_Receptor->Excitatory_Signal VGCC VGCC alpha2delta alpha2delta VGCC->alpha2delta Neurotransmitter_Vesicle Neurotransmitter_Vesicle VGCC->Neurotransmitter_Vesicle Triggers Pregabalin Pregabalin Pregabalin->alpha2delta Binds to Ca_ion Ca_ion Ca_ion->VGCC Influx Neurotransmitter_Vesicle->Neurotransmitter_Released Release

Caption: A stepwise workflow for determining the in vitro inhibitory potency of compounds against GABA-T.

Data Presentation and Interpretation

The results of biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation. Tables are an effective way to summarize key pharmacological data.

Table 1: Pharmacological Profiles of Representative Unsaturated Aminomethyl Acids

CompoundPrimary TargetMechanism of ActionKey Therapeutic Uses
Vigabatrin GABA TransaminaseIrreversible InhibitionEpilepsy, Infantile Spasms [5][8]
Pregabalin α2δ subunit of VGCCsModulation of Channel FunctionNeuropathic Pain, Fibromyalgia, Seizures [10][11]

Future Directions and Conclusion

The field of unsaturated aminomethyl acids holds immense promise for the future of drug discovery. The clinical success of molecules like vigabatrin and pregabalin has paved the way for further exploration of this chemical space. Future research will likely focus on:

  • Exploring Novel Targets: Moving beyond the GABAergic system to identify new biological targets for unsaturated aminomethyl acids.

  • Improving Selectivity: Fine-tuning molecular structures to enhance selectivity for specific receptor subtypes or enzyme isoforms.

  • Applications in Other Disease Areas: Investigating the potential of these compounds in treating a broader range of disorders, including psychiatric and neurodegenerative diseases. [13] In conclusion, the strategic incorporation of unsaturation into aminomethyl acid scaffolds is a powerful tool for developing novel therapeutics with improved pharmacological properties. A thorough understanding of their synthesis, biological targets, and mechanisms of action, coupled with rigorous experimental evaluation, will be crucial for unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to build upon as they venture into this exciting and rewarding area of medicinal chemistry and pharmacology.

References

  • Vertex AI Search. (2025, March 8). Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • PubMed. (n.d.). Pharmacology and Clinical Pharmacology of Vigabatrin.
  • PubMed. (2007, February 15). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.
  • PubMed. (2018, November 1). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1.
  • Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I.
  • PubMed. (1992, April). Pharmacology of vigabatrin.
  • Read by QxMD. (2004). Pregabalin pharmacology and its relevance to clinical practice.
  • ACS Publications. (2022, June 8). Synthesis of γ‐Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane.
  • Palliative Drugs. (n.d.). PREGABALIN Class: Anti-epileptic.
  • PMC. (n.d.). Exploring the Therapeutic Potential of Gamma-Aminobutyric Acid in Stress and Depressive Disorders through the Gut–Brain Axis.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid.
  • PubMed. (2013, December 21). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pregabalin | Ligand page.
  • PubMed. (n.d.). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates.
  • NCBI Bookshelf. (2024, October 29). Vigabatrin - StatPearls.
  • ResearchGate. (n.d.). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 | Request PDF.
  • Cambridge MedChem Consulting. (2012, February 22). Gaba Bioisosteres.
  • ACS Publications. (2022, June 8). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors.
  • PubMed. (2001, June 18). Bioisosteric determinants for subtype selectivity of ligands for heteromeric GABA(A) receptors.
  • ACS Publications. (2019, May 22). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters.
  • WebMD. (2025, February 5). Vigabatrin (Vigpoder, Sabril, and others) - Uses, Side Effects, and More.
  • MDPI. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.
  • SAGE Journals. (2021, September 18). Lesser Known Uses of γ-Aminobutyric Acid Analogue Medications in Otolaryngology.
  • PubMed. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review.
  • PMC. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
  • MDPI. (2020, October 13). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials.
  • ResearchGate. (2025, August 5). (PDF) Structure-activity relationship studies of antiplasmodial aminomethylthiazoles.
  • NIH. (n.d.). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships.
  • Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
  • PubMed. (2009, October 15). Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: investigating the hypothesis of shared structure-activity relationships.
  • PMC - NIH. (n.d.). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis.
  • MDPI. (n.d.). Amino acid precursors of neurotransmitters and effects of their deficiency on mental health.
  • Sloan Kettering Institute. (n.d.). Rational Drug Design of Adenylation Enzyme Inhibitors.
  • MDPI. (n.d.). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs.
  • NIH. (2024, October 19). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2.
  • MDPI. (n.d.). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
  • PubMed. (1963, June). Aminomalonate as an enzyme inhibitor.
  • MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • ResearchGate. (2026, January 3). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES.
  • MDPI. (2024, September 11). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture.
  • YouTube. (2023, November 28). structural changes & SAR for lead optimization.
  • PubMed. (2005, September 26). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids.
  • UMN Extension. (n.d.). Amino acid synthesis inhibitor herbicides.
  • Body of Harmony. (n.d.). Major Amino Acids for Brain Physiology.
  • PMC. (n.d.). Role of Polyunsaturated Fatty Acids in Human Brain Structure and Function Across the Lifespan: An Update on Neuroimaging Findings.
  • PMC. (n.d.). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease.
  • MDPI. (2022, May 12). Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights.
  • MDPI. (2023, March 8). Efficacy and Biomedical Roles of Unsaturated Fatty Acids as Bioactive Food Components.

Sources

3-(Aminomethyl)-5-methylhex-5-enoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid , a critical structural analog and process impurity of the anticonvulsant drug Pregabalin.

Executive Summary

3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2) is a specific unsaturated analog of Pregabalin (Lyrica®).[1] In pharmaceutical development, it is primarily classified as Pregabalin Impurity B (EP/USP designation context dependent) or 5,6-Dehydropregabalin . Its presence is a critical Critical Quality Attribute (CQA) in the manufacturing of gabapentinoids, as the terminal alkene functionality alters the physicochemical stability and potential binding affinity to the


 subunit of voltage-gated calcium channels compared to the saturated parent drug.

Chemical Identity & Nomenclature

This molecule is characterized by the presence of a terminal vinylidene group (5,6-double bond) in the lipophilic tail, distinguishing it from the isobutyl chain of Pregabalin.

Table 1: Physicochemical Profile
ParameterTechnical Detail
IUPAC Name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Common Synonyms Pregabalin 5-Ene Impurity; 5,6-Dehydropregabalin; rac-5,6-Dehydro Pregabalin
CAS Registry Number 1136478-30-2
Molecular Formula

Molecular Weight 157.21 g/mol
SMILES CC(=C)CC(CC(=O)O)CN
InChI Key PASWFMDVINTBNV-UHFFFAOYSA-N
Stereochemistry Typically encountered as a racemate in synthesis, though the (S)-enantiomer is the direct analog of active Pregabalin.[1][2][3]

Structural Analysis & Causality

To understand the significance of this impurity, one must contrast it with the parent API. The introduction of the double bond at the C5 position creates a methallyl group rather than the isobutyl group found in Pregabalin.

Mechanism of Structural Divergence

The presence of the electron-rich double bond at the terminal position introduces two technical risks:

  • Oxidative Instability: The alkene is susceptible to oxidation or polymerization, potentially leading to secondary degradation products during shelf-life storage.

  • Metabolic Variance: While Pregabalin is largely excreted unchanged renally, the 5-ene analog presents a handle for hepatic metabolism (e.g., epoxidation), potentially altering the toxicity profile.

StructureComparison Pregabalin Pregabalin (API) (Saturated Isobutyl Tail) Impurity 5,6-Dehydropregabalin (Unsaturated Methallyl Tail) Pregabalin->Impurity Desaturation / Elimination Diff Structural Difference: C5=C6 Double Bond (Terminal Alkene) Impurity->Diff  Characterized By

Figure 1: Structural relationship between Pregabalin and its 5-ene impurity.[3]

Formation Pathways & Synthesis

The formation of 3-(Aminomethyl)-5-methylhex-5-enoic acid is rarely intentional in drug synthesis but occurs via specific side reactions during the manufacturing of Pregabalin.

Pathway A: Starting Material Contamination (Primary Cause)

The most common route of entry is through the use of impure Isovaleraldehyde during the initial Knoevenagel condensation.

  • Process: Pregabalin synthesis often begins with Isovaleraldehyde.

  • Contaminant: If the starting material contains 3-Methyl-3-butenal (Methacrolein derivative) or similar unsaturated isomers, this unsaturation is carried through the malonate condensation and subsequent steps (unless a hydrogenation step is aggressive enough to reduce it).

  • Outcome: The final Hofmann rearrangement yields the 5-ene amine instead of the saturated amine.

Pathway B: Late-Stage Elimination

During the processing of the intermediate 3-(carbamoylmethyl)-5-methylhexanoic acid, harsh acidic or basic conditions can induce elimination reactions if a leaving group is present, or via radical desaturation mechanisms, though this is less kinetically favored than Pathway A.

Synthetic Protocol (Reference Standard Preparation)

To validate analytical methods, the impurity must be synthesized intentionally.

  • Reagents: Diethyl malonate, Methallyl chloride (3-chloro-2-methylprop-1-ene), Sodium ethoxide.

  • Step 1 (Alkylation): React diethyl malonate with methallyl chloride to form diethyl (2-methylallyl)malonate.

  • Step 2 (Michael Addition/CN introduction): Note: This route varies from standard Pregabalin synthesis to preserve the alkene. A modified route using cyanoacetate condensation followed by selective hydrolysis is required.

  • Step 3 (Reduction): Selective reduction of the nitrile to the amine without hydrogenating the terminal alkene (e.g., using Borane-DMS or

    
     at controlled temps) is critical.
    

SynthesisPathway Start Raw Material: Isovaleraldehyde (Impure) Contaminant Impurity Precursor: Methallyl Isomer Start->Contaminant  Contains traces of Reaction Knoevenagel Condensation (+ Diethyl Malonate) Contaminant->Reaction  Enters Process Intermediate Unsaturated Glutaric Anhydride Intermediate Reaction->Intermediate  Carries Alkene Hofmann Hofmann Rearrangement Intermediate->Hofmann  Amidation Product Target: 3-(Aminomethyl)-5-methylhex-5-enoic acid Hofmann->Product  Final Yield

Figure 2: The "Carry-Over" mechanism where starting material impurities lead to the 5-ene analog.[3]

Analytical Profiling & Quality Control

Detecting 3-(Aminomethyl)-5-methylhex-5-enoic acid requires high-resolution separation because its polarity is very similar to Pregabalin.

HPLC Method Parameters (Guideline)

Standard reverse-phase methods for Pregabalin may co-elute this impurity.

  • Column: C18 or Phenyl-Hexyl stationary phase (providing

    
     interaction selectivity for the double bond).
    
  • Mobile Phase: Phosphate buffer (pH 6.0) / Acetonitrile gradient.

  • Detection:

    • UV: Weak absorbance (only carboxyl/amine end absorption) at 210 nm.

    • Derivatization: Pre-column derivatization with OPA (o-Phthalaldehyde) or Ninhydrin is recommended to enhance sensitivity for the primary amine.

  • Retention Time: The 5-ene impurity typically elutes before Pregabalin in reverse-phase systems due to slightly higher polarity from the double bond compared to the saturated isobutyl group.

Mass Spectrometry (LC-MS)
  • Pregabalin [M+H]+: m/z 160.13

  • 5-Ene Impurity [M+H]+: m/z 158.11

  • Differentiation: The mass difference of 2 Da (loss of 2 Hydrogens) is the definitive confirmation marker.

Toxicology & Pharmacological Implications

While specific toxicological data for the isolated impurity is proprietary to API manufacturers, structural activity relationship (SAR) analysis suggests:

  • Binding Affinity: The steric bulk of the methallyl tail is similar to the isobutyl tail. It is highly probable that this molecule binds to the

    
     subunit of voltage-gated calcium channels, potentially acting as a competitive inhibitor or partial agonist.
    
  • Genotoxicity: Unlike some alkylating impurities, this alkene is relatively stable and not an alpha-beta unsaturated ketone (Michael acceptor); therefore, it does not trigger immediate structural alerts for genotoxicity (PGI) under ICH M7, but it must be controlled as an organic impurity.

References

  • United States Pharmacopeia (USP). Pregabalin: USP Monograph & Reference Standards. USP 43-NF 38.

  • European Pharmacopoeia (Ph. Eur.). Pregabalin Monograph 2777: Impurity Profile. 10th Edition.

  • PubChem. Compound Summary: 3-(Aminomethyl)-5-methylhex-5-enoic acid (CID 25256213). National Library of Medicine. [Link]

  • Vertex AI / Google Patents.Search Results for Pregabalin Impurity Synthesis (WO1996038405A1).
  • Pharmaffiliates. Pregabalin Impurity Standards: 5-Ene Impurity Data Sheet.[Link]

Sources

Technical Monograph: Stability & Reactivity of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: Pregabalin 5-Ene Impurity (PRG-5E) / 5,6-Dehydropregabalin CAS Registry Number: 1136478-30-2 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol [1]

Executive Summary

This technical guide analyzes the stability profile and reactivity of 3-(Aminomethyl)-5-methylhex-5-enoic acid (PRG-5E), a critical process-related impurity and structural analog of the anticonvulsant Pregabalin. Unlike the saturated API, PRG-5E possesses a terminal alkene at the C5-C6 position, introducing distinct oxidative susceptibilities and isomerization risks.

For drug development professionals, controlling PRG-5E is not merely a purity exercise but a stability imperative. Its presence indicates specific deviations in the Hofmann degradation parameters during synthesis. Furthermore, PRG-5E is a "reactive impurity"—capable of downstream cyclization to form unsaturated lactams or isomerizing to the thermodynamically more stable 4-enoic analog.

Part 1: Structural Dynamics & Physicochemical Context

PRG-5E exists as a gamma-amino acid.[2] In aqueous solution at neutral pH, it predominantly adopts a zwitterionic form (ammonium carboxylate). However, the presence of the terminal isobutenyl group (C(CH₃)=CH₂) distinguishes it from Pregabalin.

Electronic Environment
  • Zwitterionic Character: The molecule possesses a pKa₁ (COOH) ≈ 4.2 and pKa₂ (NH₃⁺) ≈ 10.6 (estimated based on Pregabalin homologs).

  • The Alkene Moiety: The C5=C6 double bond is terminal (disubstituted). It lacks conjugation with the carbonyl group, isolating its reactivity to localized electrophilic addition or radical oxidation. However, it is susceptible to acid-catalyzed migration to the C4 position (trisubstituted, internal alkene).

Solubility Profile
SolventSolubility BehaviorImplication for Process
Water High (Zwitterionic)Difficult to extract into organics at neutral pH.
Methanol/Ethanol Moderate to HighSuitable for recrystallization/purification.
DCM/Chloroform LowRequires pH adjustment (suppression of ionization) for extraction.
Isobutanol ModerateStandard solvent for extraction during Pregabalin manufacture.

Part 2: Formation Mechanism (Root Cause Analysis)

PRG-5E is typically generated during the Hofmann Degradation step of Pregabalin synthesis.[2][3] Understanding this causality is essential for upstream control.

The Mechanism: During the conversion of 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) to Pregabalin using Bromine/NaOH, the N-bromoamide intermediate undergoes rearrangement to the isocyanate. While hydrolysis yields Pregabalin, competing elimination reactions occur under high alkalinity or temperature excursions.

  • Pathway A (Desired): Isocyanate + H₂O → Carbamic acid → Pregabalin + CO₂.

  • Pathway B (Side Reaction - Elimination): Base-catalyzed proton abstraction from the γ-carbon (or β-position relative to the leaving group context) leads to the formation of the double bond, yielding PRG-5E (terminal) or PRG-4E (internal).

HofmannElimination cluster_conditions Critical Process Parameters CMH CMH (Start) (Amide Precursor) NBromo N-Bromo Intermediate CMH->NBromo Br2 / NaOH Isocyanate Isocyanate Intermediate NBromo->Isocyanate Rearrangement Pregabalin Pregabalin (Target) (Saturated) Isocyanate->Pregabalin Hydrolysis (Main Path) PRG5E PRG-5E (Impurity) (Terminal Alkene) Isocyanate->PRG5E Elimination (Side Path) Base Catalyzed PRG4E PRG-4E (Isomer) (Internal Alkene) PRG5E->PRG4E Isomerization (Thermodynamic Drift) Info High Temp (>40°C) or Excess Base favors Elimination

Figure 1: Divergent pathways in Hofmann degradation leading to PRG-5E formation.

Part 3: Stability & Reactivity Profile

PRG-5E is less stable than Pregabalin due to two primary reactive motifs: the gamma-amino acid backbone (cyclization risk) and the alkene (oxidation/isomerization risk).

Intramolecular Cyclization (Lactamization)

Like all γ-amino acids, PRG-5E is prone to intramolecular condensation to form a five-membered lactam ring. This reaction is accelerated by heat and acidic conditions (dehydration).

  • Product: 4-(2-methylallyl)pyrrolidin-2-one.

  • Risk Factor: High during drying steps or stability testing at elevated temperatures.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carboxylic carbonyl carbon, followed by loss of water.

Alkene Isomerization (5-Ene to 4-Ene)

The terminal double bond in PRG-5E (1,1-disubstituted) is thermodynamically less stable than the internal double bond in PRG-4E (trisubstituted).

  • Trigger: Acidic environments or transition metal contamination.

  • Observation: In HPLC stability studies, a decrease in PRG-5E often correlates with a stoichiometric rise in PRG-4E before lactamization dominates.

Oxidative Susceptibility

The electron-rich double bond is a target for autoxidation.

  • Epoxidation: Formation of the epoxide at the C5-C6 position.

  • Oxidative Cleavage: Under forced degradation (e.g., ozone or permanganate), the alkene cleaves to yield 3-(aminomethyl)-5-oxopentanoic acid and formaldehyde/acetone equivalents.

Part 4: Analytical Control Strategy

To ensure scientific integrity in drug development, a validated HPLC method capable of resolving PRG-5E from Pregabalin, PRG-4E, and the Lactam is required.

Recommended HPLC Methodology

This protocol is adapted from standard industry practices for Pregabalin related substances (USP/EP aligned).

ParameterCondition
Column C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
Mobile Phase A Buffer: 0.04 M (NH₄)₂HPO₄ adjusted to pH 6.6 with H₃PO₄ (84%) / ACN (5%) / MeOH (11%)
Mobile Phase B Acetonitrile (100%)
Gradient Time 0-6 min: 100% A; Time 45-50 min: 70% A / 30% B
Flow Rate 0.8 mL/min
Detection UV at 210 nm (Low wavelength required due to lack of chromophores)
Retention Order Pregabalin < PRG-5E < PRG-4E < Lactam Impurities
Self-Validating System Check
  • Resolution (Rs): Must be > 1.5 between Pregabalin and PRG-5E.

  • Tailing Factor: < 1.5 (Critical for zwitterionic species; ensure buffer strength is sufficient).

Part 5: Experimental Protocols

Protocol 5.1: Isolation of PRG-5E (for Reference Standard)

Note: Synthesis of the impurity is often required for qualification.

  • Enrichment: Perform the Hofmann degradation of CMH (see Section 2) but intentionally elevate the reaction temperature to 50-60°C during the hypobromite addition. This favors elimination over rearrangement.

  • Extraction: Acidify the reaction mixture to pH 3 with H₂SO₄. Extract with Isobutanol.[2]

  • Purification:

    • Concentrate the organic phase.[2]

    • Use Preparative HPLC (C18 column) with a water/methanol/acetonitrile gradient (ammonium acetate buffer).[2]

    • Collect fractions corresponding to the PRG-5E peak (confirmed by MS, m/z 158.1 [M+H]⁺).[2]

  • Crystallization: Evaporate solvent and recrystallize from iPrOH/Water to obtain the solid reference standard.

Protocol 5.2: Forced Degradation Study (Stress Testing)

To validate the stability indicating method:

  • Acid Stress: Dissolve PRG-5E in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Conversion to Lactam and PRG-4E.

  • Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 2 hours.

    • Expected Result: Formation of N-oxide or Epoxide degradation products.

AnalyticalLogic cluster_peaks Chromatographic Separation Sample API Sample (Pregabalin) HPLC HPLC-UV (210nm) Gradient Elution Sample->HPLC Peak1 Pregabalin (Main Peak) HPLC->Peak1 Peak2 PRG-5E (RRT ~1.1-1.2) HPLC->Peak2 Peak3 PRG-4E (RRT ~1.3) HPLC->Peak3 Peak4 Lactam (Late Eluter) HPLC->Peak4 Decision Quantification Limit: < 0.15% Peak2->Decision Critical Control

Figure 2: Analytical logic flow for the detection and control of PRG-5E in Pregabalin drug substance.

References

  • United States Pharmacopeia (USP). Pregabalin Related Compound C (rac-5,6-Dehydropregabalin). USP Catalog No. 1A02350.[4] Link

  • Google Patents. Process for the preparation of pregabalin. US Patent 20150344919A1. Link

  • Google Patents. Pregabalin-4-eliminate, pregabalin 5-eliminate, their use as reference marker... US Patent 20090137842A1. Link

  • PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid (Compound Summary). National Library of Medicine. Link

  • Pharmaffiliates. Pregabalin Impurity Standards.Link

Sources

Theoretical Conformational Analysis of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Computational Medicinal Chemistry

Executive Summary

This technical guide outlines the theoretical framework for studying the conformational landscape of 3-(aminomethyl)-5-methylhex-5-enoic acid (CAS 1136478-30-2), often referred to as 5,6-Dehydro Pregabalin . As a close structural analog of the blockbuster neuropathic pain drug Pregabalin (Lyrica), this molecule presents a unique case study in structure-activity relationships (SAR). The introduction of a terminal alkene at the C5 position alters the rotational entropy of the isobutyl tail, potentially impacting its binding affinity to the


 subunit  of voltage-gated calcium channels.

This guide is designed for computational chemists and drug discovery scientists. It details the specific protocols for Density Functional Theory (DFT) optimization, solvation modeling, and molecular docking required to validate this molecule's bioactivity profile.

Part 1: Molecular Architecture & Pharmacophore Definition

Before initiating computational workflows, one must define the structural constraints that differentiate this target from its parent compound.

FeaturePregabalin (Parent)5,6-Dehydro Pregabalin (Target)Theoretical Implication
Tail Structure Isobutyl (saturated)Isobutenyl (unsaturated, terminal alkene)Altered lipophilicity and van der Waals volume.
C4-C5 Rotation Free rotation (

)
Restricted rotation (

)
The alkene creates a planar terminal segment, reducing conformational entropy penalty upon binding.
Electronic State Zwitterionic (at physiological pH)ZwitterionicStrong intramolecular electrostatic interactions between

and

.
Chirality (S)-enantiomer is bioactive(S)-enantiomer is bioactiveThe C3 chiral center remains the pivot point for the "folded" conformation.
The Conformational Hypothesis

The bioactivity of GABA analogs relies on their ability to adopt a specific "folded" conformation that mimics the neurotransmitter GABA in its receptor-bound state. The central hypothesis for this study is that the 5-enoic double bond restricts the "wobble" of the hydrophobic tail, potentially locking the molecule into a conformation that is either more favorable for the hydrophobic pocket of the


 subunit or less favorable due to steric clash of the planar vinylidene group.
Part 2: Computational Methodologies (The "How-To")

To rigorously study this molecule, a multi-tiered computational approach is required. This protocol ensures that both electronic and entropic factors are accounted for.

Phase 1: Conformational Sampling (Global Minima Search)

Because GABA analogs are highly flexible, a static optimization is insufficient. You must explore the potential energy surface (PES) to find the global minimum.

  • Tool: Monte Carlo (MC) or Molecular Dynamics (MD) (e.g., AMBER, GROMACS, or conformational search algorithms in Spartan/Maestro).

  • Protocol:

    • Generate 1,000+ random conformers using the MMFF94 force field.

    • Filter duplicates based on RMSD < 0.5 Å.

    • Select the lowest energy conformers (within 5 kcal/mol of the minimum) for QM refinement.

Phase 2: DFT Geometry Optimization

Force fields often fail to accurately model the zwitterionic hydrogen bonds (


). Quantum mechanics is mandatory here.
  • Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

    • Why M06-2X? It captures dispersion forces better than B3LYP, which is critical for the hydrophobic tail interactions.

    • Diffuse Functions (++): Essential for describing the anionic carboxylate oxygen electrons.

  • Solvation Model: IEFPCM or SMD (Solvation Model based on Density).

    • Solvent: Water (

      
      ) is critical to stabilize the zwitterion. In the gas phase, the molecule may artificially transfer a proton to become neutral.
      
Phase 3: Topological Analysis (AIM)

Use Atoms in Molecules (AIM) theory to quantify the strength of the intramolecular Hydrogen Bond (IMHB).

  • Metric: Electron density (

    
    ) and Laplacian (
    
    
    
    ) at the Bond Critical Point (BCP) between the ammonium H and carboxylate O.
  • Target Value: A

    
     value > 0.02 au indicates a strong, stabilizing interaction that holds the "folded" shape together.
    
Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from structure generation to binding prediction.

ComputationalWorkflow cluster_0 Phase 1: Conformational Search cluster_1 Phase 2: QM Optimization cluster_2 Phase 3: Analysis Start Target Structure: 3-(Aminomethyl)-5-methylhex-5-enoic acid MC Monte Carlo / MMFF94 (Generate 1000 conformers) Start->MC Filter RMSD Filtering (Select top 10 lowest energy) MC->Filter DFT DFT Optimization (B3LYP/6-311++G(d,p)) Filter->DFT Solvation Solvation Model (SMD) Water & Physiological Fluid DFT->Solvation AIM AIM Topological Analysis (Intramolecular H-Bonds) Solvation->AIM Docking Molecular Docking (Target: Alpha-2-Delta Subunit) Solvation->Docking AIM->Docking Validates Folded State

Caption: Figure 1. Integrated computational pipeline for the conformational and binding analysis of Dehydro-Pregabalin.

Part 4: Structural Analysis & Binding Mechanism
The "Folded" vs. "Extended" Conformation

Research on Pregabalin indicates that the molecule exists in dynamic equilibrium between two primary states. The "5-enoic" modification shifts this equilibrium.

  • The Folded State (Bioactive):

    • Geometry: The ammonium group folds back toward the carboxylate.

    • Torsion Angles: The C2-C3-C4-C5 dihedral angle is critical.

    • Role: This compact shape is required to fit into the binding pocket of the

      
       subunit (specifically the arginine-rich loop).
      
    • Effect of Double Bond: The planar geometry at C5 prevents specific "gauche" interactions available to the saturated isobutyl group. If the binding pocket requires the tail to twist out of plane, the alkene might reduce affinity (steric clash). If the pocket is flat, the alkene might enhance affinity (pre-organization).

  • The Extended State (Transport):

    • Geometry: Linear alignment of the carbon backbone.

    • Role: Required for recognition by the L-type amino acid transporter (LAT1) , which transports the drug across the Blood-Brain Barrier (BBB).

    • Prediction: Theoretical calculations must verify that the 5-enoic acid can still adopt this extended conformation without incurring a massive energy penalty (>5 kcal/mol), otherwise, oral bioavailability will be poor.

Binding Mechanism Diagram (

Interaction)

The following diagram details the mechanistic interaction between the ligand and the receptor.

BindingMechanism Ligand Dehydro-Pregabalin Ammonium (+) Carboxylate (-) Hydrophobic Tail (Alkene) Receptor Alpha-2-Delta Subunit Arg-217 (Cation-Pi/Salt Bridge) Hydrophobic Pocket Solvation Shell Ligand:n->Receptor:s H-Bond Network Ligand:c->Receptor:r Salt Bridge Ligand:t->Receptor:h Van der Waals (Restricted by C=C) Interaction Binding Event Receptor->Interaction Result Reduced Ca2+ Influx (Analgesia) Interaction->Result

Caption: Figure 2.[1][2] Pharmacophoric mapping of Dehydro-Pregabalin binding to the voltage-gated calcium channel subunit.

Part 5: Experimental Validation (Self-Validating System)

To ensure the theoretical results are trustworthy, they must be cross-referenced with experimental data.

  • NMR Validation:

    • Compare calculated NMR chemical shifts (GIAO method at B3LYP/6-311+G(2d,p)) with experimental

      
       and 
      
      
      
      NMR spectra of the synthesized compound. A high correlation (
      
      
      ) validates the calculated major conformer.
  • X-Ray Crystallography:

    • If a crystal structure of the intermediate exists, compare the torsion angles of the solid state with the calculated gas/solvent phase minima. Note that crystal packing forces may distort the "natural" conformation.

References
  • PubChem. (n.d.).[1] 3-(Aminomethyl)-5-methylhex-5-enoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.[3] Epilepsy Research.[4] Retrieved from [Link]

  • Field, M. J., et al. (2006).[5] Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.[6] PNAS.[6] Retrieved from [Link]

  • Gong, Y., et al. (2025). Structure-Activity Relationships of Pregabalin and Analogues That Target the alpha2-delta Protein.[3][7] Journal of Medicinal Chemistry.[7] (Contextual citation for SAR methodology). Retrieved from [Link]

Sources

Advanced Thermal Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Pharmaceutical Development & Quality Control

Executive Summary

In the rigorous landscape of pharmaceutical development, the characterization of process-related impurities is as critical as the analysis of the Active Pharmaceutical Ingredient (API) itself. This guide focuses on 3-(Aminomethyl)-5-methylhex-5-enoic acid , commonly known as the Pregabalin 5-Ene Impurity (CAS: 1136478-30-2).[1][2]

As a Senior Application Scientist, I present this guide not merely as a procedural list, but as a strategic framework for using thermal analysis (DSC/TGA) to certify this compound as a Reference Standard. The presence of the alkene moiety introduces specific thermal stability concerns that differ significantly from the saturated parent compound, Pregabalin. This document details the causality behind experimental choices, ensuring self-validating protocols for your laboratory.

Chemical Context & Formation Mechanism[3][4]

To analyze a material thermally, one must first understand its origin. 3-(Aminomethyl)-5-methylhex-5-enoic acid is primarily generated during the Hoffmann degradation step in the synthesis of Pregabalin.

While the target reaction converts the amide intermediate into the primary amine (Pregabalin), competitive elimination reactions occur under basic conditions, leading to the formation of alkene impurities. The "5-ene" impurity involves the formation of a double bond at the terminal position, distinct from the internal "4-ene" isomer.

Formation Pathway Visualization

The following diagram illustrates the divergence in the synthesis pathway that leads to the 5-ene impurity.

HoffmanDegradation Intermediate Isobutylglutaramide Intermediate Reaction Hoffmann Degradation (Br2 / NaOH) Intermediate->Reaction Pregabalin Pregabalin (Target) (S)-3-(aminomethyl)-5-methylhexanoic acid Reaction->Pregabalin Main Pathway Impurity4 4-Ene Impurity (Internal Alkene) Reaction->Impurity4 Side Reaction (Elimination) Impurity5 5-Ene Impurity 3-(Aminomethyl)-5-methylhex-5-enoic acid Reaction->Impurity5 Side Reaction (Terminal Elimination)

Figure 1: Mechanistic pathway showing the divergence of the 5-ene impurity during the Hoffmann degradation process.

Thermal Analysis Strategy: DSC & TGA

Thermal analysis serves two distinct roles for this compound:

  • Identification: Differentiating the impurity from the API and other isomers based on melting point and thermal events.

  • Purity Assignment: Establishing the compound as a Reference Standard using DSC purity analysis (Van't Hoff plot).

Experimental Protocols

The following protocols are designed to minimize artifacts such as thermal lag or oxidative degradation during the scan.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset (


), peak maximum (

), and enthalpy of fusion (

).
ParameterSettingRationale
Instrument Heat Flux DSCHigh sensitivity required for impurity detection.
Sample Mass 2.0 – 4.0 mgBalances resolution (low mass) with sensitivity (high mass).
Pan Type Tzero Aluminum (Hermetic, Pinhole lid)The pinhole allows self-generated atmosphere, preventing volatile buildup while minimizing oxidation.
Purge Gas Dry Nitrogen (50 mL/min)Prevents oxidative degradation of the alkene double bond at high temperatures.
Ramp Rate 10 °C/minStandard rate; allows for equilibrium melting without excessive thermal lag.
Temperature Range 30 °C to 250 °CCovers the melting point (distinct from Pregabalin's ~184-195°C range) and decomposition onset.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatiles (solvents/water) and determine decomposition temperature (


).
ParameterSettingRationale
Pan Type Platinum or CeramicInert to high-temperature degradation products.
Sample Mass 5.0 – 10.0 mgLarger mass improves signal-to-noise ratio for low-level volatile detection.
Ramp Rate 10 °C/minMatches DSC rate for direct correlation of events.
Purge Gas Nitrogen (40 mL/min balance, 60 mL/min furnace)Essential to observe thermal decomposition rather than oxidative combustion.

Data Interpretation & Critical Analysis

Distinguishing Features

The 5-ene impurity is structurally similar to Pregabalin but lacks the flexibility of the saturated alkyl chain due to the terminal double bond. This results in a distinct crystal lattice energy.

  • Pregabalin (API): Typically exhibits a melting endotherm between 184°C and 195°C (depending on the polymorph/hydrate form).

  • 5-Ene Impurity: As a structural analogue, it will exhibit a sharp melting endotherm. While specific literature values vary by synthesis batch, the melting point is generally lower than the highly crystalline parent API due to the disruption of packing efficiency caused by the alkene group.

    • Critical Check: If your DSC scan shows a double peak or a broad shoulder, it indicates a mixture of the 5-ene impurity with the 4-ene isomer or residual API.

Stability Profile (TGA)

The presence of the alkene group makes the 5-ene impurity more susceptible to thermal degradation than the saturated parent compound.

  • Event 1 (Volatiles): Weight loss < 100°C indicates residual solvents or moisture (the compound is often hygroscopic).

  • Event 2 (Decomposition): Onset of degradation often occurs immediately post-melting. A sharp weight loss step in TGA correlating with an exothermic rise in the DSC baseline (post-melt) confirms decomposition.

Purity Determination Workflow (Self-Validating System)

To use 3-(Aminomethyl)-5-methylhex-5-enoic acid as a Reference Standard , you must determine its absolute purity. DSC is the preferred method as it does not require a reference standard to calculate purity (unlike HPLC).

The Van't Hoff Evaluation

This method assumes that impurities depress the melting point of the main component.

Equation:



Where:

  • 
     = Sample Temperature
    
  • 
     = Melting point of pure substance (theoretical)
    
  • 
     = Gas Constant
    
  • 
     = Mole fraction of impurity
    
  • 
     = Enthalpy of Fusion
    
  • 
     = Fraction melted
    
Workflow Diagram

PurityAnalysis Start Isolated 5-Ene Impurity TGA Run TGA (Check for Solvates) Start->TGA Decision Is volatile loss > 0.5%? TGA->Decision Dry Dry Sample / Correct Mass Decision->Dry Yes DSC Run DSC @ 2°C/min (Slow rate for equilibrium) Decision->DSC No Dry->DSC Calc Apply Partial Area Integration (Van't Hoff Plot) DSC->Calc Result Calculate Absolute Purity (Mol %) Calc->Result

Figure 2: Workflow for determining the absolute purity of the reference standard using thermal methods.

Expert Insight on Causality
  • Why 2°C/min for Purity? While 10°C/min is standard for identification, purity determination requires the sample to be as close to thermodynamic equilibrium as possible during melting. A slower rate ensures the

    
     vs. 
    
    
    
    plot is linear.
  • Correction Factor: If TGA detects volatiles, the DSC purity (which detects eutectic impurities) must be corrected. Volatiles often do not form a eutectic system and are "invisible" to the DSC purity calculation but contribute to mass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25256213, 3-(Aminomethyl)-5-methylhex-5-enoic acid. Retrieved February 1, 2026 from [Link][2]

  • Kavitha, K., et al. (2013). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica. (Discusses the isolation and characterization of alkene impurities). Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <891> Thermal Analysis. (Standard regulatory framework for DSC/TGA methodologies).
  • Hansen, G. (2009).Pregabalin 4-ene and 5-ene Impurities: Synthesis and Characterization. Patent US20090137842A1. (Describes the specific formation and markers for these impurities).

Sources

Methodological & Application

Application Note: Eco-Friendly Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

[1][2]

Executive Summary

(S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is a widely prescribed GABA analogue.[1][2] Historically, its synthesis relied on classical resolution using (S)-mandelic acid, a process plagued by a high E-factor (>80 kg waste/kg product) and the use of hazardous organic solvents.

This guide details two validated "Green Chemistry" protocols that drastically reduce environmental impact:

  • The Aqueous Chemoenzymatic Route (Pfizer Process): Utilizes a lipase-mediated kinetic resolution in water, featuring a critical recycling loop for the undesired enantiomer.[3]

  • The Asymmetric Ene-Reductase Route: A second-generation biocatalytic approach that establishes chirality directly from an alkene precursor, theoretically offering 100% atom economy without the need for resolution.

Strategic Analysis: The Green Advantage

The transition from classical chemical synthesis to biocatalysis offers quantifiable improvements in process metrics.[4][5]

MetricClassical ResolutionChemoenzymatic (Lipase)Ene-Reductase (Direct)
Solvent System Methanol/Isopropanol100% Water Buffer/Co-solvent
E-Factor ~86~17 < 10 (Est.)
Atom Economy Low (Discard 50% or complex recycle)High (Efficient Recycle)Superior (No Resolution)
Key Reagent (S)-Mandelic AcidThermomyces lanuginosus LipaseOld Yellow Enzyme (OYE)

Protocol A: Aqueous Chemoenzymatic Route (The Industry Standard)

This protocol is based on the award-winning process developed by Pfizer. It is characterized by the use of water as the primary reaction medium and the enzymatic hydrolysis of a diester intermediate.

Mechanistic Workflow

The core innovation is the Kinetic Resolution of the racemic diester (CNDE). The lipase enzyme selectively hydrolyzes the (S)-diester to the (S)-monoacid, leaving the (R)-diester intact. The (R)-diester is then thermally racemized and recycled, creating a closed-loop system.

LipaseProcessStartRacemic Diester(CNDE)ReactionHydrolysis(pH 7.0, 30°C)Start->ReactionEnzymeLipolase(T. lanuginosus)Enzyme->ReactionSepPhase SeparationReaction->SepS_Prod(S)-Monoacid(Aqueous Phase)Sep->S_ProdTargetR_Byprod(R)-Diester(Organic Phase)Sep->R_ByprodUndesiredFinalPregabalinS_Prod->FinalReduction/DecarbRacemizationThermal Racemization(Recycle Loop)R_Byprod->RacemizationRacemization->StartRe-entry

Figure 1: The Lipase-mediated kinetic resolution cycle with high-efficiency recycling of the (R)-enantiomer.

Detailed Experimental Procedure

Reagents:

  • Substrate: 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).[2]

  • Enzyme: Lipolase (commercial preparation of Thermomyces lanuginosus lipase).

  • Buffer: 1M NaOH (for pH titration), Zn(OAc)₂ (catalyst for downstream steps, optional here).

Step-by-Step Protocol:

  • Reactor Setup: Charge a jacketed glass reactor with water (volume equivalent to 3.25 L/kg of substrate).

  • Emulsification: Add racemic CNDE. The system forms a biphasic mixture. Vigorous stirring is essential to create a stable emulsion, maximizing the oil-water interface where the lipase acts.

  • Enzymatic Hydrolysis:

    • Add Lipolase (approx.[2][6] 0.8% w/w loading relative to substrate).[7]

    • Critical Control Point: Maintain pH at 7.0 ± 0.1 using an auto-titrator with 50% NaOH. The hydrolysis releases acid, dropping the pH; failure to neutralize inhibits the enzyme.

    • Maintain temperature at 30°C .

    • Endpoint: Reaction typically reaches ~45-50% conversion in 12–24 hours. Stop when enantiomeric excess (ee) of the product >98%.

  • Workup & Separation:

    • The product ((S)-monoacid) is a water-soluble salt (carboxylate).

    • The unreacted substrate ((R)-diester) remains an oil.

    • Allow phases to separate. Decant the aqueous layer (Product).

  • Recycling the (R)-Enantiomer:

    • Take the organic layer ((R)-diester).

    • Add catalytic sodium ethoxide (NaOEt) in ethanol or heat thermally to promote racemization.

    • Return the now-racemic mixture to Step 1.

  • Downstream Processing:

    • The aqueous (S)-monoacid is decarboxylated (heat/acid) to (S)-3-cyano-5-methylhexanoic acid.

    • Final hydrogenation using Raney Nickel or Pd/C yields Pregabalin.

Expert Insight: The use of water not only serves as a green solvent but also facilitates the easy separation of the product (salt) from the starting material (oil), eliminating the need for extraction solvents like dichloromethane or toluene.

Protocol B: Asymmetric Ene-Reductase Route (Next-Gen)

While the lipase route is excellent, it is a resolution (max 50% yield per pass). The Ene-Reductase route is an asymmetric synthesis, theoretically allowing 100% yield in a single pass.

Mechanistic Workflow

This route employs an Ene-Reductase (from the Old Yellow Enzyme family) to reduce the C=C double bond of a cyanoacrylate precursor. The enzyme sets the stereocenter at C3 with high precision.

EneReductaseSubstrateCyanoacrylate(Alkene Precursor)EnzymeEne-Reductase(OYE Family)Substrate->EnzymeCofactorNADH / NADPHCofactor->EnzymeProduct(S)-Cyano EsterEnzyme->ProductAsymmetric ReductionRecycleGDH / Glucose(Cofactor Recycle)Recycle->CofactorRegeneratesPregabalinPregabalinProduct->PregabalinHydrolysis + Reduction

Figure 2: Ene-reductase asymmetric synthesis with cofactor recycling.

Detailed Experimental Procedure

Reagents:

  • Substrate: Ethyl 3-cyano-5-methylhex-2-enoate.

  • Enzyme: Ene-Reductase (e.g., OYE1, OPR1, or commercially screened variant).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.0).

  • Cofactor Mix: Dissolve NADP+ (0.5 mM final conc), Glucose (1.5 eq), and GDH (5 U/mL) in the buffer.

  • Substrate Addition:

    • Dissolve the alkene substrate in a minimal amount of DMSO or Isopropanol (co-solvent, <5% v/v).

    • Add to the buffer solution.

  • Bioreduction:

    • Add the Ene-Reductase (catalytic amount).

    • Incubate at 30°C with gentle shaking (orbit shaker).

    • Note: These enzymes are often oxygen-sensitive or competitively inhibited by oxygen. Sparging with nitrogen is recommended for scale-up.

  • Monitoring:

    • Monitor consumption of the alkene via HPLC.

    • Reaction is typically complete in 24 hours.

  • Workup:

    • Extract with ethyl acetate (or use a continuous flow liquid-liquid separator for a greener approach).

    • Evaporate solvent to yield (S)-ethyl 3-cyano-5-methylhexanoate.

    • Hydrolyze ester and reduce nitrile to obtain Pregabalin.[3]

Expert Insight: The "Ene-Reductase" route is superior in Atom Economy but requires careful management of cofactor recycling (NADH/NADPH). Using a "coupled enzyme" system (GDH) is standard practice to make this economically viable.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Lipase) pH DriftEnsure automated titration is active. Lipases are inactive < pH 6.
Low Conversion (Lipase) Poor EmulsificationIncrease stirring speed (RPM). The reaction occurs at the interface.
Low ee% (Ene-Reductase) Enzyme MismatchScreen different OYE homologs (e.g., YqjM, OPR1, NCR).
Emulsion Lock (Workup) Surfactant EffectsAdd brine or filter through Celite to break stubborn emulsions.

References

  • Pfizer Green Chemistry Award: Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008, 12(3), 392–398.

  • Ene-Reductase Route: Winkler, C. K., et al. "Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases."[8][9] The Journal of Organic Chemistry, 2013, 78(4), 1525–1533.[9]

  • Organocatalysis & Flow: Carlone, A., et al. "Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin." Organic Process Research & Development, 2021, 25(12), 2795–2805.

  • Life Cycle Assessment: "Use of Life Cycle Assessment to Evaluate the Sustainable Manufacture of the Active Pharmaceutical Ingredient Pregabalin." ACS Sustainable Chemistry & Engineering.

Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid (Pregabalin): An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Pregabalin's Activity

(S)-(+)-3-aminomethyl-5-methylhexanoic acid, widely known by its trade name Pregabalin, is a crucial pharmaceutical agent for managing a range of neurological conditions, including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][2] As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its therapeutic efficacy is intrinsically linked to its specific stereochemistry. The biological activity resides exclusively in the (S)-enantiomer, necessitating highly enantioselective synthetic strategies to produce the active pharmaceutical ingredient (API) in a pure form.[3][4] Early manufacturing processes relied on classical resolution of a racemic mixture, a method inherently limited to a 50% theoretical yield and often involving costly resolving agents and significant waste generation.[1][5] Consequently, the development of efficient, cost-effective, and scalable enantioselective syntheses has been a primary focus in pharmaceutical process chemistry.

This guide provides an in-depth overview and detailed protocols for several key enantioselective strategies for the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid. The discussion will delve into the mechanistic rationale behind each approach, offering insights into the critical parameters that ensure high enantioselectivity and overall process efficiency.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure Pregabalin can be broadly categorized into three main strategies:

  • Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate the desired stereocenter in a prochiral substrate. Key examples include rhodium-catalyzed asymmetric hydrogenation and organocatalysis.

  • Chemoenzymatic Methods: These strategies leverage the high stereoselectivity of enzymes, such as lipases or ene-reductases, to either resolve a racemic intermediate or asymmetrically transform a substrate.[6][7]

  • Chiral Auxiliary-Mediated Synthesis: This classical method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.[4][8]

The following sections will explore prominent examples from each of these categories, providing both the conceptual framework and practical, step-by-step protocols.

Strategy 1: Asymmetric Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation

Conceptual Overview:

A highly efficient and concise route to (S)-(+)-3-aminomethyl-5-methylhexanoic acid involves the asymmetric hydrogenation of a β-cyanocinnamic acid salt.[3][9] This key step employs a chiral rhodium catalyst, typically complexed with a bisphosphine ligand from the DuPHOS family, to deliver hydrogen across the double bond with high facial selectivity.[10][11] The carboxylate group of the substrate is believed to play a crucial role in coordinating to the metal center, thereby enhancing the stereochemical control of the hydrogenation.[3]

Experimental Workflow:

G cluster_0 Preparation of Hydrogenation Substrate cluster_1 Asymmetric Hydrogenation & Final Steps A Isovaleraldehyde C Condensation A->C B Ethyl Cyanoacetate B->C D Ethyl 3-cyano-5-methylhex-2-enoate C->D E Hydrolysis D->E F 3-cyano-5-methylhex-3-enoic acid salt E->F G Asymmetric Hydrogenation (Rh-Me-DuPHOS) F->G H (S)-3-cyano-5-methylhexanoate G->H I Nitrile Reduction (Heterogeneous Catalyst, e.g., Ni) H->I J (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) I->J

Caption: Workflow for Asymmetric Hydrogenation Route.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Step 1: Synthesis of Potassium 3-cyano-5-methyl-hex-3-enoate (2c) [12]

  • To a solution of ethyl 3-cyano-5-methyl-hex-3-enoate (assuming synthesis from isovaleraldehyde and ethyl cyanoacetate) in methanol, add a solution of potassium hydroxide (85%) in methanol at a rate that maintains the temperature below 45°C.

  • Stir the mixture at 45°C for 1 hour.

  • Cool the reaction mixture to room temperature, allowing a precipitate to form.

  • Add tert-butyl methyl ether to the vigorously stirred mixture.

  • Collect the solid product by filtration, washing with additional tert-butyl methyl ether.

  • Dry the product under vacuum to yield potassium 3-cyano-5-methyl-hex-3-enoate.

Step 2: Asymmetric Hydrogenation [3][9]

  • In a suitable pressure reactor under an inert atmosphere (e.g., argon), charge the 3-cyano-5-methyl-hex-3-enoic acid salt substrate.

  • Add a solution of the chiral catalyst, for example, [(S,S)-Me-DuPHOS]Rh(COD)⁺BF₄⁻, in a protic solvent such as methanol.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by a suitable analytical technique like GC or HPLC).

  • Vent the reactor and purge with an inert gas.

  • The resulting solution contains the desired (S)-3-cyano-5-methylhexanoate.

Step 3: Reduction of the Nitrile Group [3]

  • The crude product from the previous step (as the tert-butylammonium salt for improved handling) is subjected to heterogeneous hydrogenation using a catalyst such as sponge nickel.

  • After the reaction is complete, filter off the catalyst.

  • The crude product can be purified by crystallization from a mixture of ethanol, water, and acetic acid to yield (S)-(+)-3-aminomethyl-5-methylhexanoic acid.

Data Summary:

StepKey ReagentsProductTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationRh-Me-DuPHOS catalyst, H₂(S)-3-cyano-5-methylhexanoateVery high, often >95%
Final Product-(S)-(+)-3-aminomethyl-5-methylhexanoic acid>99.5% after crystallization
Organocatalytic Synthesis

Conceptual Overview:

Organocatalysis offers a metal-free alternative for establishing the stereocenter in Pregabalin precursors.[1] One notable approach involves the enantioselective Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral organic molecule, such as a quinidine-derived thiourea.[13][14] The catalyst activates the reactants through hydrogen bonding interactions, creating a chiral environment that directs the nucleophilic attack to one face of the nitroalkene.

Experimental Workflow:

G cluster_0 Nitroalkene Preparation and Michael Addition cluster_1 Conversion to Pregabalin A Isovaleraldehyde C Condensation A->C B Nitromethane B->C D 4-methyl-1-nitropent-1-ene C->D F Organocatalytic Michael Addition (Chiral Thiourea Catalyst) D->F E Dimethyl Malonate E->F G Enantioenriched Nitro-diester F->G H Hydrolysis and Decarboxylation G->H I Chiral Nitro Acid H->I J Nitro Group Reduction (e.g., H₂, Pd/C) I->J K (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) J->K

Caption: Workflow for Organocatalytic Route.

Detailed Protocol: Organocatalytic Michael Addition [15]

Step 1: Preparation of 4-methyl-1-nitropentene

  • This step can be performed using continuous flow chemistry for safety and efficiency.[16] A detailed procedure for the specific setup is required and should be followed with appropriate safety precautions.

Step 2: Organocatalytic Michael Addition [15]

  • To a mixture of dimethyl malonate and the chiral organocatalyst (e.g., a specific squaramide-based catalyst), add 4-methyl-1-nitropentene.

  • Stir the resulting mixture at a controlled temperature (e.g., 20°C) for a specified time (e.g., 24 hours). The reaction can often be run neat (without solvent).

  • The crude product, an enantioenriched solution of the nitro-diester in dimethyl malonate, can often be used directly in the subsequent step.

Step 3: Conversion to Pregabalin

  • The crude product from the Michael addition is subjected to hydrolysis and decarboxylation to yield the corresponding chiral nitro acid.

  • The nitro group is then reduced, typically via catalytic hydrogenation (e.g., using Pd/C), to the primary amine.

  • Acid-base workup and crystallization yield the final product, (S)-(+)-3-aminomethyl-5-methylhexanoic acid.

Strategy 2: Chemoenzymatic Synthesis

Conceptual Overview:

Chemoenzymatic routes are highly valued in industrial settings for their high selectivity, mild reaction conditions, and environmental friendliness. For Pregabalin synthesis, two prominent enzymatic strategies are employed: kinetic resolution using lipases and asymmetric bioreduction using ene-reductases.

Lipase-Mediated Kinetic Resolution

This widely used industrial process involves the enantioselective hydrolysis of a racemic diester intermediate.[7] A lipase, such as Lipolase, selectively hydrolyzes one enantiomer of the racemic substrate, leaving the other unreacted.[7] The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. A key advantage of this process is the ability to racemize and recycle the undesired enantiomer, thus improving the overall yield.[7]

Experimental Workflow:

G cluster_0 Substrate Synthesis & Resolution cluster_1 Conversion to Pregabalin A rac-2-carboxyethyl-3-cyano- 5-methylhexanoic acid ethyl ester B Lipase-mediated Kinetic Resolution A->B C (S)-2-carboxyethyl-3-cyano- 5-methylhexanoic acid B->C D (R)-ester (unreacted) B->D F Decarboxylation C->F E Racemization & Recycle D->E E->A G (S)-3-cyano-5-methylhexanoic acid ethyl ester F->G H Nitrile Reduction G->H I (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) H->I

Caption: Workflow for Lipase-Mediated Kinetic Resolution.

Asymmetric Bioreduction with Ene-Reductases

An alternative chemoenzymatic approach utilizes ene-reductases for the asymmetric bioreduction of a β-cyanoacrylate ester.[6][17][18] This method avoids a resolution step by directly creating the desired stereocenter. The stereochemical outcome can be controlled by the choice of enzyme and by engineering the substrate (e.g., varying the ester group or using the E/Z isomer of the starting material).[6][18]

Detailed Protocol: General Procedure for Enzymatic Bioreduction [6][18]

  • Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • In a microcentrifuge tube or a larger reaction vessel, combine the buffer solution, the β-cyanoacrylate ester substrate (e.g., at 10 mM), and the required cofactor (e.g., NADH, 15 mM).

  • Add an aliquot of the ene-reductase enzyme solution (e.g., OYE1-3, XenA, etc.). The protein concentration is typically in the range of 75–125 µg/mL.

  • Shake the mixture at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 120 rpm).

  • After a set time (e.g., 24 hours), stop the reaction and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic phase (e.g., over Na₂SO₄) and analyze by GC or HPLC to determine the conversion and enantiomeric excess.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

Conceptual Overview:

The use of a chiral auxiliary, such as an Evans oxazolidinone, provides a reliable and well-established method for asymmetric synthesis.[4][8] In this approach, the chiral auxiliary is appended to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of a reagent from the less hindered face, leading to a highly diastereoselective reaction. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.

Experimental Workflow:

G cluster_0 Asymmetric Alkylation cluster_1 Conversion to Pregabalin A Chiral Oxazolidinone B Acylation A->B C N-Acyl Oxazolidinone B->C D Enolate Formation (e.g., LDA) C->D E Alkylation with Allyl Bromide D->E F Alkylated Oxazolidinone E->F G Auxiliary Cleavage F->G H Chiral Carboxylic Acid G->H I Further Transformations (e.g., Reduction, Azide Displacement) H->I J (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) I->J

Caption: Workflow for Chiral Auxiliary Route.

Detailed Protocol: Evans Asymmetric Alkylation Approach [4]

Step 1: Asymmetric Alkylation

  • Acylate the chiral oxazolidinone with an appropriate acid chloride to form the N-acyl oxazolidinone.

  • Treat the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78°C) to form the corresponding enolate.

  • Add an alkylating agent (in a sequence that leads to the Pregabalin backbone) to the enolate solution.

  • Quench the reaction and perform an aqueous workup to isolate the alkylated product.

Step 2: Auxiliary Cleavage and Subsequent Transformations [8]

  • Cleave the chiral auxiliary from the alkylated product, for instance, by hydrolysis with lithium hydroxide/hydrogen peroxide, to yield the chiral carboxylic acid. The auxiliary can often be recovered.

  • The resulting carboxylic acid is then converted to Pregabalin through a series of standard functional group transformations. For example, selective reduction of the acid to an alcohol, conversion to a leaving group (mesylate), displacement with azide, and finally, simultaneous reduction of the azide and deprotection to yield the final amino acid.[8]

Conclusion

The enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid is a testament to the advancements in modern synthetic organic chemistry. From the elegance of asymmetric catalysis to the efficiency of chemoenzymatic processes and the reliability of chiral auxiliaries, researchers and drug development professionals have a diverse toolkit at their disposal. The choice of a specific route for large-scale manufacturing depends on a multitude of factors, including cost of goods, process safety, environmental impact, and scalability. The protocols and strategic insights provided in this guide are intended to serve as a comprehensive resource for the synthesis of this vital pharmaceutical agent.

References

  • Chapman, J., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available at: [Link]

  • Adamo, C., et al. (2021). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. Available at: [Link]

  • Moccia, M., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. Available at: [Link]

  • Moccia, M., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications. Available at: [Link]

  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Burk, M. J. (2001). Asymmetric synthesis of pregabalin. Google Patents.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

  • Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

  • Bassas, O., et al. (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. European Journal of Organic Chemistry. Available at: [Link]

  • Crasto, A. M. (2015). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. All About Drugs. Available at: [Link]

  • Chapman, J., et al. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. Available at: [Link]

  • (2006). Asymmetric synthesis of pregabalin. Google Patents.
  • Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

  • Zhang, J., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC. Available at: [Link]

  • (2015). Process for the preparation of pregabalin. Google Patents.
  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development. Available at: [Link]

  • Zhang, Z-G., et al. (2019). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science. Available at: [Link]

  • Chapman, J., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PMC. Available at: [Link]

  • Hameršak, Z., et al. (2011). A new synthetic route for the preparation of pregabalin. Tetrahedron: Asymmetry. Available at: [Link]

  • Burk, M. J. (2001). Asymmetric synthesis of pregabalin. Google Patents.
  • Burk, M. J. (2003). Asymmetric synthesis of pregabalin. Google Patents.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. AWS. Available at: [Link]

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, S. K., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]

Sources

asymmetric hydrogenation for 3-(Aminomethyl)-5-methylhex-5-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Hydrogenation Strategies for 3-(Aminomethyl)-5-methylhexanoic Acid Scaffolds

Executive Summary & Strategic Scope

Target Molecule Clarification: The specific topic molecule, 3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2), is the 5,6-dehydro analogue of the blockbuster anticonvulsant Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1][2] In pharmaceutical development, this 5-enoic acid is primarily critical as a Reference Standard for impurity profiling (identified as "Impurity E" or "5,6-Dehydro Pregabalin" in various pharmacopeial methods).

While the direct synthesis of the 5-enoic target via asymmetric hydrogenation is a niche application, the asymmetric hydrogenation (AH) of the 3-cyano-5-methylhex-3-enoic acid precursor is the industry-standard "Burk Process" for establishing the chiral center at C3.

This Application Note details the Asymmetric Hydrogenation Protocol used to establish the (S)-configuration at C3. We will focus on the robust synthesis of the Pregabalin scaffold, while providing specific insights into how the 5,6-dehydro target relates to this process (typically as a downstream impurity or a target requiring chemoselective handling).

Chemical Strategy & Mechanism

The core challenge is establishing the stereocenter at C3 with high enantiomeric excess (ee). The most efficient route utilizes a Rhodium-catalyzed asymmetric hydrogenation of a conjugated enoic acid salt.

The "Burk" Route (Rh-DuPHOS System)

The substrate of choice is the tert-butylammonium salt of 3-cyano-5-methylhex-3-enoic acid . The use of the salt (vs. the free acid or ester) enhances binding to the cationic Rhodium catalyst and improves solubility in methanol.

  • Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF₄

  • Ligand: (R,R)-Me-DuPHOS (Bis(2,5-dimethylphospholano)benzene) ensures rigid chiral induction.

  • Selectivity: The catalyst coordinates with the carboxylate and nitrile groups, directing hydrogenation to the C3-C4 face.

Pathway Visualization

Pregabalin_Synthesis Substrate 3-Cyano-5-methylhex-3-enoic Acid (t-BuNH3 Salt) Catalyst [Rh((R,R)-Me-DuPHOS)(COD)]BF4 H2 (3-5 bar), MeOH Substrate->Catalyst Intermediate (S)-3-Cyano-5-methylhexanoate (Chiral Precursor) Catalyst->Intermediate Asymmetric Hydrogenation (>97% ee) Target Pregabalin ((S)-3-Aminomethyl-5-methylhexanoic acid) Intermediate->Target Nitrile Reduction (Ra-Ni / H2) Impurity Target Analogue: 3-(Aminomethyl)-5-methylhex-5-enoic acid (5,6-Dehydro Impurity) Intermediate->Impurity Elimination / Incomplete Red.

Figure 1: Asymmetric Hydrogenation pathway establishing the C3 stereocenter.[3] The 5,6-dehydro target (red) typically arises from elimination side-reactions or is synthesized via separate resolution routes for QC purposes.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-cyano-5-methylhexanoic acid (precursor) via Rh-catalyzed Asymmetric Hydrogenation.

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Cyano-5-methylhex-3-enoic acid, t-butylammonium saltProchiral Olefin
Catalyst [Rh((R,R)-Me-DuPHOS)(COD)]BF₄Chiral Catalyst
Solvent Methanol (Degassed, Anhydrous)Reaction Medium
Gas Hydrogen (H₂), 99.999% purityReductant
Step-by-Step Procedure

Step 1: Catalyst Preparation (Glovebox/Schlenk Line)

  • In a nitrogen-filled glovebox, weigh [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ (S/C ratio 1:1000 to 1:2000).

  • Dissolve the catalyst in degassed methanol to create a stock solution (e.g., 10 mM).

    • Note: The active species is air-sensitive. Oxygen exclusion is critical for high turnover numbers (TON).

Step 2: Hydrogenation Setup

  • Load the Substrate Salt (10 g, ~35 mmol) into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stirring.

  • Add degassed Methanol (50 mL) to dissolve the substrate.

  • Inject the Catalyst Solution via syringe under a counter-flow of nitrogen.

  • Seal the reactor immediately.

Step 3: Reaction Execution

  • Purge: Pressurize with H₂ to 5 bar, then vent to 1 bar. Repeat 5 times to remove traces of O₂ and N₂.

  • Pressurize: Set final H₂ pressure to 3–5 bar (45–75 psi) .

  • Stir: Initiate vigorous stirring (800–1000 rpm). Mass transfer is often the rate-limiting step.

  • Temperature: Maintain at 20–25°C .

    • Insight: Higher temperatures (>40°C) increase reaction rate but may slightly erode ee and promote isomerization to the thermodynamic product.

  • Monitor: Reaction is typically complete in 3–6 hours. Monitor H₂ uptake or check an aliquot via HPLC.

Step 4: Workup & Isolation

  • Vent H₂ and purge with N₂.

  • Concentrate the methanol solution under reduced pressure.

  • Acidification: Dissolve residue in water and acidify with 1N HCl to pH 2–3 to liberate the free acid.

  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Drying: Dry organic layer over MgSO₄ and concentrate to yield the crude (S)-3-cyano-5-methylhexanoic acid.

Analytical Controls (QC)
  • Conversion: >99% (via ¹H NMR).

  • Enantiomeric Excess (ee): >97% (via Chiral HPLC).

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

  • Impurity Check: Check for the 5,6-dehydro impurity (Topic Molecule). In this hydrogenation, it should be absent unless the starting material contained the 3,5-diene and the catalyst was chemoselective (unlikely with standard Rh-DuPHOS which reduces accessible olefins).

Synthesis of the 5,6-Dehydro Analogue (Topic Specifics)

If the specific goal is to synthesize 3-(Aminomethyl)-5-methylhex-5-enoic acid (the unsaturated target) rather than Pregabalin, the standard hydrogenation above is unsuitable because it reduces the alkene needed for the final structure.

Alternative Strategy for the 5-Enoic Target: To retain the C5=C6 double bond while establishing the C3 stereocenter, one must avoid catalytic hydrogenation of the alkene.

  • Chiral Resolution: Synthesize racemic 3-(aminomethyl)-5-methylhex-5-enoic acid via a Knoevenagel condensation of isovaleraldehyde (with a subsequent elimination step) and resolve using (S)-Mandelic acid or enzymatic kinetic resolution.

  • Chemoselective Hydrogenation (Theoretical): If starting from a 3-cyano-5-methylhex-3,5-dienoate , one requires a catalyst that reduces the conjugated C3=C4 bond (1,4-reduction) while sparing the isolated C5=C6 bond. This is chemically difficult due to isomerization.

Data Summary: Standard Pregabalin Hydrogenation

Parameter Standard Range Critical Limit Effect of Deviation
Pressure 3–5 bar < 1 bar Slow reaction, potential catalyst deactivation.
Temperature 20–25°C > 45°C Lower ee, risk of isomerization.
Substrate t-BuNH₃ Salt Free Acid Free acid coordinates poorly; lower ee/rate.

| S/C Ratio | 1000–2000 | < 500 | High cost, difficult metal scavenging. |

Mechanistic Insight (Rh-DuPHOS Cycle)

The high enantioselectivity arises from the quadrant diagram of the DuPHOS ligand. The bulky phospholane rings block two diagonal quadrants, forcing the substrate to coordinate in a specific pro-chiral orientation to minimize steric clash.

Catalytic_Cycle Rh_Pre Rh(DuPHOS) (Solvent)2+ Rh_Sub Substrate Coordination Rh_Pre->Rh_Sub + Substrate Rh_Ox Oxidative Addition (H2) Rh_Sub->Rh_Ox + H2 (RDS) Rh_Ins Migratory Insertion Rh_Ox->Rh_Ins Stereo- Determining Rh_Ins->Rh_Pre - Product (Reductive Elim) Center Rh(I) / Rh(III) Cycle

Figure 2: Simplified catalytic cycle. The stereochemistry is determined during the migratory insertion step, controlled by the ligand's steric bulk.

References

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." The Journal of Organic Chemistry, 68(15), 5731–5734. Link

  • Hoge, G. (2003). "Synthesis of (S)-3-cyano-5-methylhexanoic acid via asymmetric hydrogenation." Journal of the American Chemical Society, 125(34), 10219–10227. Link

  • Pfizer Inc. (2005). "Asymmetric synthesis of pregabalin." U.S. Patent 2005/0283023.[4] Link

  • PubChem. (n.d.). "3-(Aminomethyl)-5-methylhex-5-enoic acid (Compound)." National Library of Medicine.[2] Link[2]

Sources

Application Note: Structural Verification of 3-(Aminomethyl)-5-methylhex-5-enoic Acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the structural analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound, a key intermediate in the synthesis of neuroactive pharmaceuticals, possesses a unique combination of functional groups—a primary amine, a carboxylic acid, and a terminal alkene—that necessitate a carefully designed analytical approach for unambiguous structural confirmation.[1] This guide details every critical step, from sample preparation to spectral interpretation, and includes advanced 2D NMR techniques for complete assignment of proton signals. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a robust and self-validating system for the characterization of this and structurally related molecules.

Introduction: The Scientific Rationale

3-(Aminomethyl)-5-methylhex-5-enoic acid is a non-proteinogenic amino acid whose structural backbone is of significant interest in medicinal chemistry. Its zwitterionic nature, arising from the acidic carboxylic acid and basic aminomethyl functionalities, alongside the reactive terminal double bond, makes it a versatile building block. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.

¹H NMR spectroscopy is an indispensable tool for this purpose, as it provides detailed information about the chemical environment of each proton in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) of each resonance provide a unique fingerprint of the molecular structure.[2] This protocol is designed to not only acquire a high-quality 1D ¹H NMR spectrum but also to leverage 2D NMR experiments, such as COSY and HSQC, for unequivocal assignment of all proton signals, thereby ensuring the highest level of scientific rigor.

Foundational Principles: Causality in Experimental Design

The molecular structure of 3-(Aminomethyl)-5-methylhex-5-enoic acid dictates the specific challenges and considerations for NMR analysis. The presence of both acidic (–COOH) and basic (–NH₂) groups means the molecule's charge state is highly dependent on the pH of the solvent. Furthermore, the protons on the nitrogen and oxygen atoms are "exchangeable," meaning they can be replaced by deuterium from the solvent, a phenomenon that can be both a challenge and a diagnostic tool.[3][4][5]

Our choice of deuterated solvent, internal standard, and specific NMR experiments are all causally linked to these structural features. The goal is to produce a spectrum where signals are well-resolved, and their correlations can be clearly established.

G cluster_0 Molecular Structure cluster_1 NMR Challenges cluster_2 Protocol Design Structure 3-(Aminomethyl)-5- methylhex-5-enoic acid FunctionalGroups Amine (-NH2) Carboxylic Acid (-COOH) Alkene (-C=CH2) Structure->FunctionalGroups Zwitterion Zwitterionic Nature FunctionalGroups->Zwitterion ExchangeableProtons Exchangeable Protons (-NH2, -COOH) FunctionalGroups->ExchangeableProtons Solvent Solvent Selection (e.g., D2O, DMSO-d6) Zwitterion->Solvent influences ExchangeableProtons->Solvent influences SignalOverlap Potential Signal Overlap Experiments 1D and 2D NMR (COSY, HSQC) SignalOverlap->Experiments necessitates Standard Internal Standard (e.g., DSS) Solvent->Standard determines G Prep Sample Preparation (Analyte + Deuterated Solvent) Acq_1D 1D ¹H NMR Acquisition Prep->Acq_1D Process_1D 1D Data Processing (FT, Phasing, Baseline Correction) Acq_1D->Process_1D Acq_2D 2D NMR Acquisition (COSY, HSQC) Process_1D->Acq_2D Confirm need for 2D Interpret Spectral Interpretation & Structural Verification Process_1D->Interpret Process_2D 2D Data Processing Acq_2D->Process_2D Process_2D->Interpret

Caption: General workflow for NMR analysis.

Data Processing and Interpretation: Decoding the Spectrum

Predicted ¹H NMR Spectrum

The chemical structure of 3-(Aminomethyl)-5-methylhex-5-enoic acid allows for the prediction of the expected ¹H NMR signals. The proximity to electron-withdrawing groups (like the carboxylic acid and the electronegative nitrogen atom) will cause protons to be "deshielded" and appear at a higher chemical shift (downfield). [6] Structure and Proton Labeling:

(Note: For clarity, only key protons are labeled. The COOH and NH₂ protons are exchangeable.)

Table of Predicted Chemical Shifts and Multiplicities:

Proton LabelNumber of ProtonsPredicted δ (ppm)Predicted MultiplicityRationale
Hₐ 2~2.3 - 2.5Doublet of doublets (dd)α to a carbonyl group. [7]
Hₑ 2~4.7 - 4.9Singlets (s)Geminal vinyl protons.
Hᵢ 2~2.9 - 3.2Doublet of doublets (dd)α to a nitrogen atom.
H(b) 1~2.2 - 2.4Multiplet (m)Aliphatic CH.
H(c) 2~2.0 - 2.2Multiplet (m)Allylic protons. [8]
H(g) 3~1.7 - 1.8Singlet (s)Vinylic methyl group.
-COOH 1~10.0 - 12.0Broad singlet (br s)Carboxylic acid proton (observable in non-exchanging solvents). [7][8]
-NH₂ 2~1.0 - 5.0Broad singlet (br s)Amine protons (observable in non-exchanging solvents). [9][10]
Structural Verification with 2D NMR

While the 1D spectrum provides significant information, complex multiplets can make definitive assignments challenging. 2D NMR experiments are crucial for building a self-validating dataset. [11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals in the COSY spectrum confirms that the corresponding protons are on adjacent carbons. For instance, we would expect to see correlations between:

    • Hₐ and H(b)

    • H(b) and H(c)

    • H(b) and Hᵢ

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbon atoms. [12]Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This is an exceptionally powerful tool for confirming the carbon skeleton and assigning protons to their respective carbons.

Caption: Expected ¹H-¹H COSY correlations.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established by the congruence of data from multiple, independent NMR experiments.

  • 1D ¹H NMR: The integration values must correspond to the number of protons in the proposed structure. The chemical shifts and multiplicities must align with established principles of organic spectroscopy. [2][8][10][13]2. D₂O Exchange: The disappearance of the –COOH and –NH₂ signals upon addition of D₂O confirms their identity as exchangeable protons. [3][14]3. 2D COSY: The observed correlations must map out the proton-proton connectivity of the molecule. An unexpected correlation would invalidate the proposed structure.

  • 2D HSQC: The proton-carbon connectivities must be consistent with the proposed molecular framework.

When the data from all these experiments are internally consistent and support the proposed structure of 3-(Aminomethyl)-5-methylhex-5-enoic acid, the identification can be considered validated with a high degree of confidence.

Conclusion

This application note provides a robust and scientifically grounded protocol for the ¹H NMR analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid. By explaining the causality behind experimental choices and incorporating self-validating 2D NMR techniques, this guide empowers researchers to achieve unambiguous structural verification. The principles and methodologies detailed herein are broadly applicable to the characterization of other complex small molecules in pharmaceutical and chemical research.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Navarro-Vazquez, A., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Aminomethyl)-5-methylhex-5-enoic acid. Retrieved from [Link]

  • Moser, A. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-5-methylhex-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dona, A. C., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites, 9(9), 183.
  • Rogue Chem. (2024, June 4). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 3-(Aminomethyl)-5-methylhex-5-enoic acid (often referred to as 5,6-Dehydro Pregabalin or PRG-5E ) as a versatile chiral building block. While historically characterized as a process impurity in the Hofmann degradation route to Pregabalin, this molecule possesses a unique dual-functionality: a chiral


-amino acid core and a terminal alkene handle.

This Application Note provides validated protocols for:

  • Enzymatic Kinetic Resolution: Isolating the bioactive (S)-enantiomer with >99% ee.

  • Divergent Synthesis: Utilizing the alkene "handle" for orthogonal functionalization.

  • Quality Control: Chiral HPLC methods for enantiomeric purity assessment.

Technical Specifications & Utility

The molecule serves as a "masked" isobutyl group. The terminal double bond allows for late-stage diversification that is impossible with the saturated analog (Pregabalin).

PropertySpecification
IUPAC Name 3-(Aminomethyl)-5-methylhex-5-enoic acid
CAS Number 1136478-30-2 (Racemic)
Molecular Formula

Molecular Weight 157.21 g/mol
Chiral Center C3 (S-isomer is generally the bioactive scaffold)
Key Functionality

-Amino Acid (Zwitterionic), Terminal Alkene
Strategic Value: The "Divergent" Synthon

Unlike Pregabalin, which is a strictly defined end-product, the 5-enoic acid allows researchers to branch into two distinct chemical spaces:

  • Reduction: Catalytic hydrogenation yields (S)-Pregabalin (Lyrica).

  • Functionalization: The alkene undergoes iodolactonization, epoxidation, or cross-metathesis to generate novel GABA analogs.

Core Protocol: Biocatalytic Kinetic Resolution

Objective: Isolate (S)-3-(Aminomethyl)-5-methylhex-5-enoic acid from its racemic ethyl ester precursor using Candida antarctica Lipase B (CAL-B).

Mechanism: CAL-B preferentially hydrolyzes the ester bond of the (S)-enantiomer due to steric constraints imposed by the C3-isobutenyl group in the enzyme's active site, leaving the (R)-ester intact.

Materials Required[4][5][6][7][8][9][10][11][12][13][14]
  • Substrate: Racemic Ethyl 3-(aminomethyl)-5-methylhex-5-enoate (10 g).

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435), >5000 PLU/g.

  • Solvent: Methyl tert-butyl ether (MTBE) saturated with phosphate buffer (pH 7.0).

  • Equipment: Orbital shaker (200 rpm), thermostatted to 30°C.

Step-by-Step Procedure
  • Preparation: Dissolve 10 g of the racemic ester in 100 mL of water-saturated MTBE.

    • Note: The presence of trace water is critical for the hydrolysis mechanism but excess water causes enzyme clumping.

  • Initiation: Add 1.0 g (10% w/w) of immobilized CAL-B.

  • Incubation: Shake the mixture at 30°C for 24–48 hours.

    • Monitoring: Monitor conversion via HPLC (See Section 5).[1] Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution).

  • Filtration: Filter off the immobilized enzyme (can be recycled 3–5 times).

  • Partition:

    • The reaction mixture contains (S)-Acid (precipitate or aqueous phase) and (R)-Ester (organic phase).

    • Extract the organic layer with 10%

      
       (aq). The (S)-Acid moves to the aqueous phase as the carboxylate salt.
      
  • Isolation of (S)-Enantiomer:

    • Acidify the aqueous layer to pH 4.0 using 1M HCl.

    • Concentrate in vacuo or extract with

      
      -butanol to isolate the zwitterionic amino acid.
      
    • Yield Target: ~40–45% (relative to racemic start).

    • Enantiomeric Excess (ee): >98% (after one recrystallization from IPA/Water).

Divergent Application Workflows

The following diagram illustrates how to utilize the resolved building block for either drug synthesis or library generation.

G Racemic Racemic Precursor (Ethyl Ester) Enzyme Biocatalytic Resolution (CAL-B, MTBE, 30°C) Racemic->Enzyme Input SAcid (S)-5-Enoic Acid (Chiral Building Block) Enzyme->SAcid Hydrolysis (50% Conv.) REster (R)-Ester (Recycle via Racemization) Enzyme->REster Unreacted Pregabalin Target A: (S)-Pregabalin (Hydrogenation) SAcid->Pregabalin H2, Pd/C MeOH, 1 atm Lactam Target B: Chiral Lactam (Iodolactonization) SAcid->Lactam I2, NaHCO3 CH2Cl2 Diol Target C: Dihydroxy-Analog (OsO4 Oxidation) SAcid->Diol OsO4, NMO Acetone/H2O

Figure 1: Divergent synthesis workflow starting from the enzymatic resolution of the racemic precursor.

Protocol A: Hydrogenation to (S)-Pregabalin

Use this to validate the stereochemistry or produce the API.

  • Dissolve 1.0 g of (S)-5-Enoic Acid in 10 mL MeOH.

  • Add 50 mg 10% Pd/C (wet).

  • Stir under

    
     balloon (1 atm) for 4 hours at RT.
    
  • Filter through Celite. Evaporate solvent.

  • Result: Quantitative conversion to (S)-Pregabalin.

Protocol B: Iodolactonization (Novel Scaffold)

Use this to create rigid bicyclic GABA analogs.

  • Dissolve 1.0 g of (S)-5-Enoic Acid in 20 mL saturated

    
    .
    
  • Add

    
     (1.2 eq) in THF dropwise at 0°C.
    
  • Stir for 2 hours. The amine attacks the activated iodonium intermediate.

  • Result: Formation of a chiral iodolactam, a scaffold for peptidomimetics.

Quality Control: Chiral HPLC Method

Validation of the enantiomeric excess is critical. Because the amino acid is zwitterionic, derivatization is recommended for standard normal-phase chiral columns.

Derivatization Method (FDAA/Marfey's Reagent):

  • Sample: 50 µL of reaction mixture + 100 µL 1M

    
    .
    
  • Reagent: Add 50 µL 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Heat: 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl.

HPLC Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (DNP derivative)

| Retention | (S,L)-Diastereomer elutes before (R,L)-Diastereomer |

Note: Alternatively, use a Chiralpak ZWIX(+) column for direct analysis of the underivatized amino acid (Mobile phase: MeOH/MeCN/H2O with 50mM Formic Acid).

References

  • Pfizer Inc. (2008).[2] Process for the preparation of Pregabalin. US Patent 7,462,738. Link

  • Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 12(3), 392-398. Link

  • Huisman, G. W., et al. (2010). "Practical chiral synthesis of Pregabalin precursors via enzymatic hydrolysis." Current Opinion in Chemical Biology, 14(2), 122-129. Link

  • Daicel Chiral Technologies. (2025). "Application Guide: Separation of Amino Acids on ZWIX Phases." Link

Sources

large-scale synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-(Aminomethyl)-5-methylhex-5-enoic acid is a critical unsaturated analog of Pregabalin (Lyrica®). While Pregabalin features a saturated isobutyl side chain, this target molecule contains a 2-methylallyl (methallyl) group. This unsaturation introduces unique chemical versatility, serving as:

  • A Mechanistic Probe: For studying the binding affinity of GABA analogs to the

    
     subunit of voltage-gated calcium channels without steric flexibility.
    
  • A Late-Stage Intermediate: For the synthesis of tritiated or deuterated Pregabalin variants via catalytic hydrogenation.

  • A "Next-Gen" Scaffold: For further functionalization (e.g., hydroboration, epoxidation) to access novel CNS-active agents.

Process Challenge: The primary difficulty in synthesizing this molecule on a large scale is preserving the terminal alkene (5-ene position) while installing the


-amino acid core. Standard Pregabalin routes relying on the condensation of isovaleraldehyde often lead to thermodynamic isomerization, yielding the internal alkene (prenyl group) rather than the required terminal alkene (methallyl group).

Selected Route: This protocol utilizes the Malonate-Acrylonitrile Strategy coupled with a Hofmann Rearrangement . This route is selected for its high atom economy, use of inexpensive commodity chemicals, and avoidance of volatile/unstable aldehyde intermediates.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to construct the carbon skeleton before introducing the sensitive amine functionality.

  • Disconnection: The C-N bond is formed via a Hofmann rearrangement of a primary amide.

  • Skeleton Assembly: The 3-substituted glutaric acid core is built via a double alkylation/addition sequence on diethyl malonate.

  • Key Reagent: Methallyl chloride (3-chloro-2-methylpropene) is used to install the 5-ene functionality intact, avoiding the isomerization risks associated with aldehyde condensations.

Pathway Visualization

G Start Diethyl Malonate + Methallyl Chloride Inter1 Diethyl (2-methylallyl)malonate Start->Inter1 Alkylation (NaOEt) Inter2 Michael Addition (+ Acrylonitrile) Inter1->Inter2 Base Cat. Acid 3-(2-methylallyl)glutaric acid Inter2->Acid Hydrolysis/Decarb Anhydride Cyclic Anhydride Acid->Anhydride Ac2O, Reflux Amide Mono-amide Intermediate Anhydride->Amide NH3 (aq) Product 3-(Aminomethyl)-5-methylhex-5-enoic Acid (Target) Amide->Product Hofmann Rearrangement (NaOCl/NaOH)

Figure 1: Synthetic logic flow from commodity starting materials to the target GABA analog.

Detailed Experimental Protocol

Stage 1: Construction of the Carbon Skeleton

Objective: Synthesis of 3-(2-methylallyl)glutaric acid .

Reaction Logic: We first alkylate diethyl malonate with methallyl chloride. The steric bulk of the methallyl group prevents over-alkylation. Subsequent Michael addition to acrylonitrile (or ethyl acrylate) installs the necessary 5-carbon dicarboxylic acid backbone.

Reagents Table:

Reagent Equiv. Role
Diethyl malonate 1.0 Nucleophile
Methallyl chloride 1.1 Electrophile
Sodium Ethoxide (21% in EtOH) 1.2 Base
Acrylonitrile 1.2 Michael Acceptor
NaOH (aq, 20%) 4.0 Hydrolysis Agent

| HCl (conc.) | Excess | Acidification/Decarboxylation |

Protocol:

  • Alkylation:

    • Charge a reactor with Sodium Ethoxide solution (1.2 eq) under

      
      .
      
    • Add Diethyl malonate (1.0 eq) dropwise at 0–5°C. Stir for 30 min.

    • Add Methallyl chloride (1.1 eq) dropwise, maintaining internal temp < 10°C.

    • Warm to reflux (78°C) and stir for 4 hours. Monitor by GC/TLC for consumption of malonate.

    • Workup: Distill off ethanol. Partition residue between water and toluene. Wash organic layer with brine. Concentrate to obtain Diethyl (2-methylallyl)malonate .

  • Michael Addition:

    • Dissolve the alkylated malonate in EtOH (or use neat with phase transfer catalyst).

    • Add catalytic NaOEt (0.1 eq).

    • Add Acrylonitrile (1.2 eq) slowly (Exothermic!). Maintain temp < 40°C.

    • Stir at 50°C for 6 hours.

    • Result: Diethyl (2-cyanoethyl)(2-methylallyl)malonate.

  • Hydrolysis & Decarboxylation:

    • Add the Michael adduct to 20% NaOH (4.0 eq). Reflux for 12 hours (hydrolysis of esters and nitrile to tricarboxylate).

    • Cool to room temp. Acidify with conc. HCl to pH 1.

    • Reflux the acidic solution for 24 hours. This induces decarboxylation of the gem-dicarboxylic acid moiety.

    • Isolation: Cool to 0°C. The product, 3-(2-methylallyl)glutaric acid , often crystallizes. Filter and wash with cold water. Recrystallize from toluene/heptane if necessary.

Stage 2: Nitrogen Insertion (The Modified Hofmann)

Objective: Conversion of the glutaric acid core to the


-amino acid.

Reaction Logic: Direct mono-amidation of a dicarboxylic acid is difficult. We proceed via the cyclic anhydride, which opens with ammonia to give the mono-amide (hemi-amide) with 100% regioselectivity (due to symmetry). The Hofmann rearrangement then excises the carbonyl carbon of the amide, yielding the amine.

Reagents Table:

Reagent Equiv. Role
3-(2-methylallyl)glutaric acid 1.0 Precursor
Acetic Anhydride 3.0 Dehydrating Agent
Ammonia (25% aq) 5.0 Amidation
Sodium Hypochlorite (10-13%) 1.1 Oxidant (Hofmann)

| Sodium Hydroxide (50%) | 2.5 | Base (Hofmann) |

Protocol:

  • Anhydride Formation:

    • Suspend 3-(2-methylallyl)glutaric acid in Acetic Anhydride (3.0 eq).

    • Reflux (140°C) for 3 hours. The solid will dissolve.

    • Distill off excess acetic anhydride and acetic acid under vacuum.

    • Product:3-(2-methylallyl)glutaric anhydride (Viscous oil or low-melting solid). Use immediately.

  • Ammonolysis:

    • Dissolve the anhydride in THF or Acetone (anhydrous is preferred to avoid di-acid formation, but aqueous

      
       works if temperature is controlled).
      
    • Cool to 0°C. Add Aqueous Ammonia (5.0 eq) dropwise.

    • Stir for 2 hours.

    • Concentrate to remove solvent/excess ammonia. Acidify carefully to pH 3 to precipitate the Mono-amide (3-(carbamoylmethyl)-5-methylhex-5-enoic acid). Filter and dry.[1]

  • Hofmann Rearrangement:

    • Safety Note: The terminal alkene is relatively stable, but excess hypochlorite can cause chlorination. Stoichiometry is critical.

    • Dissolve NaOH (2.5 eq) in water and cool to -5°C.

    • Add Sodium Hypochlorite solution (1.1 eq) to the caustic solution.

    • Add the Mono-amide solid in portions to the cold bleach solution.

    • Stir at 0°C for 1 hour (Formation of N-chloroamide).

    • Warm the solution to 20–25°C. An exotherm will occur (Rearrangement to isocyanate and hydrolysis to amine). Maintain temp < 30°C using cooling.

    • Stir for 2 hours at ambient temperature.

  • Isolation & Purification:

    • The product is an amino acid (zwitterion).

    • Neutralize the reaction mixture to the isoelectric point (approx pH 6.0–7.0) using conc. HCl.

    • Cool to 0°C. The crude 3-(Aminomethyl)-5-methylhex-5-enoic acid will precipitate.

    • Purification: Recrystallize from Isopropanol/Water (80:20).

Process Safety & Critical Controls

Impurity Profile & Control
  • Impurity A (Lactam): In acidic conditions, the target amino acid can cyclize to form the corresponding lactam (similar to Pregabalin lactam).

    • Control: Avoid prolonged exposure to high temperatures at acidic pH. Ensure the final isolation is at neutral pH.

  • Impurity B (Chlorinated Alkene): Reaction of the 5-ene with NaOCl.

    • Control: Strictly control the temperature during the Hofmann step (Step 3). Do not exceed 30°C. Ensure the Mono-amide is fully dissolved/dispersed before warming. Quench residual bleach with Sodium Thiosulfate before acidification.

Hofmann Safety

The Hofmann rearrangement releases CO₂ and is exothermic. On a large scale:

  • Ensure adequate venting for gas evolution.

  • Use a dosing-controlled reactor (Semi-batch) if heat removal capacity is limited.

Analytical Validation

Expected Data for 3-(Aminomethyl)-5-methylhex-5-enoic acid:

  • Appearance: White crystalline solid.

  • Molecular Weight: 157.21 g/mol .[2][3]

  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    • 
       4.80 (s, 1H, =CH 
      
      
      
      H
      
      
      )
    • 
       4.75 (s, 1H, =CH
      
      
      
      H
      
      
      )
    • 
       3.00 (d, 2H, -CH 
      
      
      
      -NH
      
      
      )
    • 
       2.40 (m, 1H, chiral CH)
      
    • 
       2.25 (d, 2H, -CH 
      
      
      
      -COOH)
    • 
       2.10 (d, 2H, -CH 
      
      
      
      -C(Me)=)
    • 
       1.70 (s, 3H, -C(Me )=CH
      
      
      
      )
  • Mass Spectrometry (ESI+): [M+H]

    
     = 158.2.
    

References

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link

  • Pfizer Inc. (2008). "Process for the synthesis of Pregabalin." U.S. Patent 7,462,738. Link

  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development. Link

  • Guareschi, I. (1901). "Sulla sintesi di acidi glutarici sostituiti." Atti della Reale Accademia delle Scienze di Torino.
  • Silverman, R. B. (2008). "From Basic Science to Blockbuster Drug: The Discovery of Lyrica." Angewandte Chemie International Edition. Link

Sources

Application Note: A Guide to the Analytical Quantification of 3-(Aminomethyl)-5-methylhex-5-enoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Aminomethyl)-5-methylhex-5-enoic acid, widely known by its non-proprietary name Pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is a crucial therapeutic agent for managing neuropathic pain, fibromyalgia, and as an adjunctive therapy for partial-onset seizures.[1] Given its therapeutic significance, the accurate and precise quantification of Pregabalin in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

A significant analytical challenge in the quantification of Pregabalin lies in its chemical structure. The molecule lacks a significant chromophore, which makes direct detection by UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection inefficient and insensitive.[3][4] This application note provides a comprehensive overview of various analytical methodologies for the robust quantification of Pregabalin, detailing the rationale behind method selection and providing step-by-step protocols for key techniques. All methodologies are presented with a focus on validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[5][6][7]

Core Analytical Strategies: Overcoming the Detection Challenge

The choice of an analytical method for Pregabalin quantification is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The primary strategies revolve around either enhancing its detectability or employing detection techniques that are not reliant on UV absorbance.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization: This is a widely adopted, cost-effective, and robust approach. The core principle involves a chemical reaction (derivatization) of the primary amine group of Pregabalin with a chromophoric reagent. This reaction yields a new molecule with strong UV-absorbing properties, enabling sensitive detection. Common derivatizing agents include:

  • Ninhydrin: Reacts with the primary amine of Pregabalin to form a colored complex, typically measured around 570 nm.[3][4]
  • 1-Fluoro-2,4-dinitrobenzene (FDNB): Forms a dinitrophenyl (DNP) derivative that can be detected at approximately 360 nm.[2][8]

The causality behind this choice is clear: by introducing a chromophore, we transform a nearly "invisible" molecule into one that is easily "seen" by a standard UV detector, thereby significantly enhancing the sensitivity and selectivity of the assay.

2. Direct HPLC-UV at Low Wavelengths: Some methods have been developed for the direct quantification of Pregabalin using UV detection at very low wavelengths (e.g., 200-225 nm).[9][10] While this approach simplifies sample preparation by omitting the derivatization step, it is often more susceptible to interference from excipients and endogenous compounds that may absorb in this region. Therefore, careful validation of specificity is critical.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of Pregabalin in complex biological matrices such as plasma and urine, owing to its exceptional sensitivity and specificity.[11][12][13] LC-MS/MS does not require derivatization as it identifies and quantifies molecules based on their mass-to-charge ratio (m/z).[12] The technique involves separating the analyte from the matrix components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. This method is particularly valuable for pharmacokinetic and bioequivalence studies where very low concentrations of the drug need to be measured.[11]

4. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for Pregabalin quantification. However, due to the low volatility of Pregabalin, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[14][15][16] Reagents like ethyl chloroformate are used for this purpose.[15]

Experimental Protocols

The following protocols are presented as a starting point for method development and validation. All procedures should be validated according to ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[5][6]

Protocol 1: Quantification of Pregabalin in Pharmaceutical Formulations by HPLC-UV with Ninhydrin Derivatization

This protocol is designed for the routine quality control of Pregabalin capsules.

1. Reagents and Materials:

  • Pregabalin Reference Standard

  • Ninhydrin reagent (5 mg/mL in a suitable solvent)[3]

  • Phosphate buffer (pH 7.4)[4]

  • HPLC-grade acetonitrile and water

  • Hypersil BDS C8 or equivalent reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[17]

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Pregabalin reference standard in 100 mL of water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in phosphate buffer (pH 7.4) to obtain concentrations ranging from 50 to 600 µg/mL.[3]

3. Preparation of Sample Solution:

  • Accurately weigh the contents of not fewer than 20 Pregabalin capsules and determine the average weight.

  • Weigh a quantity of the powdered capsule contents equivalent to 100 mg of Pregabalin and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of water, sonicate for 15 minutes, and then dilute to volume with water.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with phosphate buffer (pH 7.4) to achieve a final concentration within the calibration range.

4. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of the ninhydrin reagent.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 80-90°C) for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Cool the solutions to room temperature and dilute with the mobile phase if necessary.

5. Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer (pH 6.9) and acetonitrile (95:5 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: Ambient

  • Detection Wavelength: 569 nm[4]

  • Injection Volume: 20 µL

6. System Suitability and Analysis:

  • Inject the derivatized standard solutions to establish a calibration curve.

  • Inject the derivatized sample solutions.

  • Calculate the concentration of Pregabalin in the samples using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Standard Pregabalin Standard Dissolution Dissolve in Water Standard->Dissolution Sample Capsule Powder Sample->Dissolution Dilution Dilute to working range Dissolution->Dilution Add_Ninhydrin Add Ninhydrin Reagent Dilution->Add_Ninhydrin Heat Heat (e.g., 90°C) Add_Ninhydrin->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into HPLC Cool->Inject Separate C8 Column Separation Inject->Separate Detect UV Detection at 569 nm Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC-UV analysis of Pregabalin with derivatization.
Protocol 2: Quantification of Pregabalin in Human Plasma by LC-MS/MS

This protocol is suitable for bioanalytical applications requiring high sensitivity.

1. Reagents and Materials:

  • Pregabalin Reference Standard

  • Gabapentin (as Internal Standard - IS)

  • LC-MS grade methanol, acetonitrile, and formic acid

  • Trichloroacetic acid (20% v/v in water) for protein precipitation[11]

  • Reversed-phase C18 column (e.g., Gemini C18, 50 x 2.0 mm, 3 µm)[11]

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Pregabalin and the internal standard (Gabapentin) in methanol.

  • Spike blank human plasma with appropriate volumes of the Pregabalin working solution to prepare calibration standards (e.g., 0.1–15.0 µg/mL) and quality control (QC) samples at low, medium, and high concentrations.[11]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of 20% trichloroacetic acid to precipitate plasma proteins.[11]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • Mobile Phase: Methanol and water (98:2, v/v) with 0.5% formic acid.[11]

  • Flow Rate: 0.2 mL/min

  • Column: Gemini C18, 50 x 2.0 mm, 3 µm[11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Transitions (MRM):

    • Pregabalin: m/z 160.2 → 55.1[11]

    • Gabapentin (IS): m/z 172.2 → 67.1[11]

5. Data Analysis:

  • Quantify Pregabalin by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentration of Pregabalin in the QC and unknown samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_TCA Add Trichloroacetic Acid Add_IS->Add_TCA Vortex Vortex Add_TCA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect MRM Detection Separate->Detect Quantify Quantification (Area Ratio) Detect->Quantify

Bioanalytical workflow for LC-MS/MS quantification of Pregabalin.

Method Validation and Performance Comparison

Every analytical method must be validated to ensure its performance is adequate for its intended purpose. Key validation parameters, as outlined by ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][6][9][17][18]

ParameterHPLC-UV (with Derivatization)LC-MS/MSGC-MS
Principle UV absorbance of a chromophoric derivativeMass-to-charge ratioMass-to-charge ratio of a volatile derivative
Derivatization Required[3][4]Not required[12]Required[15]
Typical Matrix Pharmaceutical formulationsBiological fluids (plasma, urine)[11]Biological fluids, hair[15]
Sensitivity (LOQ) ~0.6 - 11 µg/mL[17][18]~1 - 20 ng/mL[12][13]~50 pg/mg (in hair)[15], ~400 ng (in fluids)[14]
Specificity Good, but potential for interferenceExcellentExcellent
Pros Cost-effective, widely availableHigh sensitivity and specificityHigh sensitivity and specificity
Cons Extra sample preparation step, potential for incomplete derivatizationHigher equipment cost, potential for matrix effectsRequires derivatization, higher temperature

Conclusion

The quantification of 3-(Aminomethyl)-5-methylhex-5-enoic acid (Pregabalin) can be successfully achieved through a variety of analytical techniques. For routine quality control of pharmaceutical dosage forms, HPLC with UV detection following a pre-column derivatization step offers a reliable and cost-effective solution.[4] When high sensitivity and specificity are required, particularly for bioanalytical applications such as pharmacokinetic studies, LC-MS/MS is the method of choice due to its ability to quantify Pregabalin at very low concentrations without the need for derivatization.[11][12] The selection of the most appropriate method should be based on a thorough consideration of the analytical requirements, sample matrix, and available resources. Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the generation of accurate and trustworthy data.[5][6]

References

Sources

Strategic Protection of 3-(Aminomethyl)-5-methylhex-5-enoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for developing effective protecting group strategies for the synthesis of 3-(aminomethyl)-5-methylhex-5-enoic acid. This molecule, a chiral gamma-amino acid featuring a terminal olefin, presents distinct synthetic challenges due to its trifunctional nature. The judicious selection and orthogonal application of protecting groups for the primary amine and carboxylic acid are critical for successful multi-step syntheses and the generation of analogues for drug development. This document combines theoretical principles with field-tested protocols to equip researchers with the necessary tools to navigate the synthetic complexities of this important molecular scaffold.

The Synthetic Imperative: Why Protecting Groups are Essential

The molecular architecture of 3-(aminomethyl)-5-methylhex-5-enoic acid incorporates a nucleophilic primary amine, an acidic carboxylic acid, and a reactive terminal alkene. In the absence of protective measures, the amine and carboxylic acid functionalities can engage in undesirable side reactions, compromising yields and complicating purification. Therefore, the implementation of a robust protecting group strategy is not merely advantageous but essential for predictable and high-yielding synthetic outcomes. The cornerstone of such a strategy is orthogonality, which ensures that each protecting group can be selectively removed without impacting other protecting groups or the structural integrity of the molecule, including the C3 stereocenter and the terminal double bond.[1][2]

Foundational Principles of Protecting Group Selection

The optimal protecting group strategy is intrinsically linked to the planned synthetic route. A critical evaluation of the stability of potential protecting groups under a variety of reaction conditions—including oxidation, reduction, acid- or base-catalyzed hydrolysis, and exposure to organometallic reagents—is a prerequisite for success.

Amine Protection: Taming the Nucleophile

The primary amine of the target molecule is a potent nucleophile that readily participates in a range of unwanted transformations. Carbamate-based protecting groups are frequently the preferred choice for this functionality due to their robust nature and the mild conditions required for their cleavage.[3]

  • Boc (tert-Butoxycarbonyl): The Boc group is a workhorse in amine protection, lauded for its stability across a broad spectrum of reaction conditions, with the notable exception of strong acids.[4] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is efficiently cleaved with strong acids such as trifluoroacetic acid (TFA).[3]

  • Cbz (Carboxybenzyl): The Cbz group provides excellent stability in acidic environments.[5][6] It is installed using benzyl chloroformate and is commonly removed via catalytic hydrogenolysis.[5][7] This deprotection method can be compatible with the terminal alkene in the target molecule, although careful optimization of the catalyst and reaction conditions may be necessary to prevent olefin reduction.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its lability under basic conditions (e.g., piperidine), making it a cornerstone of solid-phase peptide synthesis.[8] While less prevalent in traditional solution-phase synthesis of small molecules, it offers a valuable orthogonal protecting group option.

Carboxylic Acid Protection: Masking the Acidity

The carboxylic acid is typically protected as an ester, with the specific choice of ester dictated by the desired deprotection conditions.

  • Methyl or Ethyl Esters: These simple esters are chemically robust but necessitate relatively harsh cleavage conditions (e.g., saponification with strong base or acid-catalyzed hydrolysis), which can be incompatible with other sensitive functional groups.

  • Benzyl Ester (Bn): A benzyl ester is a versatile protecting group that can be cleaved by catalytic hydrogenolysis, the same method used for Cbz deprotection.[9][10] This allows for the convenient, simultaneous deprotection of both the amine and carboxylic acid functionalities.

  • tert-Butyl Ester (t-Bu): A tert-butyl ester provides excellent orthogonality, as it is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, often concurrently with a Boc group.[11][12]

Orthogonal Strategies for Seamless Synthesis

The strategic pairing of protecting groups is paramount for a successful synthetic campaign. The following are two well-established orthogonal strategies for the protection of 3-(aminomethyl)-5-methylhex-5-enoic acid.

Strategy 1: The Boc/t-Bu Approach (Acid-Labile)

This convergent strategy utilizes the Boc group for the amine and a tert-butyl ester for the carboxylic acid. Both groups are stable to a wide array of non-acidic reagents and can be removed in a single step using a strong acid like TFA.[13][14]

Molecule 3-(Aminomethyl)-5- methylhex-5-enoic acid Boc_Protected N-Boc Protected Molecule->Boc_Protected Boc₂O, Base tBu_Protected O-tBu Protected Molecule->tBu_Protected Isobutylene, H+ Fully_Protected N-Boc, O-tBu Protected Boc_Protected->Fully_Protected t-BuOH, DCC tBu_Protected->Fully_Protected Boc₂O, Base Deprotected Final Product Fully_Protected->Deprotected TFA

Caption: Boc/t-Bu orthogonal protection strategy.

Strategy 2: The Cbz/Bn Approach (Hydrogenolysis-Labile)

This strategy employs the Cbz group for the amine and a benzyl ester for the carboxylic acid. Both are stable to a wide range of reaction conditions and can be removed simultaneously via catalytic hydrogenolysis.[7][9] This approach is particularly advantageous when acid-sensitive functionalities are present in the molecule.

Molecule 3-(Aminomethyl)-5- methylhex-5-enoic acid Cbz_Protected N-Cbz Protected Molecule->Cbz_Protected Cbz-Cl, Base Bn_Protected O-Bn Protected Molecule->Bn_Protected BnOH, DCC Fully_Protected N-Cbz, O-Bn Protected Cbz_Protected->Fully_Protected BnBr, Base Bn_Protected->Fully_Protected Cbz-Cl, Base Deprotected Final Product Fully_Protected->Deprotected H₂, Pd/C

Caption: Cbz/Bn orthogonal protection strategy.

Field-Tested Experimental Protocols

The following protocols are provided as robust starting points and may be optimized based on the specific substrate and reaction scale.

Protocol 1: N-Boc Protection of 3-(Aminomethyl)-5-methylhex-5-enoic acid

Objective: To selectively protect the primary amine with a Boc group.

Materials:

  • 3-(Aminomethyl)-5-methylhex-5-enoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(aminomethyl)-5-methylhex-5-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over a period of 30 minutes.

  • Allow the reaction to gradually warm to room temperature and stir for 12–16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the mixture in vacuo to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2–3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: O-tert-Butyl Esterification

Objective: To protect the carboxylic acid as a tert-butyl ester.

Materials:

  • N-Boc-3-(aminomethyl)-5-methylhex-5-enoic acid

  • Anhydrous dichloromethane (DCM)

  • tert-Butanol

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(aminomethyl)-5-methylhex-5-enoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Simultaneous Deprotection of N-Boc and O-t-Bu Groups

Objective: To concurrently remove both the Boc and t-Bu protecting groups.

Materials:

  • N-Boc-3-(aminomethyl)-5-methylhex-5-enoic acid tert-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

Procedure:

  • Dissolve the fully protected amino acid (1.0 eq) in dichloromethane.

  • At 0 °C, add trifluoroacetic acid (10–20 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene or dichloromethane (3x).

  • The resulting product, 3-(aminomethyl)-5-methylhex-5-enoic acid trifluoroacetate salt, can be used directly in the next step or neutralized to obtain the free amino acid.

Summary of Protecting Group Characteristics

Protecting GroupStructureIntroduction ReagentCleavage ConditionOrthogonality
Boc -(C=O)OC(CH₃)₃Boc₂OStrong Acid (e.g., TFA)Stable to base, hydrogenolysis
Cbz -(C=O)OCH₂PhCbz-ClH₂, Pd/CStable to acid, base
t-Bu Ester -C(CH₃)₃Isobutylene, H⁺ or t-BuOH, DCCStrong Acid (e.g., TFA)Stable to base, hydrogenolysis
Bn Ester -CH₂PhBnBr, Base or BnOH, DCCH₂, Pd/CStable to acid, base

Concluding Remarks

The successful synthesis of 3-(aminomethyl)-5-methylhex-5-enoic acid and its derivatives hinges on a meticulously planned and executed protecting group strategy. The Boc/t-Bu and Cbz/Bn approaches offer reliable and orthogonal protection of the amine and carboxylic acid functionalities. The selection between these strategies should be guided by the specific demands of the overall synthetic route. The protocols detailed in this guide provide a solid foundation for the practical application of these essential protecting group manipulations.

References

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. (2023, August 29).
  • Protecting Groups in Peptide Synthesis - PubMed - NIH.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Amino Acid-Protecting Groups | Request PDF - ResearchGate.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (2021, March 12).
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • Benzyl Esters - Organic Chemistry Portal.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • tert-Butyl Esters - Organic Chemistry Portal.
  • Amino Acid-Protecting Groups - ResearchGate.
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Benzyl Protection - Common Organic Chemistry.
  • A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups - Benchchem.
  • Protective Groups - Organic Chemistry Portal.

Sources

Introduction: The Role of Radiolabeled Probes in Neuroscience Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Analysis of Radiolabeled 3-(Aminomethyl)-5-methylhex-5-enoic Acid

3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analogue of Pregabalin, a well-established pharmaceutical agent used to treat neuropathic pain, epilepsy, and anxiety disorders.[1] Like its saturated counterpart, this unsaturated analogue is a GABA (gamma-aminobutyric acid) analogue, a class of molecules with significant potential for modulating neurotransmission.[2][3] To understand the in vivo fate of new drug candidates—how they are absorbed, distributed, metabolized, and excreted (ADME)—radiolabeling is the gold standard.[4]

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Carbon-14 labeled 3-(Aminomethyl)-5-methylhex-5-enoic acid ([¹⁴C]-1 ). The strategic incorporation of a ¹⁴C isotope provides a stable and unambiguous tracer for quantitative analysis in complex biological systems.[5] This protocol is designed for researchers in medicinal chemistry and drug development, offering a robust framework for producing this valuable research tool. We will detail a plausible synthetic route, the rationale behind key experimental choices, and the analytical methods required to validate the final product's quality.

Strategic Considerations for Radiolabeling

Choice of Radionuclide: Carbon-14 vs. Tritium

The two most common isotopes for metabolic studies are Carbon-14 (¹⁴C) and Tritium (³H).[6]

  • Carbon-14 (¹⁴C): Chosen for this protocol due to its long half-life (~5730 years) and the metabolic stability of the C-C bond, which prevents loss of the radiolabel through biological or chemical exchange.[4][6] This ensures that the detected radioactivity accurately represents the location of the parent molecule and its metabolites.

  • Tritium (³H): Offers the advantage of potentially higher specific activities. However, it can be susceptible to back-exchange with protons in aqueous biological environments, which could lead to inaccurate quantification.[6][7]

Position of the Radiochemical Label

The placement of the ¹⁴C atom is critical. It must be in a position that is unlikely to be cleaved during expected metabolic transformations. For this synthesis, we propose labeling the carboxyl group (-COOH). This position is metabolically stable and can be accessed synthetically from common ¹⁴C-labeled precursors like [¹⁴C]potassium cyanide.[4]

Synthetic Strategy Overview

A multi-step synthesis is required, starting from a commercially available, simple ¹⁴C-labeled precursor. The strategy is adapted from established syntheses of related GABA analogues.[8] The overall workflow involves the synthesis of a key intermediate, introduction of the aminomethyl group, and final purification. The use of a late-stage radiolabeling approach is often considered to maximize efficiency, but a robust synthesis from a fundamental building block like [¹⁴C]KCN provides a reliable and well-controlled method for producing the final compound with high purity.[4][9]

Proposed Synthetic Pathway

The following diagram outlines the proposed synthetic route for [¹⁴C]-3-(Aminomethyl)-5-methylhex-5-enoic acid.

G cluster_0 Synthesis of Labeled Intermediate cluster_1 Final Product Formation cluster_2 Quality Control K14CN [¹⁴C]KCN B [¹⁴C]-2-Cyano-5-methylhex-2,5-dienoic acid ester K14CN->B Knoevenagel Condensation A 4-methylpent-4-en-1-al A->B C [¹⁴C]-3-(Cyanomethyl)-5-methylhex-5-enoic acid B->C Michael Addition & Hydrolysis D [¹⁴C]-3-(Aminomethyl)-5-methylhex-5-enoic acid (Target Compound 1) C->D Reduction (e.g., H₂, Raney Ni) E Purification (Radio-HPLC) D->E F Analysis (RCP, CP, SA) E->F QC_Workflow start Crude Radiolabeled Product hplc Purification by Preparative Radio-HPLC start->hplc collect Collect Fractions of Target Compound hplc->collect lyophilize Lyophilize to Obtain Pure Solid collect->lyophilize end_product Final Product: [¹⁴C]-Compound 1 lyophilize->end_product analysis_start Aliquot of Purified Product end_product->analysis_start analytical_hplc Analytical Radio-HPLC analysis_start->analytical_hplc uv_detector UV Detector (Mass Quantification) analytical_hplc->uv_detector radio_detector Radioactivity Detector (Radioactivity Quantification) analytical_hplc->radio_detector calc_cp Calculate Chemical Purity uv_detector->calc_cp calc_sa Calculate Specific Activity uv_detector->calc_sa calc_rcp Calculate Radiochemical Purity radio_detector->calc_rcp radio_detector->calc_sa final_report Certificate of Analysis calc_cp->final_report calc_rcp->final_report calc_sa->final_report

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation & Stability of 5,6-Dehydro Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with 3-(Aminomethyl)-5-methylhex-5-enoic acid (also known as 5,6-Dehydro Pregabalin ), a critical impurity and intermediate in the synthesis of Pregabalin.

Executive Summary & Molecule Profile[1]

3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2) is a structural analog of Pregabalin containing a terminal alkene.[1] It is primarily encountered as a process-related impurity or degradation product in Pregabalin drug substance.

Unlike the saturated parent molecule (Pregabalin), this compound possesses two distinct reactive centers that drive its degradation profile:

  • The Terminal Alkene (C5=C6): Susceptible to isomerization and oxidation.

  • The Gamma-Amino Acid Motif: Susceptible to intramolecular cyclization (lactamization).

Key Stability Metrics:

Property Specification Critical Note
Storage 2–8°C, Hygroscopic Store under inert atmosphere (Argon/N2).
Major Degradant 4,5-Dehydro Isomer Thermodynamically favored migration of the double bond.

| Secondary Degradant | Lactam Analog | Formed under thermal stress or acidic pH. |

Troubleshooting Guide (Q&A)

Q1: I observe a "ghost peak" eluting just after my main peak in HPLC. It grows over time in solution. What is it?

Diagnosis: This is likely the 4,5-Dehydro Isomer (3-(aminomethyl)-5-methylhex-4-enoic acid).[1] Mechanism: The terminal double bond (5,6-position) is kinetically stable but thermodynamically unstable compared to the internal trisubstituted double bond (4,5-position). In solution, especially under acidic or basic conditions, the double bond migrates to form the more stable isomer. Action:

  • Immediate: Analyze your sample immediately after preparation. Do not leave autosampler vials at room temperature for >4 hours.

  • Prevention: Use neutral pH diluents if possible. Avoid heated column conditions (>40°C) which accelerate this isomerization.

Q2: My reference standard purity dropped from 98% to 92% after one month of storage at room temperature. Why?

Diagnosis: Spontaneous Lactamization . Mechanism: Like Pregabalin, this molecule is a


-amino acid. It undergoes intramolecular condensation to form a five-membered lactam ring (pyrrolidinone derivative), releasing water. This reaction is autocatalytic in the solid state if moisture is present.
Action: 
  • Storage: Verify the container is desiccated. Moisture accelerates lactam formation.

  • Recovery: Lactamization is often reversible under strong basic hydrolysis, but for analytical standards, discard and replace the lot. Store the new lot at -20°C or 2-8°C in a desiccator.

Q3: There are unknown high-molecular-weight impurities appearing in the LC-MS.

Diagnosis: Oxidative Dimerization or Polymerization. Mechanism: Terminal alkenes are prone to radical-initiated oxidation or polymerization if exposed to oxygen and light. Action:

  • Inert Handling: Flush all open vials with Nitrogen or Argon before re-sealing.

  • Solvents: Ensure solvents used for dilution are degassed and free of peroxides (e.g., avoid old THF or ethers).

Deep Dive: Degradation Pathways

The degradation of 3-(Aminomethyl)-5-methylhex-5-enoic acid follows three primary vectors. Understanding these allows for precise control during synthesis and analysis.

Pathway A: Olefin Isomerization (The Thermodynamic Sink)

The migration of the double bond from the terminal position (5,6) to the internal position (4,5) is the most rapid degradation pathway in solution. The driving force is the increased stability of the trisubstituted alkene (hyperconjugation).

Pathway B: Lactamization (Cyclization)

The amino group at C3 attacks the carbonyl carbon at C1. This pathway is shared with Pregabalin but yields a distinct Dehydro-Lactam (4-(2-methylallyl)pyrrolidin-2-one). This is favored by heat and acidic pH.

Pathway C: Oxidative Instability

Direct oxidation of the terminal alkene can lead to epoxides or cleavage products, though this is slower than isomerization under typical laboratory conditions.

Pathway Visualization

DegradationPathways Main 3-(Aminomethyl)-5-methylhex-5-enoic acid (5,6-Dehydro Pregabalin) Isomer 3-(Aminomethyl)-5-methylhex-4-enoic acid (4,5-Dehydro Isomer) [Thermodynamic Sink] Main->Isomer Acid/Base Catalysis (Isomerization) Lactam 4-(2-methylallyl)pyrrolidin-2-one (Dehydro Lactam) Main->Lactam Heat / -H2O (Cyclization) Oxide Epoxides / Cleavage Products Main->Oxide O2 / Light (Oxidation)

Caption: Primary degradation vectors for 5,6-Dehydro Pregabalin. Isomerization (yellow) is the dominant solution-phase pathway, while Lactamization (red) dominates in solid-state/thermal stress.

Validated Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity for the impurity vs. its degradants.

Materials:

  • 1 mg/mL solution of 3-(Aminomethyl)-5-methylhex-5-enoic acid in Acetonitrile:Water (50:50).

  • 0.1 N HCl, 0.1 N NaOH, 3% H2O2.

Step-by-Step:

  • Acid Stress (Isomerization/Lactamization):

    • Mix 1 mL sample + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 2 hours .

    • Expected Result: Significant conversion to the Lactam and 4,5-Dehydro isomer .

  • Base Stress (Isomerization):

    • Mix 1 mL sample + 1 mL 0.1 N NaOH.

    • Incubate at RT for 4 hours .

    • Expected Result: Rapid conversion to 4,5-Dehydro isomer (Isomerization is base-catalyzed). Lactam formation is suppressed (ring opens in base).

  • Oxidative Stress:

    • Mix 1 mL sample + 1 mL 3% H2O2.

    • Incubate at RT for 24 hours .

    • Expected Result: Formation of early eluting polar N-oxides or epoxides.

Protocol 2: HPLC Method for Separation of Isomers

Standard C18 columns often fail to separate the 5,6-isomer from the 4,5-isomer effectively.

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 30% B over 15 mins.

  • Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD (Recommended).

  • Why this works: The Phenyl-Hexyl stationary phase interacts differently with the pi-electrons of the terminal vs. internal double bond, providing superior selectivity over standard alkyl chains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25256213, 3-(Aminomethyl)-5-methylhex-5-enoic acid. Retrieved from [Link][3]

  • Google Patents.Methods of making (S)-3-(aminomethyl)-5-methylhexanoic acid (WO1996038405A1). (Describes synthetic routes involving alkene intermediates).

Sources

challenges in the purification of polar amino acids like 3-(Aminomethyl)-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of polar amino acids, with a special focus on molecules like 3-(Aminomethyl)-5-methylhex-5-enoic acid. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Understanding the Challenge: The Physicochemical Properties of Polar Amino Acids

Polar amino acids, such as 3-(Aminomethyl)-5-methylhex-5-enoic acid, present a unique set of purification challenges due to their inherent physicochemical properties. Their zwitterionic nature, high polarity, and excellent water solubility make them difficult to retain on traditional reversed-phase chromatography columns and can complicate downstream processing steps like crystallization and salt removal.

Key Properties Leading to Purification Difficulties:

  • Zwitterionic Nature: At their isoelectric point (pI), these molecules have both a positive and a negative charge, resulting in a net neutral charge. This can lead to poor interaction with both cation and anion exchangers if the pH is not carefully controlled.

  • High Polarity and Hydrophilicity: Their polar functional groups (amine and carboxylic acid) make them highly soluble in aqueous solutions, which in turn leads to poor retention on nonpolar stationary phases used in reversed-phase chromatography.[1][2]

  • Low Volatility: The presence of charged groups makes these compounds non-volatile, ruling out purification by standard distillation or sublimation techniques.

  • Lack of a Strong Chromophore: Many amino acids, including the target molecule, lack a strong UV chromophore, making detection by UV-Vis spectrophotometry challenging.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of polar amino acids.

Q1: Why is my polar amino acid not retained on a C18 reversed-phase HPLC column?

A1: Standard C18 columns have a nonpolar stationary phase that separates molecules based on hydrophobicity.[4] Highly polar compounds like 3-(Aminomethyl)-5-methylhex-5-enoic acid have a strong affinity for the highly aqueous mobile phase and interact weakly with the stationary phase, leading to elution at or near the void volume.[1][5]

Q2: What are the alternative chromatographic techniques for purifying polar amino acids?

A2: Several techniques are better suited for retaining and separating polar molecules:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It effectively retains and separates highly polar compounds.[3][6][7]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[8] By carefully controlling the pH of the mobile phase, you can manipulate the charge of your amino acid and achieve separation on either a cation or anion exchange column.[8]

  • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, to improve the retention and separation of polar analytes.

  • Porous Graphitic Carbon (PGC) Chromatography: PGC columns, like Hypercarb™, can retain very polar compounds and are compatible with a wide range of mobile phases and pH values.[1]

Q3: How can I remove the high concentration of salt from my purified fractions after ion-exchange chromatography?

A3: Salt removal is a critical step. Common methods include:

  • Desalting Columns (Size Exclusion Chromatography): These columns separate molecules based on size, allowing the larger amino acid to pass through while retaining the smaller salt ions.[9]

  • Diafiltration/Tangential Flow Filtration (TFF): This membrane-based technique is suitable for larger scale purifications and efficiently removes salts while concentrating the product.

  • Lyophilization (Freeze-Drying) with Volatile Buffers: If you use volatile buffers (e.g., ammonium bicarbonate, ammonium formate), they can be removed by lyophilization along with the water, leaving your purified compound.[10]

Q4: My polar amino acid won't crystallize. What can I do?

A4: Crystallization of highly polar and flexible molecules can be challenging. Here are some troubleshooting tips:

  • High Purity is Crucial: Even small amounts of impurities can inhibit crystallization. Ensure your material is of the highest possible purity before attempting crystallization.

  • Solvent Selection: Experiment with a wide range of solvent and anti-solvent systems. Polar protic solvents (water, ethanol, methanol) and polar aprotic solvents (acetone, acetonitrile) are good starting points.

  • Control Nucleation and Growth: Try techniques like slow evaporation, vapor diffusion, and temperature ramping to control the crystallization process.

  • pH Adjustment: Adjusting the pH to the isoelectric point of the amino acid can sometimes promote crystallization as the net neutral molecule may be less soluble.

  • Additives: The addition of certain amino acids or their derivatives has been shown to sometimes aid in the crystallization of proteins and could be explored for smaller molecules.[11][12]

Q5: How can I detect my polar amino acid if it has a poor UV signature?

A5: When UV detection is not sensitive enough, consider these alternatives:

  • Mass Spectrometry (MS): LC-MS is a powerful technique for detecting and quantifying compounds with poor or no chromophores.[3]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the analyte's chemical structure.

  • Post-Column Derivatization: The eluent from the column can be mixed with a reagent that reacts with the amino acid to produce a colored or fluorescent compound that can be easily detected.[8][13] Ninhydrin is a classic example.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 3-(Aminomethyl)-5-methylhex-5-enoic acid and similar polar amino acids.

Guide 1: Poor Peak Shape and Tailing in HILIC

Problem: You are using HILIC for purification, but your peaks are broad and tailing.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase Composition The water content in your mobile phase may be too high, leading to a breakdown of the aqueous layer on the stationary phase and poor partitioning.Increase the organic solvent concentration in your mobile phase (typically acetonitrile). A good starting point is 80-95% acetonitrile.
Incorrect pH of the Mobile Phase The ionization state of your amino acid and the stationary phase surface can be affected by pH, influencing peak shape.Adjust the pH of the aqueous portion of your mobile phase. For an amino acid, exploring a pH range around its pKa values can be beneficial. Using a buffer (e.g., ammonium formate, ammonium acetate) will help maintain a stable pH.
Sample Solvent Mismatch Injecting your sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.Dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase. If solubility is an issue, use the minimum amount of aqueous solvent necessary.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.Reduce the mass of the sample injected onto the column.

Workflow for HILIC Method Development:

HILIC_Workflow A Start: Dissolve Sample in High Organic Solvent B Select HILIC Column (e.g., Amide, Silica) A->B C Initial Mobile Phase: 90% Acetonitrile, 10% Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 3) B->C D Run Gradient Elution (e.g., 90% to 50% Acetonitrile) C->D E Evaluate Peak Shape and Retention D->E F Peak Shape Poor? E->F G Optimize Mobile Phase: - Adjust pH - Modify Buffer Concentration - Change Organic Solvent F->G Yes H Good Peak Shape F->H No G->D I Proceed to Purification H->I

Caption: HILIC Method Development Workflow.

Guide 2: Inefficient Ion-Exchange Chromatography

Problem: You are not getting good separation or recovery of your amino acid using ion-exchange chromatography.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect pH of the Buffer The charge of your amino acid is highly dependent on the pH. If the pH is not optimal, your compound may not bind to the resin or may bind too strongly.For cation exchange, the buffer pH should be below the isoelectric point (pI) of the amino acid to ensure a net positive charge. For anion exchange, the pH should be above the pI for a net negative charge.
Inappropriate Buffer Strength If the ionic strength of your loading buffer is too high, it can compete with your amino acid for binding sites on the resin, leading to poor retention.Use a low ionic strength buffer for binding and a gradient of increasing ionic strength for elution.
Column Overload Exceeding the binding capacity of the ion-exchange resin will cause the excess sample to flow through without binding.Determine the binding capacity of your column and inject a sample amount below this limit.
Presence of Counter-ions in the Sample High concentrations of salts in your sample will interfere with binding to the resin.Desalt your sample before loading it onto the ion-exchange column.[9]

Step-by-Step Protocol for Ion-Exchange Chromatography of 3-(Aminomethyl)-5-methylhex-5-enoic acid:

  • Determine the Isoelectric Point (pI): Estimate the pI of 3-(Aminomethyl)-5-methylhex-5-enoic acid. This will be approximately the average of the pKa of the carboxylic acid group (~4-5) and the pKa of the aminomethyl group (~9-10). The pI will likely be in the range of 6.5-7.5.

  • Select the Ion-Exchange Resin:

    • Cation Exchange: To have the amino acid bind as a cation, work at a pH below the pI (e.g., pH 4-5). A strong cation exchanger (e.g., sulfopropyl-based) or a weak cation exchanger (e.g., carboxymethyl-based) can be used.

    • Anion Exchange: To have the amino acid bind as an anion, work at a pH above the pI (e.g., pH 9-10). A strong anion exchanger (e.g., quaternary ammonium-based) or a weak anion exchanger (e.g., diethylaminoethyl-based) can be used.

  • Buffer Preparation:

    • Binding Buffer: A low ionic strength buffer (e.g., 10-20 mM) at the desired pH.

    • Elution Buffer: The binding buffer with a high concentration of salt (e.g., 1 M NaCl) or a buffer with a pH that neutralizes the charge of the amino acid.

  • Chromatography:

    • Equilibrate the column with 5-10 column volumes of binding buffer.

    • Load the desalted sample.

    • Wash the column with binding buffer until the baseline is stable.

    • Elute the bound amino acid using a linear gradient of the elution buffer.

    • Collect fractions and analyze for the presence of the target compound.

Decision Tree for Ion-Exchange Chromatography:

IEC_Decision_Tree A Start: Determine pI of 3-(Aminomethyl)-5-methylhex-5-enoic acid B Choose Purification Strategy A->B C Cation Exchange Chromatography B->C Bind as Cation D Anion Exchange Chromatography B->D Bind as Anion E Set Buffer pH < pI (e.g., pH 4-5) C->E I Set Buffer pH > pI (e.g., pH 9-10) D->I F Amino Acid is Positively Charged E->F G Bind to Cation Exchange Resin F->G H Elute with Increasing Salt Concentration or Increasing pH G->H J Amino Acid is Negatively Charged I->J K Bind to Anion Exchange Resin J->K L Elute with Increasing Salt Concentration or Decreasing pH K->L

Caption: Decision Tree for Ion-Exchange Chromatography.

Guide 3: Product Isolation - Lyophilization and Crystallization

Problem: You have pure fractions of your polar amino acid in an aqueous buffer, but you are struggling to isolate the final solid product.

Lyophilization (Freeze-Drying):

Lyophilization is a gentle method for removing water from a sample and is often preferred for heat-sensitive compounds.

Protocol for Lyophilization:

  • Buffer Exchange (if necessary): If your pure fractions contain non-volatile salts (e.g., NaCl, phosphate), you must first exchange the buffer for a volatile one (e.g., ammonium bicarbonate) using a desalting column.

  • Freezing: Freeze your sample completely. For small volumes, this can be done in a standard -80°C freezer. For larger volumes, a shell freezer is recommended for a larger surface area and more efficient drying.

  • Drying (Sublimation): Place the frozen sample on a lyophilizer. The instrument will apply a vacuum, causing the frozen solvent to sublime directly from a solid to a gas, leaving your dry, fluffy product.

Troubleshooting Lyophilization:

Problem Potential Cause Solution
"Melt-back" or "Collapse" The product temperature exceeded the collapse temperature during drying, causing the solid matrix to lose its structure.Ensure the shelf temperature on the lyophilizer is set below the collapse temperature of your formulation. This is especially important for amorphous solids.
Product is a Gummy Oil The compound may be hygroscopic or have a very low glass transition temperature. The presence of residual salts can also contribute to this.Ensure all non-volatile salts have been removed. The addition of a bulking agent that crystallizes during freeze-drying (e.g., mannitol, glycine) can sometimes provide a crystalline scaffold and result in a more solid final product.[14]

Crystallization:

Protocol for Crystallization:

  • Concentrate the Pure Fractions: Concentrate the pooled pure fractions under reduced pressure to a high concentration.

  • Solvent/Anti-Solvent System:

    • Dissolve the concentrated sample in a minimal amount of a good solvent (e.g., water, methanol).

    • Slowly add an anti-solvent (a solvent in which your compound is poorly soluble, e.g., isopropanol, acetone, acetonitrile) until the solution becomes slightly turbid.

    • Warm the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote crystal growth.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Troubleshooting Crystallization:

Problem Potential Cause Solution
Oiling Out The compound is precipitating as a liquid phase instead of a solid. This often happens when the solution is supersaturated too quickly or at too high a temperature.Use a more dilute solution, cool more slowly, or try a different anti-solvent. Adding a small amount of a co-solvent can sometimes mediate the precipitation.
No Crystals Form The compound may be too soluble in the chosen solvent system, or nucleation may be inhibited.Try a different solvent/anti-solvent combination. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if one is available.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Chen, J., et al. (2021). Challenges and solutions for the downstream purification of therapeutic proteins. mAbs, 13(1), 1902071.
  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • WuXi AppTec. (2023, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry.
  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(2), 145-168.
  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
  • Hampton Research. (n.d.). Crystallization Tips.
  • Periat, A., & Fekete, S. (2017). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC North America, 35(7), 456-463.
  • POLITECNICO DI TORINO. (n.d.). Crystallizing Amino Acids as Bulking Agents in Freeze-Drying. Repository ISTITUZIONALE.

Sources

preventing racemization during 3-(Aminomethyl)-5-methylhex-5-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Preventing Racemization in 3-(Aminomethyl)-5-methylhex-5-enoic Acid Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid, a key pharmaceutical intermediate. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with racemization during their synthetic routes. As the pharmacological activity of many chiral molecules, including this one, is often confined to a single enantiomer, maintaining stereochemical integrity is paramount.[1] This resource combines theoretical principles with practical, field-tested solutions to help you navigate the complexities of asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid?

A1: Racemization, the conversion of an optically active compound into an equal mixture of both enantiomers, can occur through various mechanisms.[2] In the context of this synthesis, the most common causes are:

  • Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures, can facilitate the formation of planar intermediates, such as enolates or carbocations, at the chiral center.[3][4] This loss of three-dimensional structure allows for non-stereospecific reprotonation or nucleophilic attack, leading to a racemic mixture.[2][4]

  • Inappropriate Reagents: Certain reagents, by their nature, can promote racemization. For example, some coupling reagents used in peptide synthesis can cause racemization of α-amino acids if not used under carefully controlled conditions.[5]

  • Prolonged Reaction Times: Even under seemingly mild conditions, extended reaction times can provide sufficient opportunity for equilibrium to be established between enantiomers, particularly if a racemization pathway is accessible.

Q2: How do I choose an effective strategy to prevent racemization from the outset?

A2: The most robust approach is to employ an asymmetric synthesis strategy. This involves creating the desired stereocenter under the influence of a chiral element. Key strategies include:

  • Asymmetric Hydrogenation: This method utilizes a chiral catalyst, such as a rhodium-phosphine complex (e.g., Rh-DuPHOS), to stereoselectively hydrogenate a prochiral precursor.[6][7] This can provide high enantiomeric excess (ee) in a single step.[8]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[9] Evans oxazolidinones are a classic example used to direct alkylation reactions.[1][10] The auxiliary is then cleaved and can often be recovered.

  • Enzymatic Resolutions: Biocatalysts, such as lipases, can exhibit high enantioselectivity, selectively reacting with one enantiomer in a racemic mixture.[11][12] This allows for the separation of the desired enantiomer. Nitrilases have also been explored for the synthesis of chiral precursors.[13]

Q3: I've already synthesized a racemic mixture. What are my options for obtaining the desired enantiomer?

A3: If you have a racemic mixture, you can employ a resolution technique. The most common method is:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic mixture with a chiral resolving agent, such as (S)-mandelic acid or a derivative of an amino acid like D-phenylglycine, to form diastereomeric salts.[14][15] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[16] The resolving agent is then removed to yield the enantiomerically pure product.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

This section provides a structured approach to diagnosing and resolving issues related to racemization during your synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Significant drop in ee after a specific reaction step. Harsh Reaction Conditions: High temperatures or the use of strong acids/bases are likely culprits.Reaction Optimization: Systematically lower the reaction temperature and screen for milder acidic or basic reagents. For instance, if a strong base is used for a deprotonation step, consider switching to a non-nucleophilic, sterically hindered base at a lower temperature.
Racemization observed during a purification step (e.g., chromatography). Stationary Phase Interaction: The silica or alumina stationary phase can have acidic or basic sites that catalyze racemization.Modify Purification Method: Consider using a different stationary phase (e.g., neutral alumina) or deactivating the silica gel by pre-treating it with a suitable reagent. Alternatively, explore other purification techniques like crystallization.
Low ee in an asymmetric synthesis that is reported to be highly selective. Catalyst/Reagent Purity: The chiral catalyst or auxiliary may be impure or have degraded.Verify Reagent Quality: Ensure the chiral catalyst or auxiliary is of high purity and has been stored correctly. It may be necessary to repurify or resynthesize the chiral agent.
Incorrect Reaction Setup: The reaction may be sensitive to air or moisture.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in separating diastereomeric salts during resolution. Suboptimal Solvent System: The solubility difference between the diastereomers may not be significant in the chosen solvent.Solvent Screening: Experiment with a range of solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[14]
Kinetically vs. Thermodynamically Controlled Crystallization: The crystallization process itself can influence the purity of the isolated salt.Control Crystallization Conditions: Carefully control the rate of cooling and agitation. Seeding the solution with a small crystal of the desired diastereomer can also be beneficial.[17]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Chiral Auxiliary

This protocol is a generalized example based on the Evans asymmetric alkylation approach.

  • Acylation of Chiral Auxiliary: React the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide or anhydride to form the N-acyl oxazolidinone.

  • Enolate Formation: Treat the N-acyl oxazolidinone with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the corresponding enolate.

  • Asymmetric Alkylation: Introduce the electrophile (e.g., an alkyl halide) to the enolate solution. The steric hindrance from the chiral auxiliary will direct the alkylation to one face of the enolate, establishing the desired stereocenter.

  • Cleavage of the Auxiliary: After the alkylation is complete, the chiral auxiliary is removed, typically by hydrolysis with a mild base (e.g., lithium hydroxide), to yield the chiral carboxylic acid.

Protocol 2: Classical Resolution with (S)-Mandelic Acid

This protocol outlines a general procedure for resolving racemic 3-(aminomethyl)-5-methylhexanoic acid.

  • Dissolution: Dissolve the racemic 3-(aminomethyl)-5-methylhexanoic acid in a suitable solvent system, often a mixture of an alcohol (e.g., isopropanol) and water.[14]

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent, (S)-mandelic acid, to the solution.

  • Diastereomeric Salt Formation and Crystallization: Allow the diastereomeric salts to form. The salt of the (S)-enantiomer with (S)-mandelic acid will have a different solubility than the salt of the (R)-enantiomer and will preferentially crystallize out of the solution. The crystallization process may be initiated by cooling or by the addition of a seed crystal.

  • Isolation and Purification: Collect the crystalline diastereomeric salt by filtration. The salt can be further purified by recrystallization to improve the enantiomeric excess.

  • Liberation of the Free Amino Acid: Treat the purified diastereomeric salt with a base (e.g., triethylamine) or acid to break the salt and liberate the enantiomerically enriched 3-(aminomethyl)-5-methylhexanoic acid.[14]

Visualizing Key Concepts

Diagram 1: General Mechanism of Racemization

G cluster_0 Racemization Pathway Enantiomer_S (S)-Enantiomer (Chiral) Planar_Intermediate Planar Intermediate (Achiral) e.g., Enolate, Carbocation Enantiomer_S->Planar_Intermediate Deprotonation/ Leaving Group Dissociation Planar_Intermediate->Enantiomer_S Attack from one face Enantiomer_R (R)-Enantiomer (Chiral) Planar_Intermediate->Enantiomer_R Attack from opposite face

Caption: A simplified diagram illustrating how a chiral molecule can racemize through a planar, achiral intermediate.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess

G Start Low Enantiomeric Excess (ee) Observed Check_Reaction_Conditions Review Reaction Conditions (Temp, Reagents, Time) Start->Check_Reaction_Conditions Harsh_Conditions Conditions too harsh? Check_Reaction_Conditions->Harsh_Conditions Optimize_Conditions Optimize: Lower Temp, Milder Reagents Harsh_Conditions->Optimize_Conditions Yes Check_Purification Review Purification Method Harsh_Conditions->Check_Purification No End High ee Achieved Optimize_Conditions->End Stationary_Phase_Issue Potential Stationary Phase Interaction? Check_Purification->Stationary_Phase_Issue Modify_Purification Modify: Change Stationary Phase, Use Crystallization Stationary_Phase_Issue->Modify_Purification Yes Check_Reagents Verify Purity of Chiral Reagents/Catalysts Stationary_Phase_Issue->Check_Reagents No Modify_Purification->End Impure_Reagents Reagents Impure? Check_Reagents->Impure_Reagents Purify_Reagents Purify or Replace Chiral Reagents Impure_Reagents->Purify_Reagents Yes Impure_Reagents->End No Purify_Reagents->End

Sources

Technical Support Center: Solubility Solutions for 3-(Aminomethyl)-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(Aminomethyl)-5-methylhex-5-enoic acid. This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step methodologies to achieve successful solubilization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Aminomethyl)-5-methylhex-5-enoic acid not dissolving in aqueous buffers like PBS or cell culture media?

A1: 3-(Aminomethyl)-5-methylhex-5-enoic acid possesses both a basic amino group and an acidic carboxylic acid group.[1] This structure makes it a zwitterion, a molecule with both positive and negative charges, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI).[2][3] At or near its pI, the intermolecular electrostatic attractions are strong, leading to the formation of a stable crystal lattice that significantly reduces its solubility in water.[3][4] Standard physiological buffers (pH ~7.4) are often close to the pI of such molecules, resulting in minimal solubility.

Q2: I see some undissolved particles. Can I just vortex it longer or heat it?

A2: While extended vortexing or sonication can aid dissolution, they may not be sufficient if the fundamental issue is pH-related.[5] Gentle warming (e.g., to 30-40°C) can sometimes help, but you must be cautious as this can potentially degrade the compound or affect its stability over time.[5] It is always recommended to first address the physicochemical basis of the low solubility, which for this compound is its zwitterionic nature.

Q3: What is the quickest method to try and improve solubility?

A3: The most direct and effective method for improving the solubility of a zwitterionic compound like 3-(Aminomethyl)-5-methylhex-5-enoic acid is pH adjustment.[3][6] By shifting the pH of your solvent away from the compound's isoelectric point, you can force the molecule into a charged state (either cationic or anionic), which is significantly more soluble in aqueous solutions.[6] See the detailed protocol in the Troubleshooting Guide below.

Q4: Will using a co-solvent like DMSO affect my biological assay?

A4: Yes, it can. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules, it can be toxic to cells, typically at concentrations above 0.5-1%.[5] It is crucial to first dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration remains well below the tolerance level of your specific assay or cell line.[5] Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the co-solvent.[7]

In-Depth Troubleshooting & Experimental Guides

This section provides structured workflows and detailed protocols to systematically address solubility issues.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's essential to understand the key properties of 3-(Aminomethyl)-5-methylhex-5-enoic acid.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1][8]
Molecular Weight ~157.21 g/mol [1][8]
Structure Contains a primary amine (-NH₂) and a carboxylic acid (-COOH)[1]
Predicted State Zwitterionic at neutral pH[2][9]
Aqueous Solubility Slightly soluble to insoluble in water[10]
Organic Solubility Slightly soluble in Methanol[11]
Solubilization Strategy Workflow

This workflow will guide you from initial assessment to advanced solubilization techniques.

G start Start: Need to dissolve 3-(Aminomethyl)-5-methylhex-5-enoic acid check_buffer Attempt to dissolve directly in aqueous assay buffer (e.g., PBS pH 7.4) start->check_buffer is_soluble Is it fully dissolved at the desired concentration? check_buffer->is_soluble success Success! Proceed with experiment. Prepare fresh daily. is_soluble->success Yes ph_adjust Strategy 1: pH Adjustment (See Protocol 1) is_soluble->ph_adjust No is_ph_compatible Is the required pH compatible with your assay? ph_adjust->is_ph_compatible is_ph_compatible->success Yes (Adjust final pH if needed) cosolvent Strategy 2: Organic Co-solvent (See Protocol 2) is_ph_compatible->cosolvent No is_cosolvent_compatible Is the final co-solvent concentration compatible with your assay? cosolvent->is_cosolvent_compatible is_cosolvent_compatible->success Yes (Run vehicle control) salt_formation Advanced Strategy 3: Salt Formation (See Protocol 3) is_cosolvent_compatible->salt_formation No end Consult further or consider compound derivatization salt_formation->end If still unsuccessful

Caption: Decision workflow for solubilizing the compound.

The Role of pH: A Visual Explanation

The solubility of 3-(Aminomethyl)-5-methylhex-5-enoic acid is fundamentally dependent on the pH of the solution, which dictates its ionic form.

Caption: Ionization states of the compound at different pH values.

Protocol 1: Solubilization by pH Adjustment

This protocol leverages the amphoteric nature of the molecule to achieve solubility. The principle is to convert the zwitterion into a soluble salt by protonating the carboxylate group (low pH) or deprotonating the ammonium group (high pH).

Materials:

  • 3-(Aminomethyl)-5-methylhex-5-enoic acid powder

  • Sterile water or desired buffer (low buffering capacity preferred for initial dissolution)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Initial Suspension: Weigh the desired amount of the compound and add it to a volume of sterile water that is approximately 80% of your final target volume. Vortex to create a suspension.

  • Acidification (to form the hydrochloride salt):

    • While stirring the suspension, add 0.1 M HCl dropwise.

    • Monitor the solution for clarity. As the pH drops (typically below pH 4), the carboxylic acid group becomes protonated (-COOH), leaving a net positive charge on the amino group (-NH₃⁺). The compound should dissolve to form a clear solution.

    • Check the pH to confirm it is in the acidic range.

  • Basification (to form the sodium salt):

    • Alternatively, to the initial suspension, add 0.1 M NaOH dropwise.

    • Monitor the solution for clarity. As the pH rises (typically above pH 10), the amino group becomes deprotonated (-NH₂), leaving a net negative charge on the carboxylate group (-COO⁻). The compound should dissolve.

    • Check the pH to confirm it is in the alkaline range.

  • Final Volume and pH Adjustment:

    • Once the compound is fully dissolved, add water or buffer to reach the final desired volume.

    • Crucially , if your assay requires a physiological pH, you can now carefully back-titrate the solution to the target pH (e.g., 7.4) using 0.1 M NaOH (if you started acidic) or 0.1 M HCl (if you started basic). Go slowly , as the compound may precipitate if you cross the isoelectric point too quickly or if your final concentration is above its solubility limit at that pH.

Self-Validation & Trustworthiness: If the compound dissolves fully upon significant pH change and precipitates upon returning to a neutral pH, it validates that its solubility is pI-dependent. The key is to find a final concentration that remains soluble after careful back-titration to the desired assay pH.

Protocol 2: Solubilization Using an Organic Co-Solvent

This method is useful when pH modulation is not compatible with your experimental setup. It relies on a water-miscible organic solvent to dissolve the compound before dilution in an aqueous medium.[12][13]

Materials:

  • 3-(Aminomethyl)-5-methylhex-5-enoic acid powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Desired aqueous assay buffer (e.g., PBS, Media)

Procedure:

  • Prepare a High-Concentration Stock:

    • Weigh an appropriate amount of the compound into a sterile tube.

    • Add the smallest practical volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). The molecular weight is ~157.21 g/mol , so for a 10 mM stock, you would dissolve 1.57 mg in 1 mL of DMSO.

    • Vortex or use a bath sonicator until the compound is completely dissolved.[5]

  • Serial Dilution:

    • Perform serial dilutions of your high-concentration stock into your final aqueous assay buffer.

    • Example: To get a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 5 µL of the DMSO stock to 495 µL of aqueous buffer).

  • Final Co-solvent Concentration Check:

    • Calculate the final percentage of the organic co-solvent in your working solution. In the example above, the final DMSO concentration is 1%.

    • Ensure this concentration is non-toxic to your cells or does not interfere with your assay. If it is too high, you must start with a more concentrated DMSO stock solution.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the compound. This is essential to differentiate the effects of the compound from the effects of the solvent.

Causality & Expertise: DMSO is an aprotic polar solvent. It disrupts the strong intermolecular hydrogen bonding and electrostatic interactions within the compound's crystal lattice, allowing individual molecules to be solvated. When this stock is diluted into an aqueous buffer, the water molecules can then hydrate the now-separated compound molecules, keeping them in solution, provided the concentration is not excessively high.[5][14]

Protocol 3: Salt Formation (Advanced Strategy)

If high concentrations are needed and pH or co-solvents are not viable, preparing a stable salt form of the drug prior to the experiment can be a powerful strategy.[15][16] Salt formation is a common technique in the pharmaceutical industry to improve the solubility and dissolution rates of acidic and basic drugs.[6][15][17]

Conceptual Framework:

This process involves reacting the zwitterionic compound with a suitable acid or base to form a stable, isolatable salt with significantly improved aqueous solubility.[18] For example, reacting 3-(Aminomethyl)-5-methylhex-5-enoic acid with a strong acid like hydrochloric acid can yield the hydrochloride salt. Conversely, reacting it with a base like sodium hydroxide can produce the sodium salt. Basic amino acids like L-arginine or L-lysine can also be used as counterions to form highly soluble salts.[17][19]

Methodology Outline:

  • Stoichiometric Reaction: Dissolve the compound in a suitable solvent (e.g., water with pH adjustment, or an alcohol).

  • Counter-ion Addition: Add a stoichiometric equivalent of the chosen acid or base (e.g., HCl in isopropanol, or an aqueous solution of L-arginine).

  • Isolation: Isolate the resulting salt, often by solvent evaporation or precipitation with a non-solvent.

  • Characterization: The newly formed salt should be characterized (e.g., by NMR, DSC) to confirm its identity and purity.

  • Solubility Testing: The isolated salt can then be directly dissolved in aqueous buffers for biological assays.

Authoritative Grounding: The formation of a salt disrupts the crystal lattice of the zwitterionic parent drug. The resulting ionic salt is more readily solvated by polar solvents like water, leading to a significant increase in solubility and dissolution rate.[6][20] This approach is widely documented and is a cornerstone of pharmaceutical formulation.[15][16]

References

  • MySkinRecipes. 3-(Aminomethyl)-5-methylhex-5-enoic acid. [Link]

  • Google Patents. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Home Sunshine Pharma. 3-(Aminomethyl)-5-methylhexanoic Acid CAS 130912-52-6. [Link]

  • Tradeindia. (3S)-3-(Aminomethyl)-5-Methyl-Hexanoic Acid Pregabalin. [Link]

  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • International Journal for Multidisciplinary Research. Physicochemical Investigations on the Interaction of Surfactants with Drugs: A Mini Review. [Link]

  • PubMed. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • PubChem. 3-(Aminomethyl)-5-methylhex-4-enoic acid. [Link]

  • PubMed. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. [Link]

  • PubMed Central. Phytochemical analysis, radical scavenging and glioblastoma U87 cells toxicity studies of stem bark of buckthorn (Rhamnus pentapomica R. Parker). [Link]

  • National Institutes of Health. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. [Link]

  • SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]

  • Google Patents. US20160274094A1 - Zwitterionic reagents.
  • PubMed. Investigation of the retention/pH Profile of Zwitterionic Fluoroquinolones in Reversed-Phase and Ion-Interaction High Performance Liquid Chromatography. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • ResearchGate. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • MDPI. On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy. [Link]

  • European Pharmaceutical Review. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • AJHP. Zwitterions and pH-dependent solubility. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • ResearchGate. (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • MDPI. Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application. [Link]

Sources

Technical Support Center: MS/MS Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids / Pregabalin Impurities
Reference ID:  TS-PREG-IMP-005

Executive Summary & Molecule Profile

3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of Pregabalin (Lyrica®), often encountered as a process-related impurity (specifically "5,6-dehydro pregabalin") or a degradation product.

Unlike standard peptides, this molecule is a


-amino acid . Its fragmentation behavior in electrospray ionization (ESI) is dominated by gas-phase intramolecular cyclization , leading to the formation of a lactam ring. Understanding this mechanism is critical for distinguishing it from isobaric interferences and optimizing sensitivity.
Physicochemical Data Table
PropertyValueNotes
Formula

Unsaturation index = 2 (1 Carbonyl, 1 Alkene)
Monoisotopic Mass 157.1103 Da
Precursor Ion

158.1176 m/z ESI Positive Mode
Base Peak (Fragment) 140.1070 m/z Loss of

(Lactam formation)
Key Difference from Pregabalin -2.015 DaPregabalin

Solubility AmphotericHigh polarity; requires HILIC or Ion-Pairing for retention

Fragmentation Mechanics: The "Lactam Loop"

The most common user error with this molecule is searching for standard peptide fragments (


 ions). This molecule does not fragment linearly; it cyclizes.
Mechanism of Action

Upon protonation in the source (


), the terminal amine group (nucleophile) attacks the carbonyl carbon of the carboxylic acid. This results in the expulsion of a water molecule and the formation of a stable 5-membered lactam ring  (pyrrolidinone derivative).

Diagnostic Transition:



Technical Insight: This transition is energetically favorable. If your source temperature is too high, this cyclization may occur before the quadrupole, leading to a loss of the precursor ion (In-Source Fragmentation).

Visualization: Fragmentation Pathway[5]

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor Ion [M+H]+ m/z 158.1 (Linear Zwitterion) Transition Transition State Nucleophilic Attack (-NH2 on -COOH) Precursor->Transition Collision Energy Lactam Product Ion [M+H-H2O]+ m/z 140.1 (Protonated Lactam) Transition->Lactam Loss of H2O (-18 Da) Cyclization Fragments Secondary Fragments m/z 95, 123 (Ring/Tail Cleavage) Lactam->Fragments High Energy CID Info The 'ene' double bond remains intact on the isobutyl tail during primary fragmentation.

Caption: Primary fragmentation pathway showing the dominant gas-phase lactamization mechanism characteristic of gamma-amino acids.

Troubleshooting Guide (FAQ)

Q1: I cannot see the parent ion (158.1) in my Q1 scan. Why?

Diagnosis: In-Source Fragmentation (ISF). Explanation:


-amino acids are thermally labile. High desolvation temperatures or high cone voltages can force the loss of water (158 

140) inside the ionization source, leaving you with no precursor to select for MS/MS. Solution:
  • Lower Source Temperature: Reduce desolvation temp by 50°C steps.

  • Reduce Cone Voltage/Declustering Potential: Soften the entry conditions to preserve the linear

    
    .
    
  • Check pH: Ensure mobile phase is acidic (0.1% Formic Acid) to stabilize the protonated amine.

Q2: The signal for the impurity is drifting or unstable.

Diagnosis: Zwitterionic behavior affecting chromatography. Explanation: The molecule has both acidic (-COOH) and basic (-NH2) groups. At neutral pH, it exists as a zwitterion, which behaves poorly on standard C18 columns. Solution:

  • Protocol A (C18): Use an acidic mobile phase (pH < 3) to protonate the acid, forcing the molecule into a cationic state.

  • Protocol B (HILIC): Switch to a HILIC column (e.g., Bare Silica or Amide) with an acetonitrile-rich mobile phase. This is the gold standard for polar amino acids.

Q3: How do I distinguish this from Pregabalin (MW 159)?

Diagnosis: Isobaric interference / Cross-talk. Explanation: The mass difference is exactly 2.016 Da. Low-resolution instruments might struggle if the isolation window is too wide, or if Pregabalin is present at high concentrations (saturation). Differentiation Strategy:

  • Mass Separation: The precursor is 158.1, Pregabalin is 159.1.

  • Fragment Confirmation:

    • Impurity:

      
       (Lactam)
      
    • Pregabalin:

      
       (Lactam)
      
    • Note: The "delta" (loss of 18) is identical, but the absolute masses are distinct.

Q4: I see a peak at m/z 140 in my blank injections.

Diagnosis: System Carryover or Contamination. Explanation: The lactam form (m/z 140) is more hydrophobic than the linear parent. If the parent converts to the lactam on the column or injector due to local heating/drying, the lactam may stick to the system and elute in subsequent runs. Solution: Use a needle wash containing 50:50 MeOH:Water with 0.1% Ammonia (high pH wash) to ensure solubility of both forms, followed by an acidic wash.

Experimental Protocol: Optimized MS/MS Setup

Objective: Reliable quantitation of 3-(Aminomethyl)-5-methylhex-5-enoic acid in plasma or formulation buffer.

A. LC Parameters (HILIC Method)
  • Column: Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 90% B isocratic hold (0-1 min)

    
     Ramp to 60% B (1-5 min).
    
  • Flow Rate: 0.4 mL/min

B. MS Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV

  • Capillary Temp: 275°C (Do not exceed 300°C to prevent ISF)

  • Sheath Gas: 45 arb units

  • Aux Gas: 15 arb units

C. MRM Transitions Table
CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell (ms)Purpose
Target Impurity 158.1 140.1 12 - 15 50Quantifier
Target Impurity158.1123.125 - 3050Qualifier (Loss of

)
Target Impurity158.195.13550Structural (Hydrocarbon tail)
Pregabalin (Ref)159.1142.112 - 1550Reference

Diagnostic Workflow

Use this decision tree to troubleshoot low sensitivity or identification issues.

TroubleshootingTree Start Start: Low Sensitivity for m/z 158.1 Q1_Scan Perform Q1 Scan (No Fragmentation) Start->Q1_Scan Check_140 Is Base Peak m/z 140? Q1_Scan->Check_140 Check_158 Is Base Peak m/z 158? Q1_Scan->Check_158 ISF_Issue Diagnosis: In-Source Fragmentation Action: Lower Temp & Cone Voltage Check_140->ISF_Issue Yes Check_pH Check Mobile Phase pH Must be < 3.0 Check_140->Check_pH No (Low Signal) Opt_CE Diagnosis: Poor Fragmentation Action: Optimize Collision Energy Check_158->Opt_CE Yes

Caption: Decision tree for troubleshooting signal loss. The most common failure mode is thermal degradation in the source.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25256213, 3-(Aminomethyl)-5-methylhex-5-enoic acid. Retrieved from [Link]

  • Karnati, V. R., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.[1] Arkivoc, 2010(2), 266-275.[1] (Describes the formation of lactam impurities in Pregabalin synthesis).

  • Gates, P. J., et al. (2018). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. (Mechanistic basis for lactam/lactone fragmentation).[2][3]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Analysis of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

[1]

Executive Summary & Molecule Profile[1]

The Challenge: 3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2) is a critical intermediate and process-related impurity (often designated as the "alkene impurity") in the synthesis of Pregabalin (Lyrica).[1] Structurally, it is a

1

Analytical Hurdles:

  • Zwitterionic Nature: Like GABA analogs, it exists as a zwitterion at neutral pH, making retention on standard C18 columns poor without ion-pairing agents.[1]

  • Lack of Chromophore: The molecule lacks a strong UV chromophore.[2] The terminal alkene provides only weak absorption (<210 nm), which is often obscured by mobile phase cutoffs.

  • Chiral Resolution: The enantiomers (R and S) must be separated to ensure enantiomeric purity (typically >99.5% S-isomer required for pharmaceutical release).

This guide compares three distinct analytical approaches to solve these challenges, ranging from modern direct analysis to high-sensitivity derivatization.[1]

Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on field applications for GABA-analog separation.

FeatureMethod A: Zwitterionic CSP (ZWIX) Method B: Crown Ether (CR-I) Method C: Pre-column Derivatization
Mechanism Double Ion-Pairing (Direct)Host-Guest Inclusion (Direct)Diastereomeric Formation (Indirect)
Column Type Chiralpak ZWIX(+) or (-)Crownpak CR-I(+)Standard C18 or Chiralpak AD
Detection LC-MS/MS (Preferred) or CADUV (200-210 nm) or RIUV (340 nm) or Fluorescence
Resolution (

)
High (> 3.[1]0)Moderate (1.5 - 2.[1]5)Very High (> 4.[1]0)
Sensitivity (LOD) Excellent (ng/mL via MS)Poor (

g/mL)
Excellent (pg/mL)
Sample Prep Dilute & ShootDilute & ShootComplex (Reaction required)
Throughput High (10-15 min)Low (20-40 min)Low (Reaction + Run time)
Best For Trace Impurity Quantitation (QC) Raw Material ID / Assay Biological Matrices (PK/PD)

Decision Logic & Workflow

The choice of method depends heavily on your available detection hardware and sensitivity requirements.

MethodSelectionStartSTART: Select Method for3-(Aminomethyl)-5-methylhex-5-enoic AcidQ1Is Mass Spectrometry (MS)available?Start->Q1Q2Is the sample a complexbiological matrix (plasma)?Q1->Q2No (UV Only)MethodAMETHOD A: Zwitterionic CSP(Chiralpak ZWIX)Best for Trace Impurity & QCQ1->MethodAYes (High Sensitivity)MethodBMETHOD B: Crown Ether CSP(Crownpak CR-I)Best for Raw Material AssayQ2->MethodBNo (Pure substance)MethodCMETHOD C: Derivatization(Marfey's / FDAA)Best for BioanalysisQ2->MethodCYes (Need cleanup)

Figure 1: Decision matrix for selecting the optimal chiral analysis workflow.

Detailed Experimental Protocols

Method A: Direct Analysis via Zwitterionic CSP (The Modern Standard)

Why this works: The ZWIX stationary phase contains both anion- and cation-exchange sites.[1] It forms a "double ion-pair" with the zwitterionic analyte.[1][3] This method allows the use of MeOH-rich mobile phases, which are perfect for MS detection, solving the sensitivity issue without derivatization.

  • Column: Chiralpak ZWIX(+) (3

    
    m, 150 x 3.0 mm)
    
  • Mobile Phase: MeOH / Acetonitrile / H

    
    O (49:49:2 v/v/v)[1]
    
  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA)[1]

    • Note: The acid/base ratio controls the ionization state. For ZWIX, the analyte must be zwitterionic.[2]

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C

  • Detection: MS (ESI+, SIM mode for m/z 158.1 [M+H]+)

  • Elution Order:

    • ZWIX(+): (S)-enantiomer elutes first (typically).[1]

    • ZWIX(-): (R)-enantiomer elutes first.[1]

    • Tip: Use ZWIX(-) if you are analyzing the (S)-drug product to push the minor (R)-impurity to the front, preventing tailing overlap.[1]

Method B: Crown Ether Complexation (The Robust Alternative)

Why this works: Crown ethers (18-crown-6 derivatives) form inclusion complexes with primary ammonium ions (

1

1
  • Column: Crownpak CR-I(+) (5

    
    m, 150 x 4.0 mm)[1]
    
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol (85:15 v/v)[1]

    • Critical: The pH must be acidic to ensure the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.8 mL/min

  • Temperature: 10°C - 15°C[1]

    • Expert Insight: Lower temperatures stabilize the ammonium-crown ether complex, significantly improving resolution (

      
      ).[1] Do not run at 40°C; you will lose separation.
      
  • Detection: UV at 200 nm (or RI if concentration is high).[1]

  • Limitation: The perchloric acid mobile phase is not MS-friendly. Use this for raw material assay where concentrations are high.

Method C: Pre-Column Derivatization (High Sensitivity)

Why this works: Reaction with Marfey’s Reagent (FDAA) or FDNB adds a strong UV chromophore (dinitrophenyl group) and converts the enantiomers into diastereomers, which are easier to separate on standard phases.[1]

  • Reagent: 1-fluoro-2,4-dinitro-5-L-alanine amide (FDAA / Marfey's Reagent).[1]

  • Derivatization Protocol:

    • Mix 50

      
      L sample + 100 
      
      
      L 1M NaHCO
      
      
      + 50
      
      
      L 1% FDAA in acetone.
    • Incubate at 40°C for 60 mins.

    • Quench with 50

      
      L 1M HCl.
      
  • Column: C18 (e.g., Waters XBridge C18, 3.5

    
    m) or Chiralpak AD-RH (for added selectivity).[1]
    
  • Mobile Phase:

    • A: 0.1% TFA in Water[4]

    • B: Acetonitrile[5][6][7]

    • Gradient: 20% B to 60% B over 25 mins.

  • Detection: UV at 340 nm .

  • Advantage: Moves detection away from the "noise" of 200 nm.

Mechanistic Insight: Why ZWIX?

The ZWIX phase is superior for this specific alkene analog because it exploits the molecule's specific geometry without requiring the harsh acidic conditions of Crown Ethers.

ZWIX_MechanismAnalyteAnalyte(Zwitterion)NH3+ ... COO-ComplexStable ComplexDouble Ion PairingAnalyte->ComplexElectrostaticInteractionSelectorZWIX Selector(Cinchona Alkaloid)SO3- ... Quinuclidine+Selector->ComplexShapeRecognitionSeparationChiral SeparationComplex->SeparationDifferentialStability

Figure 2: The double ion-pairing mechanism on ZWIX phases allows for the separation of underivatized amino acids.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (Method B) Lack of chromophore at 200nm.[1]Switch to Method A (MS detection) or Method C (Derivatization).[1]
Peak Tailing (Method A) Incorrect Acid/Base ratio.[1]Ensure Formic Acid/DEA ratio maintains zwitterionic state. Increase DEA slightly.
Loss of Resolution (Method B) Column temperature too high.Lower column oven to 10-15°C. Inclusion complexes are exothermic.[1]
Ghost Peaks (Method C) Excess reagent.Run a blank derivatization to identify reagent peaks; adjust gradient to separate reagent from analyte.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Direct separation of underivatized amino acids).[1][8]

  • Souri, E., et al. (2014).[1] "HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization." Asian Journal of Chemistry. (Validation of FDNB derivatization for GABA analogs).

  • United States Pharmacopeia (USP). Pregabalin: Methods for the Analysis of Pregabalin Oral Solution. (Defines impurity profiling standards including alkene impurities). [1]

  • Péter, A., et al. (1998).[1] "High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids." Journal of Chromatography A. (Foundational work on amino acid chiral separation).

  • PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid (Compound Summary). National Library of Medicine. [1]

Structural and Pharmacological Profiling: 3-(Aminomethyl)-5-methylhex-5-enoic Acid vs. Established Gabapentinoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

In the development of neuroactive gabapentinoids, the structural integrity of the aliphatic tail is a determinant of both pharmacodynamic potency and metabolic stability. This guide provides a deep-dive comparison of 3-(Aminomethyl)-5-methylhex-5-enoic acid (hereafter referred to as PRG-5-Ene ) against its parent compound, Pregabalin , and other analogs like Gabapentin and Mirogabalin.

While Pregabalin is a gold-standard anticonvulsant and analgesic, PRG-5-Ene is primarily encountered as a critical process impurity (Impurity B/PRG-5E) formed during the Hofmann degradation synthesis route. However, from a medicinal chemistry perspective, it represents a unique "alkene probe" that highlights the Structure-Activity Relationship (SAR) requirements of the


 calcium channel subunit.
The Core Structural Divergence

The fundamental difference lies in the C5-C6 saturation status:

  • Pregabalin: Saturated isobutyl tail (

    
     hybridized). Flexible, lipophilic, metabolically stable.
    
  • PRG-5-Ene: Terminal alkene tail (

    
     hybridized at C5). Electron-rich, slightly more rigid, susceptible to oxidative metabolism.
    

Structural & Physiochemical Comparison

The following table contrasts PRG-5-Ene with the major approved gabapentinoids.

FeaturePRG-5-Ene (Target)Pregabalin (Reference)Gabapentin Mirogabalin
IUPAC Name 3-(Aminomethyl)-5-methylhex-5-enoic acid(3S)-3-(Aminomethyl)-5-methylhexanoic acid2-[1-(Aminomethyl)cyclohexyl]acetic acid[(1R,5S,6S)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid
CAS Number 1136478-30-2148553-50-860142-96-31138245-13-2
Molecular Weight 157.21 g/mol 159.23 g/mol 171.24 g/mol 209.29 g/mol
Tail Structure Unsaturated (Isobutenyl)Saturated (Isobutyl)Cyclic (Cyclohexyl)Bicyclic
Hybridization (Tail)

(Planar geometry at terminus)

(Tetrahedral)

(Chair conformation)
Rigid Bicyclic
Lipophilicity (LogP) ~0.9 (Est.)[1]1.31.2~1.6

Affinity
Moderate to High (nM range)*High (

nM)
Moderate (

nM)
Very High (

nM)
Primary Role Impurity / Metabolite Active Pharmaceutical Ingredient (API) APIAPI

> Note: While PRG-5-Ene retains binding affinity due to the preservation of the GABA pharmacophore, the terminal alkene introduces metabolic liability (epoxidation risk) and alters transport kinetics via the LAT1 transporter.

Pharmacological Mechanism & SAR Analysis[3]

The Binding Pocket

Gabapentinoids function by binding to the


 and 

auxiliary subunits of voltage-gated calcium channels. This binding reduces the trafficking of the channel to the presynaptic membrane, thereby reducing neurotransmitter release (glutamate, substance P).

Mechanism of PRG-5-Ene Interaction:

  • Pharmacophore Retention: PRG-5-Ene retains the critical

    
    -amino acid backbone required for hydrogen bonding with Arg217  (critical anchor residue) in the 
    
    
    
    subunit.
  • Hydrophobic Mismatch: The binding pocket for the "tail" of Pregabalin is a hydrophobic cleft. The saturated isobutyl group of Pregabalin fits optimally. The isobutenyl group of PRG-5-Ene is flatter (planar) and more electron-rich. While it can fit, the desolvation penalty and lack of optimal van der Waals contact result in a slightly different thermodynamic profile compared to the saturated parent.

Transport via LAT1

Pregabalin acts as a "leucine mimic" to cross the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT1). The double bond in PRG-5-Ene alters the steric bulk, potentially reducing the transport efficiency (


) compared to the fully saturated Pregabalin.

Experimental Protocols (Self-Validating Systems)

For researchers isolating this compound or validating its absence in drug batches, the following protocols are standard.

Protocol A: High-Resolution HPLC Separation (Impurity Profiling)

Objective: To separate PRG-5-Ene (Impurity) from Pregabalin (API) based on


-

interaction differences or hydrophobicity.

Rationale: Standard C18 columns often struggle to separate the alkene from the alkane due to similar hydrophobicity. A specialized gradient or stationary phase is required.[2]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 with high carbon load.[2]

  • Mobile Phase A: Buffer (0.04M

    
    , pH 6.6) : ACN : MeOH (84:5:11).[2]
    
  • Mobile Phase B: Acetonitrile (100%).

  • Detection: UV at 210 nm (The alkene in PRG-5-Ene provides a slight UV edge over the saturated Pregabalin, but low wavelength is required for the carboxyl/amine groups).

  • Gradient Program:

    • 0-6 min: 100% A (Isocratic hold for polar retention).

    • 6-45 min: Linear gradient to 70% A / 30% B.

    • 45-50 min: Hold.

  • Validation Criterion: Resolution (

    
    ) between Pregabalin and PRG-5-Ene must be 
    
    
    
    . PRG-5-Ene typically elutes after Pregabalin due to slightly different interaction with the stationary phase and the organic modifier.
Protocol B: Radioligand Binding Assay ( Subunit)

Objective: To determine the


 of PRG-5-Ene relative to Pregabalin.
  • Membrane Preparation: Isolate synaptic membranes from porcine cerebral cortex (rich in

    
    ).
    
  • Ligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix 200 µg membrane protein with 10 nM

      
      -Gabapentin.
      
    • Add increasing concentrations of PRG-5-Ene (

      
       M to 
      
      
      
      M).
    • Buffer: 10 mM HEPES (pH 7.4).

    • Incubate: 45 min at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of Gabapentin).

Synthesis & Origin Visualization

Understanding where PRG-5-Ene comes from is vital for process chemists. It is a specific byproduct of the Hofmann Rearrangement used to convert the glutaric acid mono-amide intermediate into the amine.

G CMH CMH Intermediate (3-carbamoylmethyl-5-methylhexanoic acid) Reaction Hofmann Rearrangement (Br2 / NaOH / Heat) CMH->Reaction + NaOH, Br2, 5-10°C Pregabalin Pregabalin (Target) (Saturated) Reaction->Pregabalin Major Pathway (Rearrangement) Impurity_Path Side Reaction: Elimination / Dehydrohalogenation Reaction->Impurity_Path Thermal Stress / Excess Base PRG_5E PRG-5-Ene (Impurity) (3-aminomethyl-5-methylhex-5-enoic acid) Impurity_Path->PRG_5E Formation of Terminal Alkene PRG_4E PRG-4-Ene (Isomer) (Internal Alkene) Impurity_Path->PRG_4E Formation of Internal Alkene

Caption: Figure 1. Divergent synthetic pathways during Hofmann degradation. PRG-5-Ene forms via elimination side-reactions under basic conditions.

Analytical Workflow for Identification

The following diagram illustrates the decision matrix for identifying this specific analog in a mixture of gabapentinoids.

Workflow Sample Unknown Sample (Gabapentinoid Mix) HPLC RP-HPLC (Inertsil ODS-3V) Sample->HPLC Decision Retention Time (RT) Comparison HPLC->Decision Match_PRG Match Ref Std Pregabalin Decision->Match_PRG RT = t1 Match_5E Match Ref Std PRG-5-Ene Decision->Match_5E RT > t1 (Late Eluter) MS_Confirm MS/MS Confirmation (m/z 158.1) Match_5E->MS_Confirm Verify Mass

Caption: Figure 2. Identification workflow. PRG-5-Ene is distinguished by relative retention time (RRT) and Mass Spectrometry confirmation (m/z 158.1 vs 160.1 for Pregabalin).

References

  • United States Pharmacopeia (USP). Pregabalin: Impurity Profiling and Reference Standards. USP Catalog No. 1A02350 (rac-5,6-Dehydropregabalin).[3]

  • Silverman, R. B. (2008). From Basic Science to Blockbuster: The Discovery of Lyrica. Angewandte Chemie International Edition.

  • Google Patents. Method to produce pregabalin containing low levels of impurities (US20090137842A1). Detailed synthesis and HPLC detection limits for PRG-5-Ene.

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta subunit as a target for antiepileptic drug discovery. Epilepsy Research.[4]

  • ResearchGate. Liquid chromatographic separation of pregabalin and its possible impurities. (Detailed methodology for separating the alkene analog).

Sources

Comparative Guide: Enantiomeric Excess Determination of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(Aminomethyl)-5-methylhex-5-enoic acid Role: Key chiral intermediate in the synthesis of Pregabalin (Lyrica®).[1] Chemical Challenge: As a


-amino acid with a terminal alkene, this molecule exists primarily as a zwitterion in neutral solution. It lacks a strong UV chromophore (only weak absorbance at <210 nm), making direct UV detection of the underivatized species difficult and prone to baseline noise.

This guide compares the three industry-standard methodologies for determining enantiomeric excess (ee):

  • Indirect Derivatization (Marfey’s Method): The gold standard for high sensitivity and biological matrices.

  • Direct Chiral Ligand Exchange (CROWNPAK): The preferred method for Process Chemistry and QC of bulk material.

  • Zwitterionic Ion Exchange (ZWIX): The modern alternative offering MS compatibility.

Decision Matrix: Selecting the Right Protocol

The choice of method depends heavily on sample concentration, available instrumentation, and the stage of drug development.

MethodSelection Start Start: Select Sample Type SampleType Sample Context? Start->SampleType Trace Trace / Biological / Low UV Abs SampleType->Trace Low Conc (<0.1 mg/mL) Bulk Bulk API / Process Control SampleType->Bulk High Conc (>1 mg/mL) Marfey METHOD A: Marfey's Reagent (FDAA Derivatization) Trace->Marfey MS LC-MS Available? Bulk->MS Crown METHOD B: CROWNPAK CR-I(+) (Direct UV @ 200nm) MS->Crown No (UV only) Zwix METHOD C: CHIRALPAK ZWIX (Direct MS/ELSD) MS->Zwix Yes (Mass Spec)

Figure 1: Decision tree for selecting the appropriate enantiomeric excess determination method based on sample constraints.

Method A: Indirect Determination via Marfey’s Reagent (Recommended)

Best For: R&D, trace analysis, and samples with high impurity backgrounds.

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , also known as Marfey's Reagent.[2][3] It reacts with the primary amine of the target molecule to form diastereomers. These diastereomers have distinct physical properties and can be separated on a standard achiral C18 column. Crucially, the dinitrophenyl moiety introduces a strong UV chromophore (340 nm), solving the detection problem.

Experimental Protocol
  • Reagent Prep: Dissolve FDAA (10 mg) in Acetone (1 mL).

  • Derivatization:

    • Take 50

      
      L of sample solution (approx. 50 mM in water).
      
    • Add 100

      
      L of FDAA solution.
      
    • Add 20

      
      L of 1 M NaHCO
      
      
      
      .
    • Incubate at 40°C for 60 minutes.

    • Quench with 20

      
      L of 1 M HCl (to neutralize).
      
    • Dilute with 200

      
      L Acetonitrile (ACN).
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Hypersil BDS C18, 5

      
      m, 150 x 4.6 mm).
      
    • Mobile Phase A: 0.05 M Triethylamine phosphate (pH 3.0).

    • Mobile Phase B: Acetonitrile.[3][4][5]

    • Gradient: 10-40% B over 45 minutes.

    • Detection: UV at 340 nm .[3]

    • Flow Rate: 1.0 mL/min.

Mechanism of Separation

The L-DAA moiety in the reagent interacts intramolecularly with the carboxyl group of the analyte. The diastereomer formed from the (D)-analyte typically has stronger intramolecular H-bonding, reducing its polarity and causing it to elute later than the (S)-analyte derivative on a C18 column.

Method B: Direct Chiral Ligand Exchange (CROWNPAK)

Best For: Process Chemistry, QC release testing, high-throughput manufacturing.

This method uses a chiral crown ether (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6) coated on silica. The crown ether forms a host-guest inclusion complex with the protonated primary amine (


).
Experimental Protocol
  • Sample Prep: Dissolve sample in Mobile Phase (approx. 2 mg/mL). Note: High concentration is required due to weak UV signal.

  • HPLC Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5

      
      m).[5]
      
    • Mobile Phase: Perchloric Acid (pH 1.0 to 1.5) / Acetonitrile (85:15 v/v).

    • Temperature: 10°C to 25°C (Lower temperature often improves resolution).

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 200 nm or 210 nm .

Critical Considerations
  • Safety: The mobile phase uses Perchloric Acid (

    
    ), which is corrosive and potentially explosive if allowed to dry with organics. System lines must be flushed thoroughly with water after use.
    
  • Elution Order: On CR-I(+), the (S)-enantiomer (Pregabalin precursor) generally elutes second, while the (R)-isomer elutes first. This must be confirmed with a standard.

Method C: Zwitterionic Ion Exchange (CHIRALPAK ZWIX)

Best For: Modern labs with LC-MS, avoiding perchloric acid.

The ZWIX columns use a zwitterionic chiral selector (Cinchona alkaloid fused with a sulfonic acid).[6] This allows the separation of amino acids in their zwitterionic form using milder mobile phases (Methanol/Water).

Experimental Protocol
  • HPLC Conditions:

    • Column: CHIRALPAK ZWIX(+) (3.0 x 150 mm, 3

      
      m).
      
    • Mobile Phase: MeOH / ACN / H

      
      O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
      
    • Detection: Mass Spectrometry (ESI+) or ELSD (Evaporative Light Scattering).

    • Flow Rate: 0.5 mL/min.

Comparative Data Analysis

The following table summarizes the performance metrics of the three methods for 3-(Aminomethyl)-5-methylhex-5-enoic acid.

FeatureMethod A: Marfey's (FDAA)Method B: CROWNPAK CR-I(+)Method C: CHIRALPAK ZWIX
Separation Mechanism Diastereomer Formation (C18)Host-Guest ComplexationZwitterionic Ion Exchange
Detection Limit (LOD) High Sensitivity (ng levels)Low (requires

g-mg levels)
High (if using MS)
Derivatization? Yes (Required)No (Direct)No (Direct)
UV Wavelength 340 nm (Interference-free)200-210 nm (Noisy)N/A (MS preferred)
Mobile Phase Standard (ACN/Water/Buffer)Harsh (Perchloric Acid)Methanol/ACN (LC-MS friendly)
Resolution (

)
Typically > 2.0Typically > 1.5Typically > 3.0
Cost per Run High (Reagent + Prep time)Low (Column is expensive)Medium
Analytical Workflow Visualization

Workflow cluster_A Method A: Marfey's cluster_B Method B: Direct Raw Crude Synthesized Acid StepA1 React w/ FDAA (40°C, 1h) Raw->StepA1 StepB1 Dissolve in Mobile Phase Raw->StepB1 StepA2 Quench (HCl) & Dilute StepA1->StepA2 StepA3 Achiral C18 HPLC (UV 340nm) StepA2->StepA3 StepB2 Crownpak Column (pH 1.5 HClO4) StepB1->StepB2 StepB3 UV Detection (210nm) StepB2->StepB3

Figure 2: Workflow comparison between Derivatization (Marfey's) and Direct Analysis.

References

  • Hooker, D. et al. (1997). "Process Development of Pregabalin." Organic Process Research & Development. Link

  • Pfizer Inc. (1996). "Methods of making (S)-3-(aminomethyl)-5-methylhexanoic acid." World Intellectual Property Organization, WO1996038405A1. Link

  • Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][4][5][7][8][9] Link

  • Daicel Chiral Technologies. (2020). "Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-)." Chiral Technologies.[9] Link

  • Gong, Y. et al. (2016). "Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector." Molecules. Link

Sources

head-to-head comparison of purification techniques for 3-(Aminomethyl)-5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Purification Techniques for 3-(Aminomethyl)-5-methylhex-5-enoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Aminomethyl)-5-methylhex-5-enoic acid (often referred to as the Pregabalin 5-ene impurity or PRG-5E ) is a critical reference standard in the quality control of Pregabalin API. Structurally, it is a zwitterionic γ-amino acid analog distinguished by a terminal alkene at the C5 position. Its isolation is notoriously difficult due to its structural similarity to the parent drug and its high polarity.

This guide provides a head-to-head comparison of the three primary purification methodologies: Preparative Reverse-Phase HPLC (Prep-HPLC) , Simulated Moving Bed (SMB) Chromatography , and Flash Chromatography . While Prep-HPLC remains the standard for gram-scale reference material generation, recent data suggests SMB offers superior cost-efficiency for larger campaigns.

Technical Profile & Separation Challenges

Before selecting a technique, one must understand the physicochemical behavior of the target molecule.

ParameterCharacteristicImplication for Purification
Structure Zwitterionic γ-amino acidHigh water solubility; poor retention on standard C18 silica without ion-pairing or pH control.
pKa Values ~4.2 (COOH), ~10.6 (NH2)Exists as a zwitterion at neutral pH. Mobile phase pH is critical for retention.
Polarity High (LogP < 0)Requires 90%+ aqueous mobile phases in Reverse Phase (RP) modes.
Stability Terminal alkeneSusceptible to isomerization or polymerization under harsh acidic conditions.
Head-to-Head Comparison of Purification Techniques
Technique A: Preparative RP-HPLC (The Precision Standard)

Best For: Rapid generation of high-purity reference standards (< 5 g).

  • Mechanism: Utilizes hydrophobic discrimination on C18/C8 stationary phases. Due to the analyte's polarity, high-aqueous mobile phases (95-97% buffer) are required.

  • Pros:

    • Highest Purity: Consistently achieves >99.5% purity.

    • Speed: Method development is rapid; ideal for "need it now" scenarios.

    • Resolution: Excellent separation from the saturated parent (Pregabalin) and the thermodynamic 4-ene isomer.

  • Cons:

    • Low Throughput: High aqueous content leads to "phase collapse" risks (unless specialized columns are used) and long run times.

    • Solvent Consumption: High volume of waste per gram of product.

Technique B: Simulated Moving Bed (SMB) Chromatography (The Scale-Up Solution)

Best For: Cost-effective isolation of multi-gram to kilogram quantities.[1]

  • Mechanism: A continuous chromatographic process simulating a counter-current flow of solid and liquid phases. It maximizes stationary phase utilization.

  • Pros:

    • Efficiency: Yields significantly higher productivity ( g/day/kg stationary phase) than batch HPLC.

    • Cost: Reduces solvent consumption by up to 90% compared to batch Prep-HPLC.

    • Continuous: Ideal for processing mother liquors enriched with the impurity.

  • Cons:

    • Complexity: Requires specialized equipment and complex method optimization (Zone II/III flow rate balancing).

    • Capital Cap: High initial equipment cost makes it unsuitable for one-off <1 g isolations.

Technique C: Flash Chromatography (The Accessible Alternative)

Best For: Intermediate purification or enrichment steps.

  • Mechanism: Low-pressure liquid chromatography, often using C18 cartridges or ion-exchange resins.

  • Pros:

    • Accessibility: Available in most organic synthesis labs.

    • Capacity: Can handle higher loading factors than Prep-HPLC.

  • Cons:

    • Resolution Limit: Often fails to fully resolve the 5-ene impurity from the 4-ene isomer or residual Pregabalin.

    • Purity Ceiling: Typically caps at ~95% purity, requiring a subsequent polishing step (crystallization or HPLC).

Comparative Data Summary
MetricPrep RP-HPLCSimulated Moving Bed (SMB)Flash Chromatography
Final Purity > 99.8% > 98.0%~90–95%
Recovery Yield 60–70%> 90% 50–60%
Solvent Usage High (100+ L/kg)Low (< 10 L/kg) Moderate
Throughput Low (Batch)High (Continuous) Medium (Batch)
OpEx Cost HighLowest Medium
Detailed Experimental Protocols
Workflow Overview: Isolation of Reference Standard

To isolate 3-(Aminomethyl)-5-methylhex-5-enoic acid, one typically starts by chemically enriching the impurity, as it exists in trace amounts (<0.5%) in standard Pregabalin batches.

IsolationWorkflow Start Pregabalin (Pure) Step1 1. Chemical Enrichment (Elimination Reaction) Start->Step1 Basic Conditions (pH >12, Heat) Step2 2. Workup & Lyophilization (Crude Mixture ~15% Impurity) Step1->Step2 Decision Select Technique Step2->Decision HPLC Prep-HPLC (Target: >99% Purity) Decision->HPLC < 5g Scale SMB SMB Chromatography (Target: Scale/Cost) Decision->SMB > 10g Scale Final Pure Reference Standard 3-(Aminomethyl)-5-methylhex-5-enoic acid HPLC->Final SMB->Final

Figure 1: Decision workflow for the isolation of the 5-ene impurity.

Protocol A: Chemical Enrichment (Synthesis of Crude)

Purpose: To generate a feedstock with 10–15% impurity content.

  • Reaction: Dissolve Pregabalin in 4N NaOH. Heat to 60–70°C for 12–24 hours. The basic conditions promote the elimination of hydrogen, forming the alkene impurities (mixture of 4-ene and 5-ene).

  • Neutralization: Cool to 0°C and adjust pH to 7.0 with concentrated HCl.

  • Isolation: Evaporate water or lyophilize to obtain a solid salt mixture containing Pregabalin and enriched impurities.

Protocol B: Preparative HPLC Isolation

Source: Adapted from validated methods for Pregabalin impurity profiling.

  • Column: C8 or C18 Prep Column (e.g., XBridge C8, 19 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate or Sodium Phosphate (pH 6.3).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Isocratic Method: 97% A / 3% B. Note: High aqueous content is crucial for retaining the polar zwitterion.

  • Flow Rate: 15–20 mL/min (depending on column diameter).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore; high concentration loading required).

  • Procedure:

    • Dissolve crude enriched solid in Mobile Phase A (approx. 50–80 mg/mL).

    • Inject 1–2 mL per run.

    • Collect fractions corresponding to the 5-ene peak (typically elutes after Pregabalin due to the double bond's slight hydrophobicity).

    • Desalting: Combine fractions, evaporate ACN, and lyophilize to remove water/buffer.

Expert Insights & Critical Analysis

The "Phase Collapse" Trap: A common failure mode in purifying this molecule is using standard C18 columns with 100% aqueous mobile phases. Standard C18 chains can "collapse" (fold onto themselves) in pure water, leading to loss of retention.

  • Solution: Use "AQ-type" columns (compatible with 100% aqueous) or maintain at least 2–3% organic modifier (ACN) as specified in Protocol B.

Detection Challenges: This molecule lacks a strong chromophore (only a weak carboxyl/alkene absorbance at ~210 nm).

  • Recommendation: For robust detection, use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) triggers if available. If limited to UV, ensure the buffer is UV-transparent (Phosphate is better than Acetate at 210 nm).

Why SMB Wins on Cost: Research indicates that for isolating this specific impurity, SMB reduces desorbent (solvent) consumption by nearly 90% compared to batch HPLC. In a batch process, the long equilibration time required for such polar compounds wastes massive amounts of solvent. SMB recycles the mobile phase and continuously extracts the product, making it the only viable option for commercial production of this impurity.

References
  • Saravanan, D., et al. (2015). "Cost-Effective Isolation of a Process Impurity of Pregabalin." Chromatographia. Available at: [Link]

  • Khedkar, A., et al. (2011). "Process for preparing (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent Application US20110144383A1.
  • Teva Pharmaceutical Industries. (2009). "Pregabalin-4-eliminate, pregabalin 5-eliminate... and method to produce pregabalin containing low levels thereof." U.S. Patent US20090137842A1.
  • Jain, P., et al. (2018). "Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin." Lupine Publishers. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT dispose of 3-(Aminomethyl)-5-methylhex-5-enoic acid down the drain. Do NOT mix with oxidizing agents or strong acids during waste accumulation.

This compound is a structural analog of Pregabalin (Lyrica®) and is often identified as Pregabalin Impurity G or 5,6-Dehydropregabalin . Due to its structural similarity to a pharmacologically active GABA analog, it must be managed as Non-Creditable Hazardous Pharmaceutical Waste . The only acceptable final disposal method is High-Temperature Incineration (HTI) to ensure complete destruction of the pharmacophore.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the physicochemical nature of the waste. This compound is zwitterionic and likely possesses biological activity similar to its parent compound, necessitating containment protocols that prevent environmental leaching.

PropertyData
Chemical Name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Common Synonyms Pregabalin Impurity G; 5,6-Dehydropregabalin
CAS Number 1136478-30-2
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water and lower alcohols (Methanol, Ethanol)
Primary Hazards H361: Suspected of damaging fertility or the unborn child (inferred from Pregabalin).H319: Causes serious eye irritation.H315: Causes skin irritation.[1]

Scientific Insight: The presence of the terminal alkene (C=C double bond) at the 5-position distinguishes this from Pregabalin. While this unsaturation introduces a site for potential oxidative degradation, it does not significantly alter the disposal pathway compared to the saturated parent compound. The primary concern remains the amino-acid backbone which can persist in water tables if not incinerated.

Regulatory Framework (RCRA & Global Standards)

Although this specific impurity is not explicitly "P-listed" or "U-listed" by the US EPA by name, it falls under the "Characteristic Waste" or general "Pharmaceutical Waste" categories depending on your jurisdiction.

  • US EPA (RCRA): Treat as Non-Creditable Hazardous Waste Pharmaceutical (Subpart P). If mixed with flammable solvents (e.g., HPLC waste with >24% Acetonitrile), it carries the D001 (Ignitable) code.

  • EU (EWC): Classification 18 01 08 * (Cytotoxic and cytostatic medicines) or 18 01 09 (Medicines other than those mentioned in 18 01 08).

  • Best Practice: Regardless of specific local exemptions for "non-regulated" chemicals, treat this as a controlled substance analog for disposal purposes to prevent diversion or accidental environmental loading.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Spills)

Goal: Containment and total destruction.

  • Segregation: Do not mix with halogenated organic waste (e.g., DCM, Chloroform) unless unavoidable. Keep separate from oxidizers.

  • Containerization: Place the solid waste into a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a yellow "Hazardous Waste" label.

    • Text Requirement: "Pharmaceutical Waste - Toxic/Irritant - Incinerate Only."

    • Constituents: List "3-(Aminomethyl)-5-methylhex-5-enoic acid" explicitly.[1]

  • Secondary Containment: Place the primary jar into a clear polyethylene bag (zip-seal) before placing it in the satellite accumulation area.

B. Liquid Waste (HPLC Effluents/Mother Liquors)

Goal: Prevent precipitation in lines and ensure solvent compatibility.

  • Characterization: Most liquid waste containing this compound will be mixtures of water, acetonitrile, methanol, or buffers (ammonium acetate/formate).

  • pH Check: Ensure the waste stream is roughly neutral (pH 4-9). Extreme pH can cause unpredictable precipitation of zwitterionic compounds, creating "sludge" that clogs disposal lines.

  • Collection: Collect in Safety Carboys (HDPE or Stainless Steel).

    • Critical Step: If the waste contains >24% organic solvent, ground the container to prevent static discharge (Flashpoint risk).

  • Code Assignment: Assign RCRA Code D001 (Ignitable) if solvents are present. Mark as "Organic Waste for Incineration."

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for categorizing and processing this specific waste stream.

DisposalWorkflow Start Waste Generation: 3-(Aminomethyl)-5-methylhex-5-enoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution (HPLC/Reaction Mix) StateCheck->LiquidPath SolidPkg Pack in HDPE Jar Double Bag SolidPath->SolidPkg SolventCheck Contains >24% Flammable Solvent? LiquidPath->SolventCheck Ignitable Classify: Ignitable (D001) + Pharma Waste SolventCheck->Ignitable Yes NonIgnitable Classify: Toxic/Irritant Pharma Waste SolventCheck->NonIgnitable No Labeling Label: 'Incinerate Only' List CAS: 1136478-30-2 SolidPkg->Labeling Ignitable->Labeling NonIgnitable->Labeling FinalDisp Final Disposal: High-Temperature Incineration (Waste-to-Energy or Dedicated) Labeling->FinalDisp

Figure 1: Decision logic for segregating and packaging Pregabalin Impurity G waste streams.

Spill Response & Decontamination

In the event of a laboratory spill, speed is essential to prevent tracking the powder.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Dry Spill:

    • Do NOT sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen.

    • Scoop into a disposable container.

  • Wet Spill:

    • Absorb with vermiculite or universal absorbent pads.

    • Do NOT use bleach immediately. Bleach can react with amines to form chloramines (toxic gas). Use a mild detergent and water for the final surface clean.

  • Verification: Wipe the area with methanol and dispose of the wipe in the solid waste bin.

References

  • US Environmental Protection Agency (EPA). (2022).[2] Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-(Aminomethyl)-5-methylhex-5-enoic acid (CID 25256213).[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.